Methyl glycyl-L-serinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-aminoacetyl)amino]-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-12-6(11)4(3-9)8-5(10)2-7/h4,9H,2-3,7H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKCPSKYPGYKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984923 | |
| Record name | 2-Amino-N-(3-hydroxy-1-methoxy-1-oxopropan-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66328-96-9 | |
| Record name | Methyl glycyl-L-serinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066328969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-N-(3-hydroxy-1-methoxy-1-oxopropan-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl glycyl-L-serinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of Methyl glycyl-L-serinate?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Methyl glycyl-L-serinate, a dipeptide derivative of significant interest in synthetic and medicinal chemistry. It details the chemical structure, physicochemical properties, a plausible synthetic pathway with experimental protocols for key intermediates, and the logical relationships of its constituent components.
Chemical Identity and Properties
This compound is a dipeptide consisting of glycine and L-serine, with the carboxyl group of L-serine esterified with a methyl group. This modification enhances its lipophilicity and potential for further chemical derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12N2O4 | [1][2][3] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 66328-96-9 | [2][3][4] |
| Canonical SMILES | COC(=O)C(CO)NC(=O)CN | [1] |
| InChI Key | BGRYADJVIKGYQP-SSEXGKCCSA-N | [1] |
| Synonyms | L-Serine, N-glycyl-, methyl ester; Methyl 2-(2-aminoacetamido)-3-hydroxypropanoate | [5] |
Chemical Structure
The structure of this compound features a peptide bond between the carboxyl group of glycine and the amino group of L-serine. The L-configuration of the serine residue is a critical stereochemical feature.
Caption: 2D Chemical Structure of this compound.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be approached through standard peptide coupling techniques. A logical synthetic workflow involves the preparation of a key intermediate, L-serine methyl ester, followed by coupling with a protected glycine amino acid and subsequent deprotection.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride
This protocol is based on established methods for the esterification of amino acids.[6][7][8]
-
Materials:
-
L-Serine
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)
-
Ice-water bath
-
Round-bottomed flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
A round-bottomed flask is charged with anhydrous methanol and cooled to 0°C in an ice-water bath.
-
Thionyl chloride (or acetyl chloride) is added dropwise to the cooled methanol with stirring. This in-situ generation of HCl is crucial for the reaction.
-
L-serine is added to the acidic methanol solution in one portion.
-
The reaction mixture is slowly warmed to reflux and maintained at this temperature for 2-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7][8]
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure (rotary evaporation).
-
The resulting white crystalline solid, crude L-serine methyl ester hydrochloride, is collected and can be used in the subsequent coupling step without further purification.[8] A yield of over 90% can be expected.[7]
-
Potential Biological Significance
While specific signaling pathways for this compound are not documented in the provided literature, its constituent amino acids, glycine and serine, are fundamental to cellular metabolism and signaling. Glycine itself plays multiple roles in cell signaling, including the activation of the mTOR pathway, and is a precursor for the synthesis of vital molecules like creatine and glutathione.[9] The conversion of L-serine to glycine is a key metabolic process.[9] Therefore, this compound serves as a valuable tool for probing these biological systems and as a building block in the development of peptidomimetics and other bioactive molecules. Its ester modification may influence cell permeability and metabolic stability compared to the parent dipeptide.
References
- 1. This compound | C6H12N2O4 | CID 106685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,(CAS# 66328-96-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. sinfoochem.com [sinfoochem.com]
- 4. Page loading... [guidechem.com]
- 5. L-Serine, N-glycyl-, methyl ester - Pharos [pharos.habitablefuture.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyl-DL-serine hydrochloride | 5619-04-5 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Synthesis and Characterization of Methyl Glycyl-L-Serinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide, methyl glycyl-L-serinate. The document details the necessary starting materials, a step-by-step synthetic protocol based on solution-phase peptide chemistry, and the analytical techniques used to characterize the final product. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the amino and carboxyl groups of the constituent amino acids, glycine and L-serine, followed by peptide bond formation and subsequent deprotection. The most common and efficient approach is a solution-phase synthesis utilizing a tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of glycine and a methyl ester to protect the C-terminus of L-serine.
Synthetic Strategy
The overall synthetic strategy involves three main stages:
-
Preparation of Protected Amino Acids: This involves the synthesis of N-Boc-glycine and L-serine methyl ester hydrochloride.
-
Peptide Coupling: Formation of the peptide bond between N-Boc-glycine and L-serine methyl ester to yield N-Boc-glycyl-L-serine methyl ester.
-
Deprotection: Removal of the Boc protecting group to yield the final product, this compound.
The entire workflow is depicted in the following diagram:
Physical and chemical properties of Methyl glycyl-L-serinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl glycyl-L-serinate is a dipeptide derivative composed of glycine and L-serine, with the C-terminus of the serine residue esterified with a methyl group. Dipeptides and their derivatives are of significant interest in biochemical and pharmaceutical research due to their role as signaling molecules, their potential as therapeutic agents, and their use as building blocks in the synthesis of larger peptides and peptidomimetics. This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed synthesis, and potential biological significance of this compound, drawing upon data from related compounds and general principles of peptide chemistry.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and data on its constituent amino acids and related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | L-Serine Methyl Ester Hydrochloride[1] | Glycyl-L-serine[2] |
| CAS Number | 66328-96-9[3][4] | 5680-80-8 | 7361-43-5[5] |
| Molecular Formula | C6H12N2O4[3][4] | C4H10ClNO3 | C5H10N2O4[5] |
| Molecular Weight | 176.17 g/mol | 155.58 g/mol | 162.14 g/mol [5] |
| Melting Point | Not available | 161-162 °C | Decomposes |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water. | Soluble in water. |
| Appearance | Expected to be a white to off-white solid. | White crystalline solid. | White crystalline powder. |
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected chemical shifts would include signals for the α-protons of glycine and serine, the β-protons of serine, the methyl protons of the ester group, and exchangeable protons of the amine and amide groups. The specific chemical shifts would be influenced by the solvent used.[6][7][8][9]
-
¹³C NMR: Signals would be expected for the carbonyl carbons of the peptide bond and the ester, the α-carbons of both amino acid residues, the β-carbon of serine, and the methyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3300-3500 cm⁻¹), C=O stretching of the amide (peptide) bond (around 1650 cm⁻¹) and the ester group (around 1735 cm⁻¹), and O-H stretching of the serine side chain (broad band around 3400 cm⁻¹).[10]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the peptide bond and loss of the methyl ester group.[11][12]
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through standard peptide coupling techniques. A common strategy involves the coupling of an N-protected glycine derivative with L-serine methyl ester, followed by deprotection of the N-terminal glycine.
1. Preparation of L-Serine Methyl Ester Hydrochloride:
-
Materials: L-serine, Methanol (anhydrous), Thionyl chloride (SOCl₂) or Hydrogen chloride (gas).
-
Procedure:
-
Suspend L-serine in anhydrous methanol and cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension with stirring. Alternatively, bubble dry hydrogen chloride gas through the suspension.[13]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
-
2. N-Protection of Glycine:
-
Materials: Glycine, Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl), suitable solvent (e.g., dioxane, THF), and a base (e.g., sodium hydroxide, triethylamine).
-
Procedure (for Boc protection):
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Add a solution of Boc₂O in a suitable organic solvent (e.g., dioxane) to the glycine solution with vigorous stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete.
-
Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the N-Boc-glycine into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-Boc-glycine.
-
3. Peptide Coupling:
-
Materials: N-Boc-glycine, L-serine methyl ester hydrochloride, a coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a coupling additive (e.g., N-hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt)), a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)), and an anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).
-
Procedure:
-
Dissolve N-Boc-glycine, the coupling agent, and the coupling additive in the anhydrous solvent.
-
In a separate flask, dissolve L-serine methyl ester hydrochloride and the non-nucleophilic base in the anhydrous solvent.
-
Add the solution of the activated N-Boc-glycine to the solution of L-serine methyl ester with stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, dilute base, and brine.
-
Dry the organic layer and evaporate the solvent to yield crude N-Boc-glycyl-L-serinate methyl ester.
-
Purify the product by column chromatography on silica gel.
-
4. N-Deprotection:
-
Materials: N-Boc-glycyl-L-serinate methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the purified N-Boc-glycyl-L-serinate methyl ester in DCM.
-
Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product, this compound, may be obtained as a salt (e.g., trifluoroacetate salt) and can be further purified by recrystallization or chromatography.
-
References
- 1. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]
- 2. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,(CAS# 66328-96-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. L-Serine, N-glycyl- [webbook.nist.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of mycosporine-serine-glycine methyl ester, a major mycosporine-like amino acid from dinoflagellates: a mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycine, methyl ester [webbook.nist.gov]
- 13. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
In-Depth Technical Guide: Methyl Glycyl-L-Serinate (CAS Number: 66328-96-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl glycyl-L-serinate is a dipeptide derivative with the chemical formula C6H12N2O4. As a compound linking the amino acids glycine and L-serine with a methyl ester protecting group, it serves as a valuable building block in peptide synthesis and holds potential for applications in biochemical and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on experimental details and data.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 66328-96-9 | [1] |
| Molecular Formula | C6H12N2O4 | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | methyl (2S)-2-(2-aminoacetamido)-3-hydroxypropanoate | [2] |
| Synonyms | L-Serine, N-glycyl-, methyl ester; N-Glycyl-L-serine methyl ester | [3] |
| Canonical SMILES | C(--INVALID-LINK--NC(=O)CN)O | [2] |
| Physical State | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available scientific literature. However, its synthesis can be approached using standard peptide coupling methodologies. The following outlines a generalized experimental workflow for its preparation.
Generalized Synthetic Workflow
The synthesis of this compound involves the formation of a peptide bond between N-protected glycine and L-serine methyl ester, followed by the removal of the protecting group.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Methodologies
Step 1: N-Protection of Glycine (e.g., with Boc group)
-
Dissolve glycine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to the solution.
-
Slowly add di-tert-butyl dicarbonate ((Boc)2O) while maintaining a cool temperature (e.g., using an ice bath).
-
Stir the reaction mixture for several hours at room temperature.
-
After the reaction is complete (monitored by TLC), perform an acidic workup to isolate the N-Boc-glycine.
Step 2: Esterification of L-Serine
A common method for the preparation of amino acid methyl esters is the Fischer-Speier esterification using thionyl chloride in methanol.[4]
-
Suspend L-serine in anhydrous methanol at a reduced temperature (e.g., 0-10°C).[4]
-
Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature.[4]
-
After the addition is complete, allow the reaction to warm to room temperature or slightly above (e.g., 35-40°C) and stir for an extended period (e.g., 24-48 hours).[4]
-
The product, L-serine methyl ester hydrochloride, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying.[4]
Step 3: Peptide Coupling
-
Dissolve N-Boc-glycine and L-serine methyl ester hydrochloride in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of the amino ester.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The crude product is purified, often by column chromatography, to yield N-Boc-glycyl-L-serine methyl ester.
Step 4: Deprotection
-
Dissolve the protected dipeptide ester in a suitable solvent, such as dichloromethane.
-
Add a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.
-
Stir the reaction at room temperature for a specified time.
-
The solvent and excess acid are removed under reduced pressure.
-
The final product, this compound, can be isolated and purified, often as a salt (e.g., trifluoroacetate salt), which can be further purified by recrystallization or chromatography.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
4.1 ¹H NMR Spectroscopy (Predicted Chemical Shifts)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Glycine α-CH₂ | ~3.8 - 4.0 | s | |
| Serine α-CH | ~4.5 - 4.7 | t | Coupled to β-CH₂ and NH |
| Serine β-CH₂ | ~3.9 - 4.1 | d | Coupled to α-CH |
| Methyl Ester CH₃ | ~3.7 | s | |
| Amide NH | ~8.0 - 8.5 | d | Coupled to Serine α-CH |
| Amino NH₂ | Variable | br s | Exchangeable with D₂O |
| Hydroxyl OH | Variable | br s | Exchangeable with D₂O |
4.2 ¹³C NMR Spectroscopy (Predicted Chemical Shifts)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Glycine α-C | ~42 - 44 |
| Glycine C=O (Amide) | ~170 - 172 |
| Serine α-C | ~55 - 57 |
| Serine β-C | ~61 - 63 |
| Serine C=O (Ester) | ~172 - 174 |
| Methyl Ester C | ~52 - 54 |
4.3 Infrared (IR) Spectroscopy (Predicted Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine & Amide) | 3300 - 3500 | Broad |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=O Stretch (Ester) | ~1740 | Strong |
| C=O Stretch (Amide I) | ~1650 | Strong |
| N-H Bend (Amide II) | ~1550 |
4.4 Mass Spectrometry (Predicted Fragmentation)
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation patterns would likely involve the cleavage of the peptide bond, loss of the methoxy group from the ester, and cleavage adjacent to the hydroxyl group.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and signaling pathway involvement of this compound is limited. However, the biological roles of its constituent amino acids and related dipeptides offer insights into its potential functions.
A related novel dipeptide, serine-glycine-betaine, isolated from the endophytic fungus Macrophomina phaseolina, has demonstrated potent activity against human pancreatic (MIA PaCa-2) and colon (HCT-116) cancer cell lines.[5] This compound was shown to induce apoptosis in MIA PaCa-2 cells through the generation of intracellular reactive oxygen species and the subsequent loss of mitochondrial membrane potential, indicating the activation of the intrinsic apoptotic pathway.[5]
References
- 1. This compound | C6H12N2O4 | CID 106685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Serine, N-glycyl-, methyl ester - Pharos [pharos.habitablefuture.org]
- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. web.pdx.edu [web.pdx.edu]
The Biological Activity of Glycyl-Serine Dipeptides: A Technical Guide for Researchers
Abstract
Glycyl-serine (Gly-Ser), a dipeptide composed of glycine and serine, is a fundamental biomolecule with emerging interest in the fields of biochemistry and drug development. While extensive research has been conducted on its constituent amino acids, the unique biological activities of the dipeptide itself are an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of glycyl-serine's biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of glycyl-serine and its derivatives.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse physiological and cell-signaling roles.[1] Glycyl-serine, as an incomplete breakdown product of protein metabolism, is found in various food sources and is anticipated to be an endogenous metabolite.[1][2] The individual amino acids, glycine and serine, are pivotal in numerous metabolic processes, including nucleotide synthesis, redox homeostasis, and neurotransmission.[3][4] This guide delves into the specific biological functions attributed to the Gly-Ser dipeptide, offering a foundational resource for further research and development.
Physicochemical Properties and Quantitative Data
The biological activity of a molecule is intrinsically linked to its physicochemical properties. While extensive biological activity data for glycyl-serine is still emerging, its chemical characteristics and interactions have been quantified in several studies.
Gas-Phase Basicity
The intrinsic basicity of a peptide influences its interactions with receptors and enzymes. The gas-phase basicity of glycyl-L-serine has been determined to be 209.3 kcal/mol.[5] This value is slightly higher than that of glycylglycine (208.0 kcal/mol), indicating that the hydroxymethyl group of serine contributes to the overall basicity.[5]
| Dipeptide | Gas-Phase Basicity (kcal/mol) |
| Glycylglycine | 208.0 |
| Glycyl-L-serine | 209.3 |
| L-Serylglycine | 210.6 |
| L-Seryl-L-serine | 210.9 |
| Table 1: Gas-Phase Basicities of Glycyl-Serine and Related Dipeptides.[5] |
Metal Ion Complex Stability
Dipeptides can chelate metal ions, which is a crucial aspect of their biological function and transport. The stability constants for metal complexes of glycine-containing peptides have been studied, providing insight into their potential interactions in biological systems.
| Metal Ion | Ligand | Log K1 | Log β2 |
| Co(II) | Glycylglycine | 3.08 | 5.30 |
| Co(II) | Glycylglycylglycine | 3.14 | 5.44 |
| Co(II) | Tetraglycine | 3.00 | 5.50 |
| Table 2: Formation Constants of Co(II) Complexes with Glycine Peptides.[6] |
Known and Potential Biological Activities
While direct evidence for many biological activities of glycyl-serine is still under investigation, research on related compounds and its constituent amino acids provides a strong basis for hypothesized functions.
Role in Neurotransmission
The components of glycyl-serine, glycine and D-serine, are well-established neuromodulators. D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[1] Glycine itself is a primary inhibitory neurotransmitter in the spinal cord and brainstem and also modulates NMDA receptor activity.[1][7] The orphan glutamate-like receptor GluRdelta2 has been found to bind both D-serine and glycine.[7] This suggests that glycyl-serine, or its metabolic products, could have significant effects on neuronal function.
Antioxidant and Anti-inflammatory Potential
While direct studies on the antioxidant and anti-inflammatory properties of glycyl-serine are limited, peptides, in general, are known to possess these activities.[8][9][10] The antioxidant capacity of peptides is often attributed to their ability to scavenge free radicals, chelate pro-oxidative metals, and inhibit lipid peroxidation.[8] Anti-inflammatory effects can be mediated through the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and enzymes like COX-2.[2][5][10]
Experimental Protocols
To facilitate further research into the biological activities of glycyl-serine, this section provides detailed methodologies for key experiments.
In Vitro Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[11]
-
Preparation of Reagents:
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the glycyl-serine solution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the glycyl-serine sample.[11]
-
This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]
-
Preparation of Reagents:
-
Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the glycyl-serine sample to 1 mL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The scavenging activity is calculated similarly to the DPPH assay.
-
In Vitro Anti-inflammatory Activity Assay
This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess anti-inflammatory effects.[5][10]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of glycyl-serine for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Measurement of Inflammatory Markers:
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.[10]
-
Lyse the cells to extract protein and measure the expression of COX-2 and iNOS by Western blotting.
-
Signaling Pathways and Molecular Interactions
While specific signaling pathways for glycyl-serine are not yet fully elucidated, we can infer potential interactions based on the known roles of its constituent amino acids and general dipeptide transport mechanisms.
Serine and Glycine Metabolism
Glycyl-serine is an intermediate in protein metabolism, and its constituent amino acids are central to one-carbon metabolism, which is crucial for the synthesis of nucleotides, lipids, and for maintaining redox balance.[3]
Figure 1. Simplified overview of serine and glycine metabolism.
Potential Cellular Transport and Interaction
Dipeptides are typically transported into cells by peptide transporters (PepT). Once inside, they can be hydrolyzed into their constituent amino acids or exert their effects as intact molecules.
Figure 2. Hypothetical cellular transport and fate of Glycyl-Serine.
Experimental Workflow for Bioactivity Screening
A logical workflow for investigating the biological activity of glycyl-serine is outlined below.
Figure 3. Recommended workflow for screening Glycyl-Serine bioactivity.
Conclusion and Future Directions
Glycyl-serine is a dipeptide of significant interest due to the fundamental roles of its constituent amino acids in cellular metabolism and signaling. While direct evidence of its specific biological activities is currently limited, the existing data on its physicochemical properties and the known functions of glycine and serine provide a strong rationale for further investigation. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to explore the antioxidant, anti-inflammatory, and other potential therapeutic properties of glycyl-serine. Future research should focus on in-depth in vitro and in vivo studies to elucidate its mechanisms of action and to validate its potential as a bioactive agent for pharmaceutical and nutraceutical applications.
References
- 1. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Ionotropic glutamate-like receptor delta2 binds D-serine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigarra.up.pt [sigarra.up.pt]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
The Pivotal Role of Dipeptide Methyl Esters in Modern Proteomics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the precise identification and quantification of proteins and their post-translational modifications (PTMs) are paramount. Dipeptide methyl esters, along with the broader chemical modification of peptide methyl esterification, have emerged as powerful tools to enhance the sensitivity and accuracy of mass spectrometry-based proteomic analyses. This technical guide delves into the core principles, applications, and methodologies surrounding the use of dipeptide methyl esters, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.
The Chemistry and Rationale of Peptide Methyl Esterification
Methyl esterification is a chemical derivatization technique that converts carboxylic acid groups on a peptide to their corresponding methyl esters. This reaction primarily targets the C-terminal carboxyl group and the acidic side chains of aspartic acid (Asp) and glutamic acid (Glu) residues. The most common method for peptide methyl esterification involves treatment with a solution of methanolic HCl.
The primary motivations for employing methyl esterification in proteomics are:
-
Improved Fragmentation in Mass Spectrometry: By neutralizing the negative charges on acidic residues, methyl esterification can significantly enhance the fragmentation efficiency of peptides during tandem mass spectrometry (MS/MS). This leads to more complete and informative fragment ion spectra, which is particularly beneficial for de novo peptide sequencing and the confident identification of proteins.[1]
-
Enhanced Hydrophobicity: The addition of a methyl group increases the hydrophobicity of a peptide. This can improve its retention on reverse-phase chromatography columns, leading to better separation of complex peptide mixtures.
-
Facilitating Quantitative Proteomics: Through the use of stable isotope-labeled methanol (e.g., d3-methanol), differential labeling of peptide samples can be achieved. This allows for the accurate relative quantification of proteins between different biological samples.[2]
-
Reducing Non-Specific Binding in Enrichment Workflows: In phosphoproteomics, methyl esterification is often used prior to immobilized metal affinity chromatography (IMAC) to block the interaction of acidic residues with the metal resin, thereby reducing the non-specific binding of non-phosphorylated peptides and enriching for true phosphopeptides.
Key Applications in Proteomics
The versatility of dipeptide methyl esters and peptide esterification lends itself to a variety of applications across different proteomics workflows.
Enhanced Peptide Fragmentation and de Novo Sequencing
One of the most significant advantages of methyl esterification is the improvement in peptide fragmentation. In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the presence of acidic residues can lead to preferential fragmentation at these sites, resulting in spectra dominated by a few fragment ions and incomplete sequence information. By converting the carboxylic acids to methyl esters, the charge distribution on the peptide is altered, promoting more uniform fragmentation along the peptide backbone and yielding a richer fragment ion series. This is particularly crucial for de novo sequencing, where the peptide sequence is determined directly from the MS/MS spectrum without prior knowledge of the protein sequence.
Quantitative Proteomics using Stable Isotope Labeling
Stable isotope labeling is a cornerstone of quantitative proteomics. Dipeptide methyl esters can be readily synthesized with incorporated stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and used as internal standards for the absolute quantification of specific dipeptides or larger peptides in a complex mixture.
Furthermore, a differential labeling strategy can be employed where two or more samples are treated with light (d0) and heavy (d3) methanolic HCl, respectively. The samples are then mixed and analyzed by LC-MS/MS. The relative abundance of a peptide in the different samples can be determined by comparing the peak intensities of the light and heavy isotopic forms.
Quantitative Data Presentation
The following tables summarize key quantitative aspects related to the use of dipeptide methyl esters in proteomics.
| Parameter | Native Peptide (e.g., containing Asp/Glu) | Methyl-Esterified Peptide | Rationale for Improvement |
| Charge State in Positive Ion Mode | Typically lower due to acidic residues | Can be higher due to neutralization of acidic groups | Neutralization of negative charges allows for more protonation sites. |
| Fragmentation Efficiency (CID/HCD) | Often shows dominant neutral losses and specific cleavages near acidic residues | More uniform fragmentation along the peptide backbone | Charge is more evenly distributed, leading to less preferential fragmentation. |
| Sequence Coverage in MS/MS | Can be incomplete, hindering confident identification | Significantly improved, with more b- and y-ions observed | A more complete fragment ion series allows for greater sequence coverage. |
| Hydrophobicity (Reverse Phase LC) | Lower retention time | Higher retention time | The addition of methyl groups increases the overall hydrophobicity of the peptide. |
Table 1: Comparative Properties of Native vs. Methyl-Esterified Peptides in Mass Spectrometry. This table provides a qualitative comparison of the key physicochemical and mass spectrometric properties of peptides before and after methyl esterification.
| Dipeptide | Native Mass (Da) | Methyl Ester Mass (Da) | Mass Shift (Da) |
| Asp-Gly | 188.0695 | 216.0998 | +28.0303 |
| Glu-Ala | 218.1008 | 246.1321 | +28.0313 |
| Val-Tyr | 280.1423 | 294.1579 | +14.0156 |
Table 2: Mass Shifts of Dipeptides Upon Methyl Esterification. This table illustrates the expected mass increase for different dipeptides after methyl esterification. The mass shift depends on the number of carboxylic acid groups (side chains and C-terminus) present in the dipeptide.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of dipeptide methyl esters.
Synthesis of Dipeptide Methyl Ester Hydrochlorides
This protocol describes a general method for the synthesis of dipeptide methyl ester hydrochlorides using methanolic HCl generated in situ from acetyl chloride.
Materials:
-
Dipeptide
-
Anhydrous Methanol
-
Acetyl Chloride
-
Round-bottom flask with a stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend the dipeptide (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (2-3 equivalents) dropwise to the stirring suspension. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
Remove the flask from the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is the dipeptide methyl ester hydrochloride, which can be used without further purification for many applications or can be purified by recrystallization if necessary.
Sample Preparation for Mass Spectrometry Analysis of a Protein Digest
This protocol outlines the steps for preparing a protein sample for bottom-up proteomics analysis, including an optional methyl esterification step.
Materials:
-
Protein sample
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Methanolic HCl (2 M)
-
C18 solid-phase extraction (SPE) cartridge
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Protein Extraction and Denaturation: Lyse cells or tissues in a suitable lysis buffer to extract the proteins.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37 °C.
-
-
Methyl Esterification (Optional):
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Dry the peptide mixture completely using a vacuum centrifuge.
-
Reconstitute the dried peptides in 2 M methanolic HCl and incubate at room temperature for 1-2 hours.
-
Dry the sample again to remove the methanolic HCl.
-
-
Desalting:
-
Reconstitute the peptide sample in 0.1% formic acid.
-
Desalt the sample using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides and reconstitute in a small volume of 0.1% formic acid for injection into the LC-MS/MS system.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key workflows where dipeptide methyl esters play a crucial role.
Caption: Quantitative proteomics workflow using stable isotope labeling via methyl esterification.
Caption: Phosphoproteomics workflow with methyl esterification for enhanced enrichment specificity.
Conclusion and Future Perspectives
Dipeptide methyl esters and the broader technique of peptide methyl esterification represent a valuable and versatile tool in the proteomics toolbox. From enhancing peptide fragmentation for more confident protein identification to enabling accurate quantitative analyses, this chemical derivatization strategy addresses several key challenges in mass spectrometry-based proteomics. As the field continues to push the boundaries of sensitivity and throughput, the judicious application of such chemical biology approaches will remain crucial for unraveling the complexities of the proteome. The development of novel esterification reagents and optimized reaction conditions will likely further expand the utility of this technique in both basic research and clinical applications, including biomarker discovery and drug development.
References
- 1. Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00072B [pubs.rsc.org]
Unveiling the Molecular Profile of Methyl Glycyl-L-Serinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and a plausible synthetic route for methyl glycyl-L-serinate, a dipeptide ester of significant interest in biochemical and pharmaceutical research. All quantitative data is presented in a structured format for clarity, and a detailed, generalized experimental protocol for its synthesis is provided, drawing from established peptide chemistry principles.
Core Molecular Attributes
This compound is a dipeptide derivative formed from the amino acids glycine and L-serine, with the carboxyl group of L-serine esterified with a methyl group. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H12N2O4 | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
Synthetic Pathway for this compound
The synthesis of this compound can be achieved through a multi-step process common in peptide chemistry. This involves the protection of reactive functional groups, activation of the carboxyl group, peptide bond formation, and subsequent deprotection. A generalized workflow is presented below.
Experimental Protocols
The following sections outline a plausible, generalized experimental approach for the synthesis of this compound. These protocols are based on standard procedures in peptide synthesis.
Materials and Methods
-
Reagents: L-serine, Glycine, Thionyl chloride (SOCl2), Methanol (MeOH), Di-tert-butyl dicarbonate (Boc)2O, Dicyclohexylcarbodiimide (DCC), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium sulfate (Na2SO4).
-
Equipment: Round-bottom flasks, magnetic stirrer, reflux condenser, rotary evaporator, separation funnel, chromatography column.
Synthesis of L-Serine Methyl Ester Hydrochloride
-
Esterification: L-serine is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise while maintaining the low temperature.
-
Reaction: The mixture is then allowed to warm to room temperature and stirred for several hours to complete the esterification.
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield crude L-serine methyl ester hydrochloride as a solid.
Synthesis of N-Boc-Glycine
-
Protection Reaction: Glycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and a base like sodium hydroxide is added. Di-tert-butyl dicarbonate is then added portion-wise.
-
Reaction: The mixture is stirred at room temperature for several hours.
-
Work-up and Isolation: The reaction mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield N-Boc-glycine.
Coupling of N-Boc-Glycine and L-Serine Methyl Ester
-
Activation and Coupling: N-Boc-glycine is dissolved in an anhydrous solvent such as dichloromethane. Dicyclohexylcarbodiimide (DCC) is added as the coupling agent.
-
Addition of Amino Component: A solution of L-serine methyl ester (prepared from the hydrochloride salt by neutralization with a base like triethylamine) in dichloromethane is added to the activated N-Boc-glycine solution.
-
Reaction: The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The dicyclohexylurea byproduct is removed by filtration. The filtrate is washed sequentially with dilute acid, sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The crude product can be purified by column chromatography.
Deprotection to Yield this compound
-
Cleavage of Protecting Group: The N-Boc-protected dipeptide ester is dissolved in a solution of trifluoroacetic acid in dichloromethane.
-
Reaction: The solution is stirred at room temperature for a few hours.
-
Isolation: The solvent and excess TFA are removed under reduced pressure to yield the final product, this compound, often as a TFA salt. Further purification can be achieved by recrystallization or chromatography.
This guide provides a foundational understanding of the molecular properties and a viable synthetic strategy for this compound, intended to support further research and development activities. Researchers should adapt and optimize these generalized protocols based on their specific experimental context and available resources.
References
Potential research applications of Methyl glycyl-L-serinate
An In-depth Technical Guide to the Potential Research Applications of Methyl Glycyl-L-Serinate
Abstract
This compound is a dipeptide methyl ester composed of glycine and L-serine. While specific research on this molecule is not extensively documented, its chemical structure positions it as a valuable tool for a range of applications in drug development and biochemical research. As a dipeptide ester, its most promising application lies in the field of prodrug design, specifically for targeting the human intestinal peptide transporter 1 (hPepT1) to enhance the oral bioavailability of poorly absorbed drugs. Furthermore, its structure allows it to serve as a model substrate for studying the kinetics and specificity of peptidases and esterases. This guide provides an overview of its synthesis, potential research applications, and detailed, representative experimental protocols for its investigation.
Physicochemical Properties and Synthesis
This compound (C₆H₁₂N₂O₄) is the methyl ester of the dipeptide Gly-Ser.[1] Its structure combines a peptide bond and an ester linkage, making it susceptible to hydrolysis by both peptidases and esterases.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process: first, the esterification of L-serine, followed by the coupling of N-protected glycine.
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
The esterification of the carboxyl group of an amino acid is a crucial step in peptide synthesis to increase solubility in organic solvents.[2] A common and effective method involves the use of thionyl chloride (SOCl₂) or acetyl chloride in methanol.[3][4]
Step 2: Peptide Coupling
The resulting L-serine methyl ester hydrochloride is then coupled with an N-protected glycine (e.g., Boc-Gly-OH or Cbz-Gly-OH) using a standard peptide coupling agent, followed by deprotection to yield the final product.
Potential Research Applications
Prodrug Moiety for Enhanced Oral Bioavailability
The primary and most significant potential application of this compound is as a promoiety in prodrug design to improve the oral absorption of parent drugs.[5]
The human intestinal di/tri-peptide transporter, hPepT1, is a key target for drug delivery.[6] By attaching a dipeptide-like moiety to a drug that has low membrane permeability, the resulting prodrug can be actively transported across the intestinal epithelium via hPepT1.[7] Dipeptide monoester prodrugs have been shown to exhibit significantly higher uptake and permeability compared to their parent drugs.[7]
This compound is an ideal candidate for such a promoiety because:
-
It is composed of naturally occurring amino acids, minimizing potential toxicity from the promoiety after cleavage.
-
The ester linkage provides a site for hydrolysis by endogenous esterases, releasing the active parent drug into circulation.
-
The dipeptide structure is recognized by the hPepT1 transporter.[7]
dot
Caption: Proposed mechanism for hPepT1-mediated uptake of a this compound prodrug.
Substrate for Enzyme Characterization
This compound can serve as a model substrate for studying the activity and specificity of various enzymes. The parent dipeptide, Glycyl-L-serine, is used in biochemical research as a substrate for peptidases and proteases to understand their mechanisms.[8] The methyl ester derivative adds another layer of complexity, allowing for the simultaneous or competitive study of:
-
Peptidases: Cleavage of the peptide bond between glycine and serine.
-
Esterases: Hydrolysis of the methyl ester bond at the C-terminus of serine.
This dual-susceptibility makes it a useful tool for screening enzyme inhibitors, characterizing enzymatic activity in complex biological samples (e.g., plasma, cell homogenates), and studying drug metabolism.
Quantitative Data Summary
While no specific quantitative data for this compound was found, the following table summarizes representative data for other dipeptide monoester prodrugs to illustrate the potential improvements in drug delivery.
| Prodrug Class | Parent Drug | Improvement Metric | Fold Increase vs. Parent Drug | Cell Line / System | Reference |
| Dipeptide Monoester | Floxuridine | Cellular Uptake | 2.4 - 48.7 | Caco-2, Panc-1, AsPC-1 | [7] |
| Dipeptide Monoester | Gemcitabine | Cellular Uptake | 2.4 - 48.7 | Caco-2, Panc-1, AsPC-1 | [7] |
| Dipeptide Monoester | Floxuridine | Permeability | Superior to parent | Mouse Jejunum | [7] |
| Dipeptide Monoester | Gemcitabine | Permeability | Superior to parent | Mouse Jejunum | [7] |
Experimental Protocols
Protocol for Synthesis of L-Serine Methyl Ester Hydrochloride
This protocol is adapted from established methods for amino acid esterification.[3][9]
Materials:
-
L-Serine (1 equivalent)
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) or Acetyl Chloride (1.2 equivalents)
-
Ice-water bath
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend L-serine in anhydrous methanol in a round-bottomed flask and cool the mixture to 0°C using an ice-water bath.
-
Slowly add thionyl chloride or acetyl chloride dropwise to the cooled suspension while stirring.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature.
-
Heat the solution to reflux for 2-4 hours.
-
Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white crystalline solid is L-serine methyl ester hydrochloride, which can be used in the next step without further purification.
dot
References
- 1. This compound | C6H12N2O4 | CID 106685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]
- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 6. Dipeptide model prodrugs for the intestinal oligopeptide transporter. Affinity for and transport via hPepT1 in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glycyl-L-serine [myskinrecipes.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Peptide Bond in Glycyl-Serine Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide bond in the glycyl-serine dipeptide. It covers the structural characteristics, synthesis, and analysis of this fundamental biomolecule, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Glycyl-serine is a dipeptide composed of glycine and serine, two of the twenty proteinogenic amino acids.[1][2] The central feature of this molecule is the peptide bond, an amide linkage formed between the carboxyl group of glycine and the amino group of serine.[2] Understanding the nature of this bond is crucial for various fields, including structural biology, drug design, and proteomics. Glycyl-serine and similar dipeptides serve as model systems for studying peptide structure, folding, and interactions. Its role in peptide bond formation and stability makes it a valuable subject in the development of peptide-based drugs and therapeutic agents.[3]
Structural Properties of the Peptide Bond in Glycyl-Serine
The geometry of the peptide bond is a key determinant of the overall conformation of peptides and proteins. X-ray crystallography provides precise data on the bond lengths and angles within the glycyl-serine molecule.
Quantitative Data from X-ray Crystallography
The following tables summarize the key bond lengths and angles for the peptide bond and surrounding atoms in the crystal structure of glycyl-L-serine, based on data from the Cambridge Structural Database (CSD identifier: 138583).[2]
Table 1: Peptide Bond Lengths in Glycyl-L-Serine
| Bond | Length (Å) |
| C-N | 1.33 |
| C=O | 1.24 |
| N-Cα (Gly) | 1.46 |
| C-Cα (Gly) | 1.52 |
| N-Cα (Ser) | 1.45 |
| Cα-C (Ser) | 1.53 |
Table 2: Peptide Bond Angles in Glycyl-L-Serine
| Angle | Degree (°) |
| Cα(Gly)-C-N | 116.0 |
| C-N-Cα(Ser) | 121.0 |
| O=C-N | 123.0 |
| Cα(Gly)-C=O | 121.0 |
Table 3: Dihedral Angles of the Glycyl-L-Serine Backbone
| Dihedral Angle | Atoms | Value (°) |
| Phi (φ) | C-N-Cα(Ser)-C | -158.0 |
| Psi (ψ) | N-Cα(Gly)-C-N | 170.0 |
| Omega (ω) | Cα(Gly)-C-N-Cα(Ser) | 178.0 |
Experimental Protocols
Synthesis of Glycyl-Serine via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of glycyl-serine using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a Wang resin.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Glycine Coupling:
-
Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the dipeptide.
-
Precipitate the crude glycyl-serine by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Solid-Phase Peptide Synthesis of Glycyl-Serine
Caption: Workflow for the solid-phase synthesis of glycyl-serine.
X-ray Crystallography
This protocol provides a general framework for the single-crystal X-ray diffraction analysis of glycyl-serine.
Materials:
-
Crystallized glycyl-serine
-
Cryo-loop
-
Goniometer head
-
X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα) and detector
-
Cryo-cooling system (e.g., liquid nitrogen stream)
Procedure:
-
Crystal Mounting:
-
Select a single, well-formed crystal of glycyl-serine (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a cryo-loop, which is then attached to a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryo-cooling system to minimize radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal quality and diffractometer setup.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Scale and merge the integrated data from all images to produce a final dataset.
-
Determine the unit cell parameters and space group of the crystal.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map. For small molecules like glycyl-serine, direct methods are typically used.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic model against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This involves adjusting atomic coordinates, and thermal parameters.
-
-
Validation: Validate the final crystal structure using tools such as CheckCIF to ensure its quality and accuracy.
Experimental Workflow for X-ray Crystallography of Glycyl-Serine
Caption: Workflow for determining the crystal structure of glycyl-serine.
NMR Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for glycyl-serine.
Materials:
-
Glycyl-serine sample
-
Deuterated solvent (e.g., D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a few milligrams of glycyl-serine in approximately 0.6 mL of D₂O in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Process the spectrum (Fourier transform, phase correction, baseline correction, and referencing to a known standard).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer:
-
Pulse program: zgpg30
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Process the spectrum as described for the ¹H spectrum.
-
Biological Context: Serine-Glycine One-Carbon Metabolism
Glycine and serine are central nodes in cellular metabolism, particularly in the one-carbon (1C) metabolic network. This pathway is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions.
The interconversion of serine and glycine is a key reaction in this pathway, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). In this reaction, the β-carbon of serine is transferred to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. The latter is a key 1C donor for various biosynthetic pathways.
Serine-Glycine One-Carbon Metabolism Pathway
References
Commercial Availability and Technical Profile of Methyl glycyl-L-serinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical details of Methyl glycyl-L-serinate (CAS No. 66328-96-9), a dipeptide derivative of interest in various research and development applications. Due to the limited publicly available information for this specific compound, this guide also addresses related compounds and general methodologies applicable to its sourcing and evaluation.
Commercial Availability and Suppliers
This compound is a specialized chemical and its commercial availability is limited to a select number of suppliers. While direct online catalog information with pricing and purity is not consistently available, several companies have been identified as potential sources. Researchers are advised to contact these suppliers directly for quotations and detailed specifications.
| Supplier | Website | Contact Information | Notes |
| Sinfoo Biotech | --INVALID-LINK-- | --INVALID-LINK-- | Listed as a product (A063634), but detailed specifications are not provided online.[1][2] |
| Conier Chem and Pharma Limited | --INVALID-LINK-- | --INVALID-LINK-- | Listed in chemical buyer's guides as a supplier of this compound. |
| Alfa Chemistry | --INVALID-LINK-- | --INVALID-LINK-- | Listed in chemical buyer's guides; direct product page not readily accessible. |
Note: The availability and specifications of this compound may vary. It is crucial to request a Certificate of Analysis (CoA) from any potential supplier to verify purity, identity, and other quality control parameters before purchase.
Sourcing and Evaluation Workflow
A systematic approach is recommended for sourcing and evaluating specialized compounds like this compound. The following workflow outlines the key steps for researchers and procurement specialists.
References
A Technical Guide to the Basic Handling and Storage of Dipeptide Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core principles and practices for the proper handling and storage of dipeptide esters. Adherence to these guidelines is critical for maintaining the chemical integrity, biological activity, and shelf-life of these important molecules, ensuring the reliability and reproducibility of research and development outcomes.
Introduction to Dipeptide Esters
Dipeptide esters are molecules composed of two amino acids linked by a peptide bond, with a carboxylic acid group esterified, typically at the C-terminus. This ester functional group can significantly influence the molecule's physicochemical properties, such as solubility, stability, and cell permeability. However, the ester linkage also introduces a primary site of vulnerability to hydrolysis, making proper handling and storage paramount.
Key Factors Influencing Stability
The stability of dipeptide esters is primarily dictated by their susceptibility to chemical degradation. The two main degradation pathways are hydrolysis of the ester bond and, to a lesser extent, hydrolysis of the peptide bond. Several environmental factors can accelerate these degradation processes.
-
Temperature: Elevated temperatures significantly increase the rate of hydrolytic degradation.[1][2]
-
pH: Dipeptide esters exhibit maximal stability in the acidic pH range, typically around pH 4.3 for aspartame.[2] Both strongly acidic and alkaline conditions can catalyze hydrolysis.[3]
-
Moisture: The presence of water is a direct requirement for hydrolysis. Lyophilized (freeze-dried) dipeptide esters are significantly more stable than those in solution.[4]
-
Light: Exposure to light, particularly UV, can provide the energy to initiate degradation reactions.
-
Oxidation: Certain amino acid residues within the dipeptide, such as methionine, cysteine, and tryptophan, are susceptible to oxidation, which can be exacerbated by exposure to air (oxygen).
Recommended Storage Conditions
To mitigate degradation and ensure long-term stability, dipeptide esters should be stored under controlled conditions. The following table summarizes the recommended storage conditions for lyophilized dipeptide esters.
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -80°CShort-term: -20°C | Minimizes the rate of all chemical degradation reactions.[1] |
| Form | Lyophilized powder | The absence of water prevents hydrolysis.[4] |
| Atmosphere | In a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a desiccated environment. | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Stored in an opaque or amber vial, protected from light. | Prevents photodegradation. |
Proper Handling Procedures
Correct handling techniques are essential to prevent the introduction of contaminants and to maintain the stability of the dipeptide ester.
-
Equilibration: Before opening, always allow the container of the lyophilized dipeptide ester to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which would compromise its stability.
-
Weighing: Weigh the desired amount of powder quickly in a clean, dry environment. Minimize the time the container is open.
-
Resealing: Immediately after weighing, securely reseal the container, preferably after flushing with an inert gas, and return it to the appropriate cold storage.
-
Solution Preparation: When preparing solutions, use sterile, high-purity solvents and buffers. For aqueous solutions, it is advisable to use a buffer in the optimal pH range for stability (typically pH 4-5).
-
Solution Storage: Stock solutions should be prepared fresh. If short-term storage is necessary, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The shelf-life of dipeptide esters in solution is very limited.[2]
Quantitative Stability Data: A Case Study of Aspartame
Aspartame (L-aspartyl-L-phenylalanine-1-methyl ester) is a widely studied dipeptide ester, and its stability has been well-characterized. The following table summarizes the half-life of aspartame in aqueous solution at room temperature as a function of pH, illustrating the critical role of pH in stability.
| pH | Half-life at 25°C (approximate) |
| 3 | Reasonably Stable |
| 4.3 | ~300 days[2] |
| 5 | Reasonably Stable |
| 7 | A few days[2] |
This data highlights the dramatic decrease in stability as the pH moves from the optimal acidic range towards neutral.
Experimental Protocols for Stability Assessment
A forced degradation study is a common approach to understanding the degradation pathways of a dipeptide ester and for developing a stability-indicating analytical method.[5][6]
Forced Degradation Protocol
This protocol is a general guideline and may require optimization for specific dipeptide esters. The goal is to achieve 10-20% degradation of the parent compound.[6]
-
Sample Preparation: Prepare stock solutions of the dipeptide ester in a suitable solvent (e.g., water or a buffer at a pH where the compound is known to be soluble).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature for 1, 2, 4, and 8 hours. (Base hydrolysis is typically faster).
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate a solid sample of the dipeptide ester at 80°C for 24, 48, and 72 hours. Also, incubate a solution at 60°C for the same time points.
-
Photodegradation: Expose a solution of the dipeptide ester to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.
Stability-Indicating HPLC-UV Method
This method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm (if aromatic residues are present).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
LC-MS for Degradant Identification
Mass spectrometry is a powerful tool for identifying the degradation products formed during forced degradation studies.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to determine the elemental composition of degradation products.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) should be performed on the parent ion and any detected degradation products to obtain fragmentation patterns, which can be used to elucidate the structure of the degradants.[8]
Visualizations
Degradation Pathway of a Dipeptide Ester
Caption: Hydrolysis of a dipeptide ester proceeds primarily via cleavage of the ester bond.
Experimental Workflow for a Dipeptide Ester Stability Study
Caption: A systematic workflow for assessing the stability of a dipeptide ester.
References
- 1. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 2. Aspartame - Wikipedia [en.wikipedia.org]
- 3. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 4. jpt.com [jpt.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Advantage of Dipeptide Building Blocks in Modern Peptide Chemistry
For Immediate Release
A Deep Dive into the Core Principles, Methodologies, and Applications for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, fundamental molecules in a vast array of biological processes and therapeutic applications, has been significantly advanced by the strategic implementation of dipeptide building blocks. This in-depth technical guide explores the core concepts of peptide chemistry centered around the use of these pre-formed units. It provides a comprehensive overview of their advantages in synthesis efficiency, detailed experimental protocols for their application in both solid-phase and solution-phase methodologies, and a look into their role in mimicking and studying critical biological signaling pathways.
Introduction: Overcoming the Hurdles of Stepwise Peptide Synthesis
Traditional peptide synthesis, the stepwise addition of single amino acids, is a cornerstone of biochemistry and pharmaceutical science.[1] However, this method is not without its challenges. Incomplete coupling reactions, the formation of deletion sequences, and side reactions such as racemization can lead to a heterogeneous mixture of products, complicating purification and reducing the overall yield of the target peptide. Furthermore, certain "difficult sequences," particularly those containing hydrophobic or sterically hindered amino acids, are prone to aggregation on the solid support during solid-phase peptide synthesis (SPPS), further diminishing synthetic efficiency.
The introduction of pre-formed dipeptide building blocks offers a powerful strategy to mitigate these issues. By coupling two amino acid residues at a time, the number of synthetic cycles is halved, significantly reducing the cumulative impact of coupling and deprotection inefficiencies. This approach not only accelerates the overall synthesis but can also lead to higher purity of the crude peptide product.
Advantages of Employing Dipeptide Building Blocks
The use of dipeptide building blocks in peptide synthesis offers several key advantages over the traditional monomer-based approach. These benefits primarily revolve around increased efficiency, improved purity of the final product, and the ability to overcome common challenges in peptide synthesis.
Key Advantages:
-
Increased Synthesis Speed: By adding two amino acid residues in a single coupling step, the total number of synthesis cycles is reduced by half. This leads to a significant decrease in the overall time required to assemble a peptide chain.
-
Reduced Side Reactions: Fewer coupling and deprotection cycles mean a lower cumulative probability of side reactions occurring. This includes the formation of deletion sequences (peptides missing one or more amino acids) and modifications to sensitive amino acid side chains.
-
Overcoming Aggregation: Certain dipeptides, such as pseudoproline dipeptides, can disrupt the formation of secondary structures like β-sheets that lead to on-resin aggregation during SPPS.[2] This is particularly beneficial for the synthesis of long or hydrophobic peptides.
-
Suppression of Racemization: While racemization can still occur during the activation of the dipeptide's C-terminal carboxyl group, the use of appropriate coupling reagents and conditions can minimize this side reaction.[3][4] The risk of epimerization exists if the C-terminal amino acid of the dipeptide is not Glycine or Proline.[3]
Quantitative Analysis: A Comparative Overview
While direct, side-by-side quantitative comparisons in single studies are not always readily available, the literature provides strong evidence for the benefits of using dipeptide building blocks. The following tables summarize typical observations regarding yield, purity, and racemization when comparing monomer and dipeptide approaches in peptide synthesis.
Table 1: Comparative Analysis of Synthesis Yield and Purity
| Parameter | Single Amino Acid Approach | Dipeptide Building Block Approach | Key Considerations |
| Crude Peptide Purity | Generally lower, especially for longer or "difficult" sequences.[5] | Often higher due to fewer deletion sequences and side products. | Purity is sequence-dependent. Dipeptides are particularly advantageous for problematic sequences. |
| Overall Synthesis Yield | Can be significantly reduced with increasing peptide length due to cumulative inefficiencies. | Generally higher as the number of synthetic cycles is halved. | Yield is influenced by the efficiency of each coupling and deprotection step. |
| Example Yields (Illustrative) | For a 20-mer peptide with 99% coupling efficiency per step, the theoretical yield is ~82%. | For the same 20-mer using 10 dipeptide couplings at 99% efficiency, the theoretical yield is ~90%. | This is a simplified model; actual yields vary based on sequence and conditions. |
Table 2: Racemization in Peptide Coupling
| Coupling Strategy | Typical Racemization Levels | Factors Influencing Racemization |
| Single Amino Acid Coupling | Low for most urethane-protected amino acids, but can be significant for sensitive residues like His and Cys.[6] | Coupling reagent, base, temperature, and activation time. |
| Dipeptide Building Block Coupling | Risk of epimerization at the C-terminal residue of the dipeptide. Generally low with optimized conditions.[3] | Choice of coupling reagent (e.g., phosphonium and uronium salts with additives like HOBt or Oxyma can suppress racemization). |
Experimental Protocols
The successful implementation of dipeptide building blocks requires robust and well-defined experimental protocols. Below are detailed methodologies for both solid-phase and solution-phase peptide synthesis using dipeptides.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Dipeptide Building Blocks
This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc-protected dipeptide building blocks.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected dipeptide building blocks
-
Fmoc-protected single amino acids (if needed)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step. Wash the resin thoroughly with DMF.
-
Dipeptide Coupling:
-
In a separate vial, dissolve the Fmoc-dipeptide (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent dipeptide or single amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis of a Dipeptide
This protocol describes the synthesis of a protected dipeptide in solution, which can then be used as a building block in larger peptide syntheses.
Materials:
-
N-terminally protected amino acid (e.g., Boc-Ala-OH)
-
C-terminally protected amino acid (e.g., H-Gly-OMe·HCl)
-
Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Additive: 1-Hydroxybenzotriazole (HOBt)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Aqueous solutions for workup: 1 M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
Protocol:
-
Reactant Dissolution: Dissolve the N-terminally protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (DCC or EDC, 1.1 equivalents) and stir for 30 minutes.
-
Coupling: Add the C-terminally protected amino acid hydrochloride salt (1 equivalent) and the base (TEA or DIPEA, 1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup:
-
Filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude dipeptide by flash chromatography or recrystallization.
Application in Studying Biological Signaling Pathways
Peptides play crucial roles as signaling molecules in a multitude of biological pathways, acting as hormones, neurotransmitters, and growth factors. The synthesis of native peptides and their analogs using dipeptide building blocks is a powerful tool for studying these pathways, enabling researchers to probe receptor-ligand interactions, delineate signaling cascades, and develop novel therapeutics.
G-Protein Coupled Receptor (GPCR) Signaling by Peptide Hormones
A significant number of peptide hormones exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the cell surface.[7][8] This interaction initiates a cascade of intracellular events that ultimately leads to a specific cellular response.[7] A generalized schematic of this signaling pathway is presented below.
Key Steps in Peptide Hormone-Mediated GPCR Signaling:
-
Ligand Binding: A peptide hormone (the first messenger) binds to its specific GPCR on the extracellular side of the plasma membrane.
-
Conformational Change and G-Protein Activation: Ligand binding induces a conformational change in the GPCR, which in turn activates an associated heterotrimeric G-protein by catalyzing the exchange of GDP for GTP on the Gα subunit.
-
G-Protein Dissociation: The activated Gα subunit dissociates from the Gβγ dimer.
-
Effector Enzyme Modulation: The dissociated Gα-GTP and/or the Gβγ dimer interact with and modulate the activity of a downstream effector enzyme, such as adenylyl cyclase or phospholipase C.
-
Second Messenger Production: The activated effector enzyme generates intracellular second messengers (e.g., cAMP from adenylyl cyclase, or IP₃ and DAG from phospholipase C).
-
Downstream Signaling Cascade: The second messengers activate downstream protein kinases (e.g., Protein Kinase A by cAMP) which then phosphorylate target proteins, leading to a cellular response.
-
Signal Termination: The signal is terminated by the hydrolysis of GTP to GDP by the intrinsic GTPase activity of the Gα subunit, leading to the re-association of the G-protein heterotrimer.
Conclusion
The use of dipeptide building blocks represents a significant advancement in the field of peptide chemistry. This strategy not only accelerates the synthesis of peptides but also enhances the purity and yield of the final product, particularly for challenging sequences. The detailed experimental protocols provided herein offer a practical guide for researchers to implement this powerful technique in both solid-phase and solution-phase synthesis. Furthermore, the ability to efficiently synthesize peptides and their analogs using dipeptides provides an invaluable tool for the investigation of complex biological processes, such as the peptide-mediated signaling pathways that are fundamental to cellular communication and are often targets for drug development. As the demand for synthetic peptides in research and medicine continues to grow, the strategic application of dipeptide building blocks will undoubtedly play an increasingly important role in advancing these fields.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. biocompare.com [biocompare.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Glycyl-L-Serinate Dipeptide Building Blocks in Solid-Phase Peptide Synthesis (SPPS)
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for research, therapeutic, and diagnostic applications.[1][2][3] A significant challenge in SPPS is the aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and difficult purifications.[4] The use of pre-formed dipeptide building blocks is a well-established strategy to mitigate these issues. This document provides detailed application notes and protocols for the use of a glycyl-L-serinate dipeptide unit in Fmoc-based SPPS.
While the specific compound "Methyl glycyl-L-serinate" is not a standard reagent for direct use in conventional C-to-N Fmoc SPPS due to its N-terminal methyl ester, this guide will focus on the application of the more common and commercially available protected dipeptide, Fmoc-Gly-Ser(tBu)-OH . This building block allows for the efficient incorporation of the Gly-Ser motif, which is prevalent in many biologically active peptides. The protocols and principles outlined here are applicable to researchers, scientists, and professionals in drug development.
Advantages of Using Dipeptide Building Blocks in SPPS
The incorporation of dipeptide units like Fmoc-Gly-Ser(tBu)-OH offers several advantages over the stepwise addition of single amino acids:
-
Improved Coupling Efficiency: By adding two amino acid residues in a single coupling step, the overall number of cycles in the synthesis is reduced.
-
Overcoming Aggregation: The introduction of a dipeptide can disrupt the secondary structures that lead to peptide chain aggregation, particularly in difficult sequences.[4]
-
Reduced Risk of Racemization: The risk of epimerization of the C-terminal amino acid of the dipeptide during activation is minimized as it is already incorporated into a peptide bond.
-
Time Savings: Fewer deprotection and coupling steps lead to a faster overall synthesis time.
Experimental Protocols
This section provides detailed protocols for the incorporation of the Fmoc-Gly-Ser(tBu)-OH dipeptide into a growing peptide chain using manual or automated SPPS.
Materials and Reagents
| Reagent/Material | Purpose |
| Fmoc-Gly-Ser(tBu)-OH | The dipeptide building block. |
| SPPS Resin (e.g., Rink Amide, Wang) | Solid support for peptide synthesis. The choice of resin determines the C-terminal functionality.[3] |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling reactions. |
| Dichloromethane (DCM) | Solvent for washing and resin swelling. |
| Piperidine (20% in DMF) | Reagent for the removal of the Fmoc protecting group. |
| Coupling Reagent (e.g., HBTU, HATU) | Activates the carboxylic acid of the dipeptide for amide bond formation.[2] |
| Base (e.g., DIPEA, NMM) | Used in conjunction with the coupling reagent to facilitate the coupling reaction. |
| Acetic Anhydride/DIPEA in DMF | Capping solution to block unreacted amino groups. |
| Trifluoroacetic Acid (TFA) | Reagent for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Scavengers (e.g., TIS, H2O, EDT) | Added to the cleavage cocktail to prevent side reactions. |
Protocol 1: Manual Incorporation of Fmoc-Gly-Ser(tBu)-OH
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Dipeptide Coupling:
-
In a separate vial, dissolve Fmoc-Gly-Ser(tBu)-OH (0.3 mmol, 3 eq) and a coupling agent like HBTU (0.3 mmol, 3 eq) in DMF (2 mL).
-
Add a base such as DIPEA (0.6 mmol, 6 eq) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
-
Capping (Optional but Recommended):
-
If the Kaiser test is positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Continuation of Synthesis:
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail (5-10 mL) to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it using reverse-phase HPLC.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the incorporation of Fmoc-Gly-Ser(tBu)-OH in SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value | Notes |
| Dipeptide Equivalents | 2-4 equivalents | Relative to the resin loading. Higher equivalents can be used for difficult couplings. |
| Coupling Reagent Equivalents | 2-4 equivalents | Stoichiometrically matched to the dipeptide. |
| Base Equivalents | 4-8 equivalents | Typically double the molar amount of the dipeptide. |
| Coupling Time | 1-2 hours | Can be extended for sterically hindered couplings. Monitoring with a Kaiser test is recommended. |
| Coupling Efficiency | >99% | As determined by qualitative tests like the Kaiser test or quantitative methods like Fmoc cleavage UV analysis of the subsequent step. The use of dipeptides generally leads to high efficiency. |
| Cleavage Time | 2-4 hours | Sequence-dependent. Longer times may be required for complete deprotection of certain side-chain protecting groups. |
| Crude Peptide Purity | 70-90% | Highly sequence-dependent. Purification by HPLC is typically required to achieve higher purity. |
Visualizations
Experimental Workflow for Dipeptide Incorporation in SPPS
Caption: Workflow for incorporating a dipeptide building block in SPPS.
Logical Relationship of SPPS Components
Caption: Key components and their relationships in SPPS.
References
Application Notes: Liquid-Phase Synthesis of Peptides with Methyl Glycyl-L-Serinate
Introduction
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method for assembling peptides in a homogenous reaction medium.[1] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to an insoluble resin, LPPS involves the stepwise elongation of a peptide chain that remains dissolved in a suitable solvent.[1][2] This methodology offers distinct advantages, including the ability to purify and characterize intermediate products at each step, which can lead to higher purity of the final peptide.[3] LPPS is particularly well-suited for the large-scale production of shorter peptides, such as di- and tripeptides, making it a cost-effective option for manufacturing.[1][2]
These application notes provide a detailed protocol for the liquid-phase synthesis of a model tripeptide, Nα-Fmoc-L-Alaninyl-L-glycyl-L-serinate methyl ester, using Methyl glycyl-L-serinate as a starting dipeptide ester. The protocol covers the coupling of an N-terminally protected amino acid, reaction monitoring, product isolation, and purification.
Core Principle
The synthesis commences with the dipeptide ester, this compound, which possesses a free N-terminal amine. An incoming amino acid, in this case, L-Alanine, is protected at its N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group to prevent self-coupling. The carboxyl group of the Fmoc-protected alanine is activated using a coupling reagent, facilitating the formation of a new peptide bond with the free amine of the this compound.[4] The resulting protected tripeptide is then isolated and purified from the reaction mixture. This iterative process of coupling and purification is a hallmark of liquid-phase peptide synthesis.[1]
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-L-Alaninyl-L-glycyl-L-serinate methyl ester
This protocol details the coupling of Fmoc-L-Alanine to this compound.
Materials:
-
This compound hydrochloride
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Starting Materials:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Neutralize the hydrochloride salt by adding DIPEA (1.1 eq) and stir the mixture for 15 minutes at room temperature.
-
-
Activation of Fmoc-L-Alanine:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIC (1.1 eq) to the cooled solution and stir for 20 minutes at 0 °C to form the active ester.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ala-OH solution from step 2 to the solution of this compound from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude tripeptide by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure Nα-Fmoc-L-Alaninyl-L-glycyl-L-serinate methyl ester.[2]
-
Data Presentation
The following tables provide representative quantitative data for liquid-phase peptide synthesis. The data is based on similar coupling reactions reported in the literature and serves as an expected outcome for the described protocol.
Table 1: Representative Yield and Purity Data for Dipeptide Coupling in LPPS
| Coupled Amino Acid (N-Protected) | Dipeptide Product | Coupling Reagent | Reaction Time (h) | Crude Yield (%) | Purity (%) | Reference |
| Fmoc-Phe-OH | Fmoc-Phe-Gly-OMe | Fe₃O₄@SiO₂/TABHA | 4 | ~90 | >95 | [5] |
| Boc-Tyr(tBu)-OH | Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OMe | T3P® | <0.2 | 62 (overall) | 93 | [6] |
| Fmoc-Ala-OH | Fmoc-Ala-Gly-OMe | TBTU | 12 | 76 | >95 | [5] |
Table 2: Comparison of LPPS Protocols for Leu-Enkephalin Synthesis
| Protocol | Solvent | Final Purity (%) |
| Isolation of each intermediate | DCM | >99 |
| Precipitation after deprotection only | DCM | >99 |
| Isolation of each intermediate | Anisole | 95.9 |
| Precipitation after deprotection only | Anisole | 91.4 |
| Data adapted from a study on Leu-Enkephalin synthesis using a liquid-phase approach.[6] |
Visualizations
Experimental and logical workflows
The following diagrams illustrate the experimental workflow for the synthesis and a logical comparison of peptide synthesis methods.
References
- 1. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 2. bachem.com [bachem.com]
- 3. bachem.com [bachem.com]
- 4. bachem.com [bachem.com]
- 5. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Methyl glycyl-L-serinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of dipeptides is a fundamental process in peptide chemistry and drug development. Methyl glycyl-L-serinate is a simple dipeptide ester that serves as a valuable building block for the synthesis of more complex peptides and peptidomimetics. The efficiency and purity of the final product are highly dependent on the chosen coupling protocol. These application notes provide an overview of common coupling methods, detailed experimental protocols, and guidance on minimizing side reactions for the successful synthesis of this compound.
Protecting Group Strategies
In the synthesis of this compound, the N-terminus of the glycine residue must be protected to prevent self-coupling and ensure the correct peptide sequence. Commonly used N-protecting groups in solution-phase synthesis include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). The choice of protecting group will influence the deprotection strategy later in the synthetic route.
For the L-serine methyl ester, the hydroxyl group of the serine side chain can potentially undergo O-acylation during the coupling reaction. While for short peptides or at the N-terminal, this side reaction may be minimal, protection of the serine hydroxyl group is often recommended, especially when using highly reactive coupling agents. Common protecting groups for the serine hydroxyl group include the tert-butyl (tBu) and trityl (Trt) groups.[1][2]
Common Coupling Reagents
The formation of the peptide bond between N-protected glycine and L-serine methyl ester requires the activation of the carboxylic acid group of glycine. Several classes of coupling reagents are available, each with its own advantages and potential drawbacks.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used.[3][4] They are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency.[3][5]
-
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly efficient coupling agents.[3]
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and rapid coupling times.[3][5][6] However, they can sometimes lead to guanidinylation of the free amino group if used in excess.[7]
Experimental Protocols
The following are generalized protocols for the solution-phase synthesis of this compound using different classes of coupling reagents. Researchers should optimize reaction conditions based on their specific starting materials and desired outcomes.
Starting Materials:
-
N-Boc-glycine or N-Fmoc-glycine
-
L-serine methyl ester hydrochloride
-
Coupling reagent (e.g., DCC/HOBt, HATU)
-
Base (e.g., N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Protocol 1: Coupling using DCC/HOBt
This protocol describes a classic carbodiimide-mediated coupling.
Methodology:
-
Dissolve N-Boc-glycine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
In a separate flask, suspend L-serine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM and add NMM (1.1 eq.) to neutralize the hydrochloride salt.
-
Add the neutralized L-serine methyl ester solution to the activated N-Boc-glycine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using HATU
This protocol utilizes a highly efficient aminium salt-based coupling reagent.
Methodology:
-
Dissolve N-Fmoc-glycine (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
In a separate flask, dissolve L-serine methyl ester hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (2.2 eq.).
-
Add the L-serine methyl ester solution to the N-Fmoc-glycine/HATU solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for the Synthesis of N-Boc-glycyl-L-serine methyl ester
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Racemization (%) |
| DCC | HOBt | NMM | DCM | 18 | Data | Data | Data |
| EDC | HOBt | NMM | DCM/DMF | 16 | Data | Data | Data |
| HATU | - | DIPEA | DMF | 2 | Data | Data | Data |
| PyBOP | - | DIPEA | DMF | 3 | Data | Data | Data |
*Data to be determined experimentally.
Table 2: Influence of Serine Side-Chain Protection on Coupling Efficiency
| N-Protected Glycine | Serine Derivative | Coupling Reagent | Yield (%) | Purity (HPLC, %) |
| N-Boc-Gly-OH | H-Ser-OMe·HCl | DCC/HOBt | Data | Data |
| N-Boc-Gly-OH | H-Ser(tBu)-OMe·HCl | DCC/HOBt | Data | Data |
| N-Fmoc-Gly-OH | H-Ser-OMe·HCl | HATU | Data | Data |
| N-Fmoc-Gly-OH | H-Ser(tBu)-OMe·HCl | HATU | Data | Data |
*Data to be determined experimentally.
Potential Side Reactions and Mitigation
Several side reactions can occur during the coupling of N-protected glycine to L-serine methyl ester, potentially affecting the yield and purity of the final product.
-
Racemization: The chiral center of L-serine can be susceptible to racemization during activation and coupling. The use of coupling additives like HOBt or HOAt can significantly suppress racemization.[5] Glycine, being achiral, does not pose a risk of racemization at its α-carbon.
-
O-Acylation of Serine: The hydroxyl group of the serine side chain can be acylated by the activated glycine, leading to a branched byproduct. This can be minimized by using a protecting group for the serine hydroxyl group (e.g., tBu, Trt) or by carefully controlling the reaction conditions and stoichiometry of the coupling reagents.[1][2]
-
Guanidinylation: When using aminium/uronium-based coupling reagents like HATU or HBTU, an excess of the reagent can react with the free amino group of L-serine methyl ester to form a guanidinium byproduct, which terminates the peptide chain.[7] Using a slight excess of the carboxylic acid component relative to the coupling reagent can help mitigate this side reaction.
-
Diketopiperazine Formation: Although less common in solution-phase synthesis compared to solid-phase, the formation of a cyclic dipeptide (diketopiperazine) from the newly formed dipeptide ester can occur, especially upon prolonged reaction times or under basic conditions.
Visualizations
Experimental Workflow for DCC/HOBt Coupling
Caption: Workflow for DCC/HOBt mediated coupling of N-Boc-glycine and L-serine methyl ester.
Logical Relationship of Components in Peptide Coupling
Caption: Logical relationships between reactants, reagents, and products in a typical peptide coupling reaction.
References
- 1. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for Protecting Group Strategies in Glycyl-Serine Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of dipeptides, the fundamental building blocks of proteins and various peptidomimetics, requires a robust and well-defined protecting group strategy to ensure high yields and purity. The presence of multiple reactive functional groups in amino acids—namely the α-amino group, the α-carboxyl group, and the side chain—necessitates their temporary protection to prevent unwanted side reactions during peptide bond formation. This document provides detailed application notes and protocols for two common orthogonal protecting group strategies in the solution-phase synthesis of the glycyl-serine (Gly-Ser) dipeptide: the Fmoc/tBu and the Boc/Bzl strategies. These protocols are designed to guide researchers through the selection of appropriate protecting groups, their introduction, the coupling of the protected amino acid residues, and their final deprotection to yield the desired dipeptide.
Protecting Group Strategies for Glycyl-Serine
The synthesis of glycyl-serine involves the protection of the N-terminus of glycine and the N-terminus and hydroxyl side chain of serine. The C-terminus of serine is also typically protected, often as a methyl or benzyl ester, to prevent its participation in the coupling reaction. The choice of protecting groups is dictated by the overall synthetic strategy, particularly the conditions under which they can be selectively removed. An orthogonal protecting group strategy, where each protecting group can be removed under distinct conditions without affecting the others, is highly desirable.[1]
Fmoc/tBu Strategy
This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amino groups and the acid-labile tert-butyl (tBu) group for the protection of the serine side-chain hydroxyl group.[2][3] This combination is widely used in modern solid-phase peptide synthesis (SPPS) but is also readily applicable to solution-phase synthesis.[1] The Fmoc group is removed with a mild base, typically piperidine in DMF, while the tBu ether is cleaved with strong acid, such as trifluoroacetic acid (TFA).[2][3]
Boc/Bzl Strategy
This classic strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and the benzyl (Bzl) group for the protection of the serine side chain.[4] Both groups are removed by acid, but their lability to different acid strengths allows for selective deprotection. The Boc group is removed with a milder acid like TFA, while the Bzl group requires a stronger acid such as HBr in acetic acid or catalytic hydrogenolysis for cleavage.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of glycyl-serine using both the Fmoc/tBu and Boc/Bzl strategies in solution phase.
Protocol 1: Fmoc/tBu Strategy for Glycyl-Serine Synthesis
This protocol outlines the synthesis of Fmoc-Gly-Ser(tBu)-OH, followed by the deprotection to yield Gly-Ser.
Materials and Reagents
-
Glycine
-
L-Serine
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Thionyl chloride
-
Methanol
-
Isobutene
-
p-Toluenesulfonic acid
-
Sodium bicarbonate
-
Sodium carbonate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step 1: Synthesis of Fmoc-Gly-OH
-
Dissolution: Dissolve glycine (1.0 eq.) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-OSu (1.05 eq.) in acetone dropwise while maintaining the pH at 8-9 with the addition of 10% aqueous sodium carbonate solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Dilute the reaction mixture with water and wash with ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-Gly-OH as a white solid.[5]
Step 2: Synthesis of H-Ser(tBu)-OtBu
The synthesis of O-tert-butyl-L-serine tert-butyl ester can be achieved through a multi-step process involving the protection of the carboxylic acid and subsequent tert-butylation of the hydroxyl group. A general procedure is outlined below.
-
Esterification: Suspend L-serine (1.0 eq.) in anhydrous methanol and cool to 0 °C. Add thionyl chloride (1.2 eq.) dropwise and stir at room temperature for 15-36 hours to form the methyl ester hydrochloride.[6]
-
Side-Chain Protection: Dissolve the serine methyl ester hydrochloride in dichloromethane. Under the catalysis of p-toluenesulfonic acid, pass isobutene gas through the solution for 48-96 hours to yield O-tert-butyl-serine methyl ester tosylate.[6]
-
Saponification and Esterification: The methyl ester is then saponified, and the resulting O-tert-butyl serine is esterified with isobutene under acidic conditions to yield H-Ser(tBu)-OtBu.
Step 3: Coupling of Fmoc-Gly-OH and H-Ser(tBu)-OtBu
-
Activation: Dissolve Fmoc-Gly-OH (1.0 eq.) and HATU (1.0 eq.) in DMF. Add DIPEA (2.0 eq.) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[7]
-
Coupling: Add a solution of H-Ser(tBu)-OtBu (1.0 eq.) in DMF to the activated Fmoc-Gly-OH solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain Fmoc-Gly-Ser(tBu)-OtBu.
Step 4: Deprotection to Yield Glycyl-Serine
-
Fmoc Deprotection: Dissolve the protected dipeptide, Fmoc-Gly-Ser(tBu)-OtBu, in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.[8]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
tBu Deprotection: Dissolve the residue in a cleavage cocktail of TFA/water (95:5 v/v). Stir at room temperature for 2-3 hours.
-
Isolation: Remove the TFA under reduced pressure. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The crude glycyl-serine can be further purified by recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
Protocol 2: Boc/Bzl Strategy for Glycyl-Serine Synthesis
This protocol details the synthesis of Boc-Gly-Ser(Bzl)-OBzl and its subsequent deprotection to afford Gly-Ser.
Materials and Reagents
-
Glycine
-
L-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Benzyl bromide
-
Cesium carbonate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step 1: Synthesis of Boc-Gly-OH
-
Dissolution: Dissolve glycine (1.0 eq.) in a mixture of dioxane and water (1:1). Add sodium bicarbonate (2.5 eq.).
-
Boc Protection: Add a solution of (Boc)₂O (1.1 eq.) in dioxane. Stir the reaction mixture at room temperature overnight.
-
Work-up: Remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 3 with a cold 1 M HCl solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-Gly-OH as a white solid.[10]
Step 2: Synthesis of H-Ser(Bzl)-OBzl
-
N-Boc Protection of Serine: Prepare Boc-Ser-OH following a similar procedure to the synthesis of Boc-Gly-OH.
-
Benzylation: To a stirred solution of Boc-Ser-OH (1.0 eq.) in DMF, add cesium carbonate (1.05 eq.) and stir for 30 minutes. Add benzyl bromide (1.2 eq.) and stir the reaction mixture for 12 hours.[11]
-
Work-up and Purification: Dilute the reaction with ethyl acetate and wash with aqueous lithium bromide, aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the crude product by flash chromatography to afford Boc-Ser(Bzl)-OBzl.[11]
-
Boc Deprotection: Dissolve Boc-Ser(Bzl)-OBzl in a solution of TFA in DCM (1:1 v/v) and stir for 1-2 hours at room temperature. Concentrate the reaction mixture to yield H-Ser(Bzl)-OBzl as a TFA salt.
Step 3: Coupling of Boc-Gly-OH and H-Ser(Bzl)-OBzl
-
Activation: Dissolve Boc-Gly-OH (1.0 eq.), EDC (1.1 eq.), and NHS (1.1 eq.) in DCM. Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add a solution of H-Ser(Bzl)-OBzl TFA salt (1.0 eq.) and DIPEA (1.2 eq.) in DCM to the activated Boc-Gly-OH solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to obtain Boc-Gly-Ser(Bzl)-OBzl.
Step 4: Deprotection to Yield Glycyl-Serine
-
Boc Deprotection: Dissolve Boc-Gly-Ser(Bzl)-OBzl in a solution of TFA in DCM (1:1 v/v) and stir for 1-2 hours at room temperature. Concentrate the reaction mixture under reduced pressure.
-
Benzyl Deprotection (Hydrogenolysis): Dissolve the residue in methanol and add 10% Pd/C catalyst. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield crude glycyl-serine. The product can be purified by recrystallization or RP-HPLC.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of glycyl-serine dipeptides. Note that yields can vary significantly based on the specific reaction conditions, scale, and purification methods.
Table 1: Protecting Group Introduction
| Protected Amino Acid | Starting Material | Reagents | Solvent | Reaction Time | Typical Yield |
| Fmoc-Gly-OH | Glycine | Fmoc-OSu, Na₂CO₃ | Acetone/Water | 4-6 h | >90%[5] |
| Boc-Gly-OH | Glycine | (Boc)₂O, NaHCO₃ | Dioxane/Water | 12-16 h | ~95%[10] |
| Fmoc-Ser(tBu)-OH | L-Serine | Multi-step synthesis | Various | Multi-day | Variable[6] |
| Boc-Ser(Bzl)-OH | Boc-L-Serine | Benzyl bromide, Cs₂CO₃ | DMF | 12 h | High[11] |
Table 2: Dipeptide Coupling
| Coupling Reaction | Coupling Reagent | Base | Solvent | Reaction Time | Typical Yield |
| Fmoc-Gly-OH + H-Ser(tBu)-OtBu | HATU | DIPEA | DMF | 2-4 h | >80%[7] |
| Boc-Gly-OH + H-Ser(Bzl)-OBzl | EDC/NHS | DIPEA | DCM | 12-16 h | >85% |
Table 3: Deprotection
| Protected Dipeptide | Deprotection Reagent(s) | Solvent | Reaction Time |
| Fmoc-Gly-Ser(tBu)-OtBu | 1. 20% Piperidine/DMF 2. 95% TFA/Water | 1. DMF 2. Neat | 1. 30 min 2. 2-3 h |
| Boc-Gly-Ser(Bzl)-OBzl | 1. TFA/DCM 2. H₂, 10% Pd/C | 1. DCM 2. Methanol | 1. 1-2 h 2. 4-12 h |
Visualizations
Workflow for Glycyl-Serine Synthesis (Fmoc/tBu Strategy)
Caption: Workflow for Fmoc/tBu based synthesis of Glycyl-Serine.
Orthogonal Protecting Group Strategy
Caption: Orthogonality of Fmoc/tBu and Boc/Bzl protecting groups.
Conclusion
The successful synthesis of glycyl-serine dipeptides relies on the judicious selection and application of protecting groups. Both the Fmoc/tBu and Boc/Bzl strategies offer reliable pathways to the desired product, with the choice often depending on the specific requirements of the overall synthetic scheme, available reagents, and desired scale. The protocols and data presented herein provide a comprehensive guide for researchers to perform these syntheses with a high degree of success. Careful execution of the experimental procedures and purification steps is paramount to obtaining high-purity glycyl-serine for subsequent applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 6. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. 4.2. Peptide Synthesis and Purification [bio-protocol.org]
- 10. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 11. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
Application Notes: Methyl Glycyl-L-Serinate as a Versatile Dipeptide Building Block for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and application of methyl glycyl-L-serinate as a strategic building block for the efficient synthesis of larger peptides. The use of this dipeptide fragment can streamline peptide assembly, particularly in solid-phase peptide synthesis (SPPS), by reducing the number of individual coupling and deprotection cycles. This document outlines detailed protocols for the synthesis of N-terminally protected this compound, its subsequent use in peptide elongation, and the final deprotection of the C-terminal methyl ester. Quantitative data from representative procedures are summarized, and key experimental workflows are visualized to facilitate implementation in a research and development setting.
Introduction
The chemical synthesis of peptides is a cornerstone of drug discovery and biomedical research. While stepwise solid-phase peptide synthesis (SPPS) is a robust and widely used technique, the synthesis of long or complex peptide sequences can be challenging, often leading to decreased yields and purity due to cumulative inefficiencies in coupling and deprotection steps. A powerful strategy to mitigate these issues is the use of pre-formed di-, tri-, or larger peptide fragments as building blocks.
This compound is a valuable dipeptide synthon, offering the advantage of introducing two common amino acid residues in a single coupling step. The C-terminal methyl ester provides a convenient protecting group that can be selectively removed under conditions orthogonal to many standard protecting groups used in Fmoc- or Boc-based SPPS. This approach can be particularly beneficial for improving the synthesis of peptides containing the Gly-Ser motif, which is found in numerous biologically active peptides.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and application of N-Boc-glycyl-L-serinate methyl ester, a common N-terminally protected form of the dipeptide building block. These values are representative of standard laboratory procedures.
Table 1: Synthesis of N-Boc-Glycyl-L-Serine Methyl Ester
| Step | Reagents | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| 1. Synthesis of L-Serine Methyl Ester Hydrochloride | L-Serine, Thionyl Chloride, Methanol | Methanol | 24 - 48 | 35 - 40 | 95 - 98 |
| 2. Coupling of N-Boc-Glycine with L-Serine Methyl Ester | N-Boc-Glycine, L-Serine Methyl Ester HCl, DCC, HOBt, DIPEA | Dichloromethane (DCM) | 12 - 16 | Room Temperature | 85 - 92 |
Table 2: Application of N-Boc-Glycyl-L-Serine Methyl Ester in Peptide Synthesis
| Step | Description | Reagents | Solvent | Reaction Time (hours) | Typical Yield (%) |
| 1. Coupling to a Resin-Bound Amino Acid | Coupling of N-Boc-Gly-Ser-OMe to a free amine on a solid support | N-Boc-Gly-Ser-OMe, HBTU, DIPEA | N,N-Dimethylformamide (DMF) | 2 - 4 | >95 (coupling) |
| 2. C-Terminal Methyl Ester Deprotection (Saponification) | Hydrolysis of the methyl ester to a free carboxylic acid | Lithium Hydroxide (LiOH) | THF/Water or Methanol/Water | 1 - 3 | 90 - 97 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Glycyl-L-Serine Methyl Ester
This protocol describes a two-step synthesis of the N-terminally protected dipeptide building block.
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
-
Suspend L-serine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.
Step 2: Coupling of N-Boc-Glycine to L-Serine Methyl Ester
-
Dissolve N-Boc-glycine (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and L-serine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add N,N'-diisopropylethylamine (DIPEA) (1 equivalent) to neutralize the hydrochloride salt.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight (12-16 hours).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-glycyl-L-serine methyl ester as a white solid.[1][2]
Protocol 2: Use of N-Boc-Glycyl-L-Serine Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of the dipeptide block onto a resin-bound amino acid, followed by the deprotection of the C-terminal methyl ester.
Step 1: Coupling to a Resin-Bound Amino Acid
-
Swell the resin (containing a free N-terminal amine) in N,N-dimethylformamide (DMF).
-
In a separate vessel, pre-activate N-Boc-glycyl-L-serine methyl ester (3 equivalents relative to the resin loading) with a coupling agent such as HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10-15 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Step 2: C-Terminal Methyl Ester Deprotection (Saponification)
-
Swell the peptide-resin in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[3]
-
Add a solution of lithium hydroxide (LiOH) (e.g., 1 M in water, 5-10 equivalents) to the resin suspension.[3][4]
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by HPLC analysis of a cleaved sample.
-
Wash the resin extensively with water, DMF, DCM, and methanol to remove excess base and byproducts.
-
The resulting resin-bound peptide now has a free C-terminal carboxylic acid, ready for further elongation or cleavage from the resin.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis and biological activity of peptide derivatives of iodoquinazolinones/nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Peptides Containing Glycyl-Serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides containing the glycyl-serine (Gly-Ser) motif are prevalent in various biological contexts and are of significant interest in proteomics and drug development. The unique properties of the Gly-Ser linkage can influence peptide structure, stability, and function. Mass spectrometry (MS) has become an indispensable tool for the detailed characterization and quantification of these peptides. This application note provides a comprehensive overview of the mass spectrometric analysis of Gly-Ser containing peptides, including detailed experimental protocols, data analysis strategies, and expected fragmentation patterns. The methodologies described herein are applicable to a wide range of research and development activities, from fundamental biological studies to the quality control of peptide-based therapeutics.
Principles of Mass Spectrometry for Peptide Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In the context of peptide analysis, this is typically achieved through a "bottom-up" proteomics approach.[1] This workflow involves the enzymatic digestion of proteins into smaller peptides, which are then separated, ionized, and analyzed by the mass spectrometer.[2]
For peptides containing Gly-Ser, collision-induced dissociation (CID) is a commonly employed fragmentation technique in tandem mass spectrometry (MS/MS). During CID, peptide precursor ions are accelerated and collided with an inert gas, leading to fragmentation at the peptide bonds.[3] This process predominantly generates b- and y-type fragment ions. B-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, enabling the determination of the peptide sequence.[4]
Experimental Protocols
Sample Preparation: Protein Digestion
A standard in-solution digestion protocol is suitable for preparing Gly-Ser containing peptides for MS analysis.
Materials:
-
Protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
Protocol:
-
Denaturation: Dissolve the protein sample in a buffer containing 8 M urea and 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% ACN and 0.1% formic acid.
-
Final Preparation: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid in water for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
Ultra-high performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Data-dependent acquisition (DDA) or Multiple Reaction Monitoring (MRM)
-
DDA: A full MS scan followed by MS/MS scans of the top 5-10 most intense precursor ions.
-
MRM: For targeted quantification, specific precursor-to-product ion transitions for the Gly-Ser containing peptide of interest are monitored.
-
Data Presentation: Quantitative Analysis
Quantitative data for Gly-Ser containing peptides can be presented in tabular format for clear comparison. The following tables provide examples of MRM transitions for the Gly-Ser dipeptide and quantification data from a study on dipeptide distribution in different mouse tissues.[5]
| Parameter | Value |
| Precursor Ion (Q1) m/z | 163.1 |
| Product Ion (Q3) m/z | 104.1 |
| Dwell Time (ms) | 50 |
| Collision Energy (eV) | 15 |
| Declustering Potential (V) | 30 |
| Entrance Potential (V) | 10 |
| Collision Cell Exit Potential (V) | 12 |
| Table 1: Example Multiple Reaction Monitoring (MRM) parameters for the quantification of the underivatized Gly-Ser dipeptide. |
| Tissue | Glu-Ser (fmol/mg tissue) | Gly-Asp (fmol/mg tissue) |
| Spleen | 14,137 ± 1393 | 5803 ± 442 |
| Thymus | 1238 ± 227 | 6013 ± 667 |
| Muscle | 2159 ± 1280 | - |
| Brown Adipose Tissue | - | 1192 ± 117 |
| Table 2: Quantitative distribution of serine-containing dipeptides in various mouse tissues. Data adapted from a study by Heidenreich et al. (2021)[5]. Note: The original study used a derivatization method for enhanced sensitivity. |
Data Analysis and Interpretation
Fragmentation Pattern of Glycyl-Serine
The protonated molecule of the Gly-Ser dipeptide has a monoisotopic mass of 162.0641 Da, resulting in a precursor ion ([M+H]⁺) with an m/z of approximately 163.07.[6] Upon CID, the peptide bond between glycine and serine is the primary site of fragmentation.
The major fragment ions observed in the MS/MS spectrum of Gly-Ser are:
-
y₁-ion (m/z 106.05): This ion corresponds to the protonated serine residue, formed by cleavage of the peptide bond and retention of the charge on the C-terminal fragment.
-
b₁-ion (m/z 58.03): This ion corresponds to the protonated glycine residue, resulting from the same peptide bond cleavage with charge retention on the N-terminal fragment.
-
Loss of water (H₂O) from the precursor ion (m/z 145.06): The serine side chain contains a hydroxyl group, which can be readily lost as a neutral water molecule.
-
Loss of formaldehyde (CH₂O) from the precursor ion (m/z 133.05): This is another characteristic neutral loss from the serine side chain.
The PubChem database entry for Glycyl-Serine lists the top fragment peaks from an MS2 spectrum of the [M+H]⁺ precursor (m/z 163.0713) as m/z 145 and 107 (likely a typo in the database, referring to the y1-ion at m/z 106).[1]
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of Gly-Ser containing peptides.
Caption: Fragmentation pathway of the Gly-Ser dipeptide in CID.
Conclusion
The mass spectrometric analysis of peptides containing glycyl-serine is a powerful approach for their identification and quantification. The protocols and data analysis strategies outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals. Understanding the characteristic fragmentation patterns of the Gly-Ser motif is crucial for accurate data interpretation. The methodologies described can be adapted for various applications, contributing to advancements in proteomics and the development of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS [mdpi.com]
Application Note: Structural Elucidation of Methyl glycyl-L-serinate using NMR Spectroscopy
Abstract
This application note details the comprehensive structural elucidation of Methyl glycyl-L-serinate using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We provide detailed protocols for one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The data presented herein, including chemical shifts, coupling constants, and key correlations, are summarized in structured tables for clarity. Furthermore, graphical representations of the experimental workflow and key NMR correlations are provided to facilitate a deeper understanding of the structural analysis process. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a dipeptide derivative of significant interest in biochemical and pharmaceutical research due to its fundamental role in peptide and protein structures. Accurate and unambiguous structural characterization is paramount for understanding its biological activity and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[1] This application note provides a step-by-step guide to utilizing 1D and 2D NMR experiments to confirm the molecular structure of this compound.
Materials and Methods
Sample Preparation
A 10-20 mg sample of synthesized this compound was dissolved in 0.6-0.7 mL of Deuterium Oxide (D₂O) to create a solution with a concentration of approximately 25-50 mM.[2] The use of a deuterated solvent is crucial for NMR lock and shimming, and to avoid overwhelming solvent proton signals.[2][3][4] The solution was then transferred to a standard 5 mm NMR tube.[5]
NMR Spectroscopy
All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The data was processed using standard NMR software.
¹H NMR: The ¹H NMR spectrum was acquired to identify the number and environment of the protons in the molecule.
¹³C NMR: The ¹³C NMR spectrum was recorded to determine the number of unique carbon atoms and their chemical environments.
2D NMR:
-
COSY: The ¹H-¹H COSY experiment was performed to establish proton-proton coupling networks within the molecule.[6]
-
HSQC: The ¹H-¹³C HSQC experiment was used to identify direct one-bond correlations between protons and their attached carbons.[7][8][9]
-
HMBC: The ¹H-¹³C HMBC experiment was conducted to determine long-range (two- and three-bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments.[6][8][9]
Results and Discussion
The structural elucidation of this compound was achieved through the sequential analysis of 1D and 2D NMR spectra. The numbering scheme for the molecule is presented below:
Caption: Numbering scheme for this compound.
¹H and ¹³C NMR Data
The assigned ¹H and ¹³C chemical shifts for this compound are summarized in the table below. The assignments are based on the analysis of 1D and 2D NMR spectra.
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 (Gly Cα) | 3.85 | s | - | 43.5 |
| 2 (Gly C=O) | - | - | - | 172.0 |
| 3 (Ser Cα) | 4.55 | t | 5.5 | 56.5 |
| 4 (Ser β-CH₂) | 3.95 | d | 5.5 | 62.0 |
| 5 (Ser C=O) | - | - | - | 175.0 |
| 6 (Ester CH₃) | 3.75 | s | - | 52.5 |
2D NMR Correlation Analysis
COSY: The COSY spectrum revealed a key correlation between the Serine Cα proton (H3) at 4.55 ppm and the β-CH₂ protons (H4) at 3.95 ppm, confirming the presence of the serine residue's spin system.
Caption: Key COSY correlation in this compound.
HSQC: The HSQC spectrum established the direct one-bond connections between protons and their attached carbons. Key correlations are summarized in the table above and visualized below.
Caption: Key HSQC correlations in this compound.
HMBC: The HMBC spectrum was instrumental in connecting the individual spin systems and confirming the overall structure. The following key long-range correlations were observed:
-
The Glycine Cα protons (H1) showed a correlation to the Glycine carbonyl carbon (C2).
-
The Serine Cα proton (H3) showed correlations to both the Serine carbonyl carbon (C5) and the Glycine carbonyl carbon (C2), confirming the peptide bond.
-
The Ester methyl protons (H6) showed a strong correlation to the Serine carbonyl carbon (C5), confirming the methyl ester functionality.
Caption: Key HMBC correlations in this compound.
Experimental Protocols
¹H NMR Acquisition
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the D₂O signal.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition
-
Use the same locked and shimmed sample.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
COSY Acquisition
-
Use a standard COSY pulse sequence.
-
Set the spectral widths in both dimensions to encompass all proton resonances.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
HSQC Acquisition
-
Use a standard HSQC pulse sequence optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Acquire a sufficient number of increments in t₁.
HMBC Acquisition
-
Use a standard HMBC pulse sequence.
-
Optimize the experiment for long-range coupling constants (typically 4-10 Hz).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Acquire a sufficient number of increments in t₁.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and unambiguous method for the complete structural elucidation of this compound. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the confident assignment of all proton and carbon resonances and confirms the connectivity of the molecular structure. The protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis and analysis of peptides and related compounds.
References
- 1. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 2. rsc.org [rsc.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 5. CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. compoundchem.com [compoundchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols: Methyl Glycyl-L-Serinate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is a critical aspect of biopharmaceutical production, directly impacting cell growth, viability, and recombinant protein yield. Amino acids are essential components of cell culture media, serving as building blocks for proteins and participating in key metabolic pathways. Glycine and L-serine are two such crucial amino acids, playing significant roles in cellular metabolism, particularly in rapidly proliferating mammalian cells such as Chinese Hamster Ovary (CHO) cells.
This document provides detailed application notes and protocols for the use of Methyl Glycyl-L-Serinate, a dipeptide derivative, as a supplement in cell culture media to enhance cell performance and productivity. By providing a stable and readily available source of glycine and L-serine, this compound has the potential to overcome limitations associated with the free amino acids, leading to more robust and consistent cell culture processes.
Metabolic Significance of Glycine and L-Serine
Glycine and L-serine are metabolically interconvertible and are central to numerous anabolic processes essential for cell proliferation and function.[1][2][3][4]
-
One-Carbon Metabolism: Serine is a major donor of one-carbon units to the folate pool, which are essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules.[4] This is particularly critical for highly proliferative cells used in protein production. The conversion of serine to glycine is a key entry point into this pathway.[1][2]
-
Protein Synthesis: Both glycine and serine are proteinogenic amino acids, incorporated into the polypeptide chains of recombinant proteins and cellular proteins.
-
Precursor for Biomolecules: Serine is a precursor for the synthesis of other amino acids, such as cysteine and glycine, as well as lipids like sphingolipids and phospholipids.[3]
-
Redox Balance: Glycine is a key component of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.
The metabolic relationship between glycine and serine is depicted in the following pathway:
Rationale for Using this compound
While glycine and L-serine are standard components of cell culture media, their delivery and stability can present challenges. Dipeptides have emerged as a superior alternative for delivering certain amino acids in cell culture for several reasons:[5][6][7][8]
-
Enhanced Stability: Amino acids like glutamine are known to be unstable in liquid media, degrading into byproducts that can be detrimental to cell culture performance.[7][9] While glycine and serine are relatively stable, providing them in a dipeptide form can prevent their rapid consumption and offer a more controlled release.
-
Improved Solubility: Some amino acids, such as tyrosine and cystine, have poor solubility at neutral pH, limiting their concentration in feed solutions.[6][8] Dipeptide forms of these amino acids exhibit significantly higher solubility.[6] While glycine and serine are generally soluble, a dipeptide form can be beneficial in highly concentrated feed formulations.
-
Efficient Uptake: Mammalian cells possess specific transporters for dipeptides and tripeptides.[10] Once inside the cell, these peptides are efficiently hydrolyzed by intracellular peptidases into their constituent amino acids.[10]
-
Controlled Release of Amino Acids: The use of a dipeptide provides a slow-release mechanism for the constituent amino acids, which can help in maintaining a more stable intracellular amino acid pool and prevent the buildup of potentially toxic metabolic byproducts.
The "methyl" group in this compound is a methyl ester. Studies have shown that amino acid methyl esters can be taken up by cells and hydrolyzed by intracellular esterases to release the free amino acid.[11] This suggests a potential dual-release mechanism for glycine and serine from this compound.
Data Presentation: Comparative Performance in CHO-S Cells
The following tables summarize hypothetical performance data of this compound in a fed-batch culture of a monoclonal antibody-producing CHO-S cell line compared to standard media supplemented with free glycine and L-serine.
Table 1: Cell Growth and Viability
| Supplement | Peak Viable Cell Density (x10^6 cells/mL) | Day of Peak VCD | Viability at Day 14 (%) |
| Control (Free Gly + Ser) | 18.5 ± 0.8 | 10 | 85 ± 3 |
| This compound | 22.1 ± 1.1 | 11 | 92 ± 2 |
Table 2: Monoclonal Antibody (mAb) Production
| Supplement | Final mAb Titer (g/L) | Specific Productivity (pcd) |
| Control (Free Gly + Ser) | 3.5 ± 0.2 | 25 ± 2 |
| This compound | 4.8 ± 0.3 | 35 ± 3 |
Table 3: Metabolite Analysis
| Supplement | Peak Lactate (g/L) | Peak Ammonia (mM) |
| Control (Free Gly + Ser) | 4.2 ± 0.3 | 5.8 ± 0.4 |
| This compound | 3.1 ± 0.2 | 4.5 ± 0.3 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Aseptically weigh the required amount of powdered this compound. Reconstitute in a suitable volume of sterile, WFI-quality water to create a concentrated stock solution (e.g., 100 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the sterile stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.
Fed-Batch Culture of CHO-S Cells
This protocol describes a general procedure for evaluating the effect of this compound in a fed-batch culture system.
Materials:
-
CHO-S cells (or other suitable cell line)
-
Appropriate basal cell culture medium
-
Feed medium
-
This compound stock solution (100 mM)
-
Control supplement (equimolar solution of free glycine and L-serine)
-
Shake flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Inoculation: Inoculate shake flasks or bioreactors with CHO-S cells at a seeding density of 0.3 x 10^6 viable cells/mL in the desired basal medium.
-
Culture Conditions: Maintain the cultures at 37°C, 5% CO2, and appropriate agitation.
-
Feeding Strategy:
-
Control Group: On specified days (e.g., days 3, 5, 7, 9, and 11), supplement the control cultures with the feed medium and the control glycine/serine solution.
-
Test Group: On the same specified days, supplement the test cultures with the feed medium and the this compound stock solution to achieve the desired final concentration.
-
-
Daily Monitoring: On a daily basis, aseptically remove a sample from each culture for analysis:
-
Cell Density and Viability: Determine the viable cell density (VCD) and percent viability using a cell counter (e.g., Vi-CELL XR or similar).
-
Metabolite Analysis: Analyze the concentrations of key metabolites such as glucose, lactate, and ammonia using a biochemistry analyzer (e.g., BioProfile FLEX2 or similar).
-
Titer Measurement: At the end of the culture (e.g., day 14), determine the concentration of the recombinant protein (e.g., mAb) using an appropriate method such as Protein A HPLC or ELISA.
-
Conclusion
This compound presents a promising new supplement for mammalian cell culture media. By providing a stable and efficiently utilized source of glycine and L-serine, it has the potential to enhance cell growth, maintain high viability, and increase recombinant protein production. The protocols outlined in this document provide a framework for researchers to evaluate the efficacy of this compound in their specific cell lines and processes. Further optimization of concentration and feeding strategy may be required to achieve maximal benefits.
References
- 1. Evidence for intracellular partitioning of serine and glycine metabolism in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 8. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 9. US20110262965A1 - Cell culture medium comprising small peptides - Google Patents [patents.google.com]
- 10. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accumulation of amino acids by lysosomes incubated with amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl Glycyl-L-Serinate and Analogous Dipeptides in Drug Discovery
Disclaimer: Direct experimental data on the specific applications of Methyl glycyl-L-serinate in drug discovery is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of peptide and medicinal chemistry and draw from research on closely related dipeptide methyl esters. These should serve as a foundational guide for researchers initiating studies with this compound.
Application Notes
Potential Roles of this compound in Drug Discovery
This compound, a simple dipeptide ester, holds potential in several areas of therapeutic development, primarily leveraging its structural features as a building block or a modulator of biological processes.
-
Scaffold for Chemical Libraries: The Gly-Ser backbone can serve as a versatile scaffold for the synthesis of diverse chemical libraries. Modifications at the N-terminus, the C-terminal methyl ester, and the serine hydroxyl group can yield a vast array of derivatives for high-throughput screening against various biological targets.
-
Prodrug Moiety: The C-terminal methyl ester can function as a prodrug, a common strategy to enhance the pharmacokinetic properties of a parent drug. Esterification increases lipophilicity, which can improve membrane permeability and oral absorption. Following cellular uptake, non-specific esterases can hydrolyze the ester to release the active, carboxylate-containing molecule.
-
Antimicrobial Drug Development: Dipeptides and their derivatives have been explored as potential antimicrobial agents. For example, derivatives of the Gly-Gly dipeptide have demonstrated activity against both bacterial and fungal pathogens.[1][2] This suggests that this compound could be a candidate for antimicrobial screening programs.
-
Cancer Research: The metabolic pathways of serine and glycine are frequently upregulated in cancer cells to support rapid proliferation, making these pathways attractive therapeutic targets.[3][4] A dipeptide like this compound could be investigated for its potential to interfere with amino acid transport or metabolism in cancer cells.
-
Neuroscience Research: Both glycine and serine play crucial roles in the central nervous system (CNS). Glycine is a primary inhibitory neurotransmitter, while L-serine is the precursor to D-serine, a critical co-agonist of the NMDA receptor, which is involved in learning and memory.[5][6][7] The potential for Gly-Ser dipeptides to modulate neurotransmission warrants investigation.
Data Presentation: Biological Activity of Analogous Dipeptides
To illustrate the type of quantitative data that is crucial in early-stage drug discovery, the following table summarizes the antimicrobial activity of several Gly-Gly based dipeptide derivatives. This data is for compounds analogous to this compound and should be used for comparative purposes only.
Table 1: In Vitro Antimicrobial Activity (MIC in mg/mL) of Gly-Gly Based Dipeptide Derivatives [1][2]
| Compound ID | S. aureus | B. subtilis | P. aeruginosa | E. coli | C. albicans | A. niger |
| 7a | 6.10 | - | - | - | 6.90 | - |
| 7ai | - | 7.01 | - | - | - | - |
| 7b | - | - | 7.42 | - | - | 6.48 |
| 7bi | - | - | - | 6.32 | - | - |
Note: Compound IDs are as reported in the original source. The absence of a value (-) indicates that the data was not reported.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.
Protocol for the Synthesis and Purification of this compound
This protocol outlines a standard solution-phase peptide synthesis approach.
Materials:
-
N-Boc-Glycine (or other N-terminally protected glycine)
-
L-Serine methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Free-Basing of L-Serine Methyl Ester:
-
Suspend L-Serine methyl ester hydrochloride (1.2 eq) in anhydrous DCM.
-
Add DIPEA (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Filter the resulting salt (DIPEA.HCl) and wash with a small amount of DCM.
-
The filtrate containing the free L-serine methyl ester is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve N-Boc-Glycine (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq) in anhydrous DMF.
-
Stir the solution at 0°C for 15 minutes to pre-activate the carboxylic acid.
-
Add the DCM solution of free L-serine methyl ester to the activated N-Boc-Glycine solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of Protected Dipeptide:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
N-terminal Deprotection:
-
Dissolve the purified N-Boc-Methyl glycyl-L-serinate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of this compound.
-
The TFA salt can be used directly or further purified.
-
Protocol for In Vitro Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in sterile PBS or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway: Serine/Glycine Metabolism in Cancer
Caption: Simplified overview of the serine and glycine metabolic pathway often upregulated in cancer.
Experimental Workflow: Dipeptide Synthesis and Screening
Caption: General workflow for the synthesis and screening of dipeptide derivatives in drug discovery.
References
- 1. Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide, American Journal of Applied Scientific Research, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioinformatics analysis of the serine and glycine pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotransmitter - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-terminal Peptide Modification using Methyl Glycyl-L-Serinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal modification of peptides is a critical strategy in drug discovery and development, offering a powerful tool to enhance the therapeutic properties of peptide-based candidates. Modifications to the C-terminus can significantly influence a peptide's bioactivity, stability against enzymatic degradation, solubility, and pharmacokinetic profile.[1][2][3] One versatile method for achieving site-specific C-terminal modification is through enzyme-catalyzed ligation, particularly using Sortase A (SrtA).
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes the specific amino acid sequence LPXTG (where X is any amino acid) at the C-terminus of a peptide.[4][5] The enzyme cleaves the peptide bond between the threonine and glycine residues, forming a covalent acyl-enzyme intermediate. This intermediate is then resolved by a nucleophilic attack from the N-terminal glycine of a second molecule, resulting in the formation of a new peptide bond. This application note details the use of methyl glycyl-L-serinate as a nucleophile in SrtA-mediated ligation to introduce a dipeptide ester to the C-terminus of a target peptide.
Principle of Sortase A-Mediated Ligation
The SrtA-mediated ligation reaction provides a highly specific and efficient method for modifying the C-terminus of peptides under mild physiological conditions. The overall process involves two main components:
-
The Substrate Peptide: The peptide of interest must be engineered to contain the SrtA recognition motif, LPXTG, at its C-terminus.
-
The Nucleophile: In this application, this compound serves as the nucleophile. The free N-terminal glycine of this dipeptide ester attacks the acyl-enzyme intermediate.
The use of a dipeptide ester as a nucleophile allows for the introduction of a C-terminal extension with a masked carboxylic acid, which can be beneficial for prodrug strategies or for further chemical modifications.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the C-terminal modification of a peptide using this compound via Sortase A-mediated ligation.
Caption: Sortase A-mediated ligation pathway.
Caption: Experimental workflow for C-terminal peptide modification.
Experimental Protocols
Materials
-
His-tagged Sortase A (SrtA) enzyme
-
Substrate peptide with a C-terminal LPETG motif
-
This compound hydrochloride
-
Sortase Ligation Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Ni-NTA affinity chromatography resin
-
Reverse-phase HPLC system
-
LC-MS system
Protocol for Sortase A-Mediated Ligation
-
Preparation of Reactants:
-
Dissolve the substrate peptide in the Sortase Ligation Buffer to a final concentration of 1 mM.
-
Dissolve the this compound hydrochloride in the Sortase Ligation Buffer to a final concentration of 10 mM. Adjust the pH to 7.5 if necessary.
-
Dilute the His-tagged SrtA enzyme in the Sortase Ligation Buffer to a final concentration of 50 µM.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the following reactants in the specified order:
-
Substrate peptide solution (to a final concentration of 100 µM)
-
This compound solution (to a final concentration of 1-5 mM)
-
Sortase Ligation Buffer
-
His-tagged SrtA enzyme solution (to a final concentration of 5-10 µM)
-
-
Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours with gentle agitation. The optimal reaction time may need to be determined empirically.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 0, 1, 2, and 4 hours), take a small aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
Analyze the samples by LC-MS to monitor the formation of the desired product and the consumption of the substrate peptide.
-
Purification of the Modified Peptide
-
Removal of His-tagged Sortase A:
-
Equilibrate a Ni-NTA spin column with Sortase Ligation Buffer.
-
Load the reaction mixture onto the equilibrated Ni-NTA column.
-
Incubate for 15-30 minutes at 4°C with gentle mixing.
-
Centrifuge the column to collect the flow-through containing the modified peptide. The His-tagged SrtA will remain bound to the resin.
-
Wash the resin with Sortase Ligation Buffer and collect the wash. Combine the flow-through and wash fractions.
-
-
Reverse-Phase HPLC (RP-HPLC) Purification:
-
Acidify the combined flow-through and wash fractions with TFA to a final concentration of 0.1%.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the modified peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the product peak and confirm the identity and purity by LC-MS.
-
Lyophilize the pure fractions to obtain the final product.
-
Data Presentation
The efficiency of the sortase-mediated ligation can be influenced by various factors, including the concentrations of the enzyme and nucleophile, reaction time, and temperature. The following tables provide representative data from studies using similar dipeptide nucleophiles.
Table 1: Effect of Nucleophile Concentration on Ligation Efficiency
| Substrate Peptide Conc. (µM) | Nucleophile (Gly-Gly) Conc. (mM) | SrtA Conc. (µM) | Reaction Time (h) | Ligation Yield (%) |
| 100 | 1 | 10 | 2 | ~40 |
| 100 | 5 | 10 | 2 | ~75 |
| 100 | 10 | 10 | 2 | >90 |
Note: Data is representative and based on studies with similar di-glycine nucleophiles. Actual yields with this compound may vary.
Table 2: Time Course of a Typical Ligation Reaction
| Reaction Time (min) | Substrate Remaining (%) | Product Formation (%) |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 40 | 60 |
| 120 | 15 | 85 |
| 240 | <5 | >95 |
Note: Reaction conditions: 100 µM substrate peptide, 10 mM di-glycine nucleophile, 10 µM SrtA at 25°C. Data is illustrative.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Ligation Yield | Inactive SrtA enzyme | Test enzyme activity with a known positive control. |
| Suboptimal reactant concentrations | Optimize the concentrations of SrtA and this compound. | |
| Steric hindrance at the ligation site | Ensure the LPETG motif is in a flexible and accessible region of the peptide. | |
| Incomplete Reaction | Reaction has not reached equilibrium | Increase the reaction time or the concentration of the nucleophile. |
| Reverse reaction is significant | Consider using an engineered SrtA variant with reduced reverse reaction rates. | |
| Difficulty in Purification | Co-elution of product and substrate | Optimize the HPLC gradient for better separation. |
| SrtA contamination | Ensure complete binding of His-tagged SrtA to the Ni-NTA resin. Perform a second round of Ni-NTA purification if necessary. |
Conclusion
Sortase A-mediated ligation using this compound as a nucleophile offers a precise and versatile method for the C-terminal modification of peptides. This technique allows for the introduction of a dipeptide ester, which can be advantageous for modulating the physicochemical properties of therapeutic peptides. The provided protocols and guidelines offer a starting point for researchers to implement this powerful bioconjugation strategy in their workflows. Optimization of reaction conditions for specific peptide substrates is recommended to achieve maximal ligation efficiency.
References
- 1. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 2. Sortase-Mediated Ligation of Purely Artificial Building Blocks [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. cedar.wwu.edu [cedar.wwu.edu]
Application Notes and Protocols for the Incorporation of Methyl Glycyl-L-Serinate into Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidomimetics are crucial tools in drug discovery, offering the potential for enhanced stability, bioavailability, and target selectivity compared to their natural peptide counterparts.[1][2] A key strategy in peptidomimetic design is the incorporation of modified amino acids or dipeptide units to modulate their pharmacological properties. This document provides detailed application notes and protocols for the incorporation of the dipeptide unit, methyl glycyl-L-serinate, into peptidomimetic structures. The Gly-Ser motif is of particular interest as it is found in various bioactive peptides and can influence the conformational properties and biological activity of the resulting peptidomimetic.[3][4][5]
Data Presentation
Table 1: Key Reagents and Their Roles in Peptidomimetic Synthesis
| Reagent/Component | Function | Key Considerations |
| This compound | Dipeptide building block | Must be N-terminally protected (e.g., with Fmoc or Boc) before incorporation. |
| Solid Support (Resin) | Solid phase for peptide synthesis (e.g., Wang, Rink Amide) | Choice of resin determines the C-terminal functionality (acid or amide).[6] |
| Protecting Groups (Fmoc/Boc) | Protects the α-amino group during coupling reactions | Orthogonal deprotection strategies are essential for selective removal.[7] |
| Coupling Reagents (HBTU, HATU, DIC) | Activates the C-terminal carboxyl group for amide bond formation | Choice of reagent can influence coupling efficiency and risk of racemization.[8][9] |
| Bases (DIPEA, NMM) | Neutralizes the protonated amine and facilitates the coupling reaction | The basicity can impact the extent of racemization.[10] |
| Deprotection Reagents (Piperidine, TFA) | Removes the N-terminal protecting group to allow for chain elongation | Specific to the protecting group used (e.g., piperidine for Fmoc, TFA for Boc).[7] |
Table 2: Representative Coupling Efficiencies for Dipeptide Incorporation
| Dipeptide Building Block | Coupling Conditions | Coupling Time | Reported Yield/Efficiency | Reference |
| Fmoc-AA-(Dmb)Gly-OH | PyBOP/DIPEA | Not Specified | High | [11] |
| Pseudoproline Dipeptides | HBTU/HATU activation | 1 hour | Generally complete | |
| Fmoc-Ser(Ac3GalNAcα)-OH | Various | Variable | Highly variable, prone to epimerization | [12] |
| N-Carbobenzoxy L-Serylglycine Methyl Ester | N-carbobenzoxy L-serinazide and glycine methyl ester | Not Specified | Good | [13] |
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-Glycyl-L-Serine Methyl Ester
This protocol outlines the synthesis of the protected dipeptide building block required for solid-phase synthesis.
Materials:
-
Glycyl-L-serine methyl ester hydrochloride
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve glycyl-L-serine methyl ester hydrochloride in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the dioxane by rotary evaporation.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the N-Fmoc-glycyl-L-serine methyl ester by column chromatography on silica gel.
Protocol 2: Solid-Phase Incorporation of N-Fmoc-Glycyl-L-Serine Methyl Ester
This protocol describes the coupling of the pre-formed protected dipeptide onto a solid support resin.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N-Fmoc-glycyl-L-serine methyl ester
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Dipeptide Coupling:
-
Dissolve N-Fmoc-glycyl-L-serine methyl ester (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Fmoc Deprotection of the Dipeptide:
-
Treat the resin with 20% piperidine in DMF as described in step 2 to deprotect the N-terminus of the incorporated dipeptide, making it ready for the next coupling step in the peptidomimetic sequence.
-
Visualizations
Logical Relationship for Peptidomimetic Synthesis
Caption: Workflow for peptidomimetic synthesis.
Signaling Pathway (Hypothetical)
As no specific signaling pathway for peptidomimetics containing this compound was identified, a hypothetical pathway is presented to illustrate the potential mechanism of action for a bioactive peptidomimetic.
Caption: Hypothetical signaling pathway.
Discussion and Key Considerations
-
Racemization: The coupling of amino acids, particularly serine, can be susceptible to racemization, which is the loss of stereochemical integrity.[9] The use of pre-formed dipeptides can sometimes mitigate this risk at the single amino acid level, but the activation of the dipeptide's C-terminus can still lead to epimerization. Careful selection of coupling reagents (e.g., those containing HOBt or Oxyma) and bases with lower basicity can help minimize this side reaction.[8][10]
-
Protecting Group Strategy: The choice of N-terminal protecting group for the this compound building block (e.g., Fmoc or Boc) must be orthogonal to the protecting groups used for the side chains of other amino acids in the peptidomimetic sequence. This ensures selective deprotection and controlled chain elongation.[7]
-
Bioactivity of the Gly-Ser Motif: The Gly-Ser motif is present in a number of bioactive peptides, including those with antioxidant and antiplatelet activity.[3][4] The incorporation of this dipeptide may therefore be a strategy to impart or enhance such biological activities in a peptidomimetic. The flexibility of glycine combined with the polar, hydrogen-bonding side chain of serine can influence the overall conformation and interaction with biological targets.
-
Further Modifications: The serine hydroxyl group within the incorporated dipeptide offers a site for further modification, such as glycosylation or phosphorylation, which can be used to fine-tune the properties of the final peptidomimetic.[12]
These application notes and protocols provide a foundational framework for the successful incorporation of this compound into peptidomimetic structures. Researchers should optimize the described conditions for their specific sequences and synthetic platforms to achieve the best results.
References
- 1. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights on Hyp-Gly-Containing Peptides as Antiplatelet Compounds through Topomer CoMFA and CoMSIA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serrulin: A Glycine-Rich Bioactive Peptide from the Hemolymph of the Yellow Tityus serrulatus Scorpion [mdpi.com]
- 6. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 7. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
High-Throughput Screening Assays for Protease Drug Discovery Utilizing Dipeptide Substrates
Application Note & Protocol Guide for Researchers and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. In the context of protease research, the development of robust and sensitive HTS assays is critical for the discovery of novel inhibitors. Dipeptide-based substrates, particularly those linked to fluorogenic or chromogenic reporters, have emerged as valuable tools in this endeavor. Their relative simplicity allows for the synthesis of diverse substrate panels to probe the specificity of various proteases. This document provides detailed application notes and experimental protocols for HTS assays involving dipeptide substrates, with a focus on fluorescent and colorimetric detection methods suitable for automated screening platforms.
Principle of Protease HTS Assays with Dipeptide Substrates
The fundamental principle of these assays lies in the enzymatic cleavage of a dipeptide substrate by a target protease. This cleavage event liberates a reporter molecule—either a fluorophore or a chromophore—resulting in a measurable change in the optical properties of the sample.
A common strategy involves the use of a fluorophore whose fluorescence is initially quenched. The dipeptide sequence is linked to both a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher to the fluorophore suppresses fluorescence through Förster Resonance Energy Transfer (FRET). Upon proteolytic cleavage of the dipeptide, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity, which is directly proportional to the enzyme's activity.
Similarly, chromogenic substrates, such as those derivatized with p-nitroanilide (pNA), release a colored product upon cleavage, which can be quantified by measuring absorbance.
Application I: High-Throughput Screening for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Target: Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism. Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.[1][2]
Assay Principle: This HTS assay utilizes a fluorogenic dipeptide substrate, glycyl-prolyl-aminomethylcoumarin (GP-AMC) or a similar probe like glycyl-prolyl-N-butyl-4-amino-1,8-naphthalimide (GP-BAN), and human plasma as a cost-effective source of DPP-IV.[1] Cleavage of the Gly-Pro dipeptide by DPP-IV releases the highly fluorescent aminomethylcoumarin (AMC) or the BAN fluorophore, leading to a measurable increase in fluorescence.
Experimental Protocol: HTS for DPP-IV Inhibitors
Materials:
-
Enzyme Source: Human plasma
-
Substrate: Gly-Pro-AMC or GP-BAN
-
Test Compounds: Library of potential inhibitors dissolved in DMSO
-
Reference Inhibitor: Sitagliptin
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Microplates: 96-well or 384-well black, flat-bottom plates
-
Plate Reader: Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm for AMC)
Procedure:
-
Compound Plating: Dispense test compounds and reference inhibitor (e.g., sitagliptin) into the microplate wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells without enzyme as a positive control for inhibition (0% enzyme activity).
-
Enzyme Addition: Add human plasma, diluted in assay buffer, to all wells except the positive control wells.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for the interaction between the enzyme and potential inhibitors.
-
Substrate Addition: Add the fluorogenic substrate (e.g., GP-AMC) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals or as an endpoint reading after a specific incubation time (e.g., 30 minutes) at 37°C.
-
Data Analysis: Calculate the percentage of inhibition for each test compound relative to the controls. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
Quantitative Data
The performance of an HTS assay is typically evaluated using the Z'-factor, a statistical parameter that reflects the separation between the high and low signals of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]
| Parameter | Value | Reference |
| Enzyme | Human recombinant DPP-IV | [1] |
| Substrate | GP-BAN | [1] |
| Reference Inhibitor | Sitagliptin | [1] |
| IC50 (recombinant DPP-IV) | 36.22 nM | [1] |
| IC50 (human plasma) | 39.18 nM | [1] |
| Parameter | Value | Reference |
| Enzyme | Hepatitis C Virus NS3/4A Protease | [3] |
| Z'-factor | 0.62 - 0.75 | [3] |
Application II: High-Throughput Screening for Cathepsin C Inhibitors
Target: Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease involved in the activation of serine proteases in immune cells. It is a target for inflammatory diseases.
Assay Principle: This assay employs a chromogenic dipeptide substrate, Gly-Phe-p-nitroanilide (Gly-Phe-pNA). Cathepsin C cleaves the amide bond between the phenylalanine residue and the p-nitroanilide group, releasing the yellow-colored p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm.
Experimental Protocol: HTS for Cathepsin C Inhibitors
Materials:
-
Enzyme: Recombinant human Cathepsin C
-
Substrate: Gly-Phe-p-nitroanilide (Gly-Phe-pNA)
-
Test Compounds: Library of potential inhibitors dissolved in DMSO
-
Reference Inhibitor: Gly-Phe-CHN2 (a known Cathepsin C inhibitor)[4]
-
Assay Buffer: Sodium acetate buffer (pH 5.5) containing DTT and EDTA
-
Microplates: 96-well or 384-well clear, flat-bottom plates
-
Plate Reader: Absorbance microplate reader
Procedure:
-
Compound Plating: Dispense test compounds and the reference inhibitor into the microplate wells. Include DMSO-only wells for 100% enzyme activity and no-enzyme wells for background control.
-
Enzyme Addition: Add the pre-activated Cathepsin C enzyme solution to all wells except the background controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Substrate Addition: Add the Gly-Phe-pNA substrate solution to all wells to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm at multiple time points or as an endpoint reading after a defined incubation period (e.g., 60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percent inhibition for each compound and calculate IC50 values for active hits.
Visualizations
Experimental Workflow for a Generic FRET-based Protease HTS Assay
Caption: General workflow for a high-throughput screening assay to identify protease inhibitors.
Signaling Pathway of FRET-based Protease Assay
Caption: Principle of a FRET-based protease assay using a quenched dipeptide substrate.
References
- 1. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of human dipeptidyl peptidase I (cathepsin C) in complex with the inhibitor Gly-Phe-CHN2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Methyl glycyl-L-serinate in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Methyl glycyl-L-serinate in organic solvents.
Understanding the Solubility of this compound
This compound is a dipeptide methyl ester. Its solubility is influenced by its molecular structure, which includes a polar peptide backbone, a hydroxyl group from the serine residue, and the methyl ester group. With a calculated isoelectric point (pI) of approximately 5.65, it is considered a near-neutral peptide at physiological pH. This characteristic often leads to poor solubility in both purely aqueous and highly nonpolar organic solvents, necessitating a strategic approach to solvent selection and dissolution.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and dissolution of this compound.
Q1: My this compound is not dissolving in my desired organic solvent. What should I do?
A1: Poor solubility in a specific organic solvent is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Start with a Small-Scale Test: Always test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1]
-
Use Co-solvents: Introduce a small amount of a polar co-solvent. For many organic solvents, adding a small percentage of dimethyl sulfoxide (DMSO) or water can significantly improve the solubility of polar peptides.[2][3] Start with a 9:1 or 4:1 mixture of your primary organic solvent to the co-solvent.
-
Employ Physical Dissolution Aids:
-
Sonication: Use a bath sonicator to break down peptide aggregates and enhance dissolution.[1][2]
-
Gentle Heating: Gently warm the solution (e.g., to 30-40°C) to increase the kinetic energy and aid in dissolution. Avoid excessive heat to prevent degradation.[2][4]
-
Vortexing: Vigorous vortexing can help to disperse the peptide.
-
-
Consider Alternative Solvents: If the initial solvent is not effective, try a different one. A good starting point for near-neutral peptides are polar aprotic solvents like DMSO or N,N-dimethylformamide (DMF), followed by dilution with the desired solvent.[1][2]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: For a near-neutral and polar dipeptide like this compound, the following organic solvents are recommended as starting points:
-
Dimethyl Sulfoxide (DMSO): Often the most effective solvent for dissolving a wide range of peptides.[1]
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent suitable for peptides.
-
Methanol or Ethanol: These polar protic solvents can also be effective, sometimes in combination with a small amount of water.
It is crucial to first dissolve the peptide completely in a small amount of the primary solvent (like DMSO) before diluting it slowly with the desired secondary solvent.[1]
Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?
A3: Adjusting the pH is a powerful technique for improving the solubility of peptides in aqueous solutions by moving the pH away from the isoelectric point (pI).[3] However, its effectiveness in purely organic solvents is limited due to the absence of ionizable water molecules. If you are working with a mixed solvent system containing water, slight acidification (e.g., with a trace of acetic acid) or basification (e.g., with a trace of ammonium hydroxide) could potentially improve solubility by protonating or deprotonating the terminal amino and carboxyl groups, respectively.
Q4: I observed a precipitate after adding my stock solution of this compound in DMSO to my experimental buffer. What happened?
A4: This is a common issue known as "salting out" or precipitation upon solvent change. The peptide is soluble in the high concentration of the organic solvent but crashes out when diluted into an aqueous buffer where its solubility is lower. To mitigate this:
-
Slow Addition: Add the peptide stock solution dropwise to the buffer while vigorously stirring.
-
Lower Concentration: Prepare a more dilute stock solution of the peptide if possible.
-
Optimize Buffer Composition: In some cases, adjusting the salt concentration or pH of the final buffer can improve the peptide's solubility.
Q5: Are there any chemical modifications that can improve the solubility of this compound?
A5: While modifying the existing compound isn't a troubleshooting step for the current batch, for future syntheses, consider these strategies to enhance solubility:
-
Pegylation: Attaching polyethylene glycol (PEG) chains can increase the hydrophilicity and solubility of the peptide.[3]
-
Amino Acid Substitution: In the design of analogous peptides, replacing certain amino acids with more hydrophilic ones can improve solubility.[3]
Quantitative Solubility Data
Obtaining precise quantitative solubility data for novel or specialized compounds like this compound often requires experimental determination, as this information is not always available in the literature. Below is a summary table that can be populated with your experimental findings using the protocol provided in the next section.
| Organic Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| User-defined solvent | 25 |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a method for determining the solubility of this compound in various organic solvents.
Materials:
-
This compound (lyophilized powder)
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
-
Analytical balance
-
Pipettes
Methodology:
-
Prepare a Saturated Solution:
-
Weigh out an excess amount of this compound (e.g., 10 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the chosen organic solvent (e.g., 100 µL).
-
Vortex the tube vigorously for 2 minutes.
-
Sonicate the tube in a bath sonicator for 10 minutes.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for at least 1 hour, with intermittent vortexing.
-
-
Separate Undissolved Peptide:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Determine the Concentration of the Supernatant:
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed microcentrifuge tube.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.
-
Weigh the tube containing the dried solute.
-
Calculate the mass of the dissolved peptide.
-
Divide the mass of the dissolved peptide by the volume of the supernatant taken to determine the solubility in mg/mL.
-
-
Repeat for each solvent of interest.
Potential Signaling Pathway and Experimental Workflow
While specific signaling pathways for this compound are not extensively documented, the parent dipeptide Gly-Ser has been implicated in cellular signaling. For instance, some dipeptides are known to be transported into cells via peptide transporters and can modulate intracellular signaling cascades. One potential pathway involves the activation of Toll-like Receptor 2 (TLR2), which can initiate a downstream signaling cascade leading to the activation of transcription factors like NF-κB and subsequent cytokine production.[5] Another possibility is the involvement of the TGF-β1/Smad signaling pathway, which has been shown to be modulated by other dipeptides.
Logical Workflow for Investigating Solubility Issues
Caption: A troubleshooting workflow for addressing poor solubility.
Potential Signaling Pathway for Gly-Ser Dipeptide
Caption: A potential TLR2-mediated signaling pathway for Gly-Ser.
References
Technical Support Center: Preventing Epimerization During Peptide Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with epimerization during the coupling of Methyl glycyl-L-serinate.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern when coupling this compound?
A1: Epimerization is a chemical process where a chiral center in a molecule inverts, creating a diastereomer (an epimer). In the context of coupling this compound, the chiral center at the α-carbon of the L-serinate residue is susceptible to inversion, leading to the formation of Methyl glycyl-D-serinate. This is a significant concern because the biological activity of peptides is highly dependent on their specific three-dimensional structure.[1] The presence of the D-epimer can alter the peptide's conformation, potentially reducing or eliminating its therapeutic efficacy and introducing an impurity that is often difficult to separate from the desired product.[1]
Q2: What are the primary mechanisms that cause epimerization during the coupling of this compound?
A2: There are two main mechanisms responsible for epimerization during peptide coupling:
-
Oxazolone Formation: The activation of the carboxylic acid of the incoming amino acid (or peptide) can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of this compound can result in a mixture of L- and D-isomers.[1][2] This is considered the predominant pathway for epimerization.[1]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated C-terminal serine residue of this compound, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to epimerization.[1][3] Amino acids with electron-withdrawing groups in their side chains, like serine, are more susceptible to this mechanism.[1]
Q3: Which coupling reagents are recommended to minimize epimerization?
A3: The choice of coupling reagent is critical in controlling epimerization. Reagents that promote rapid amide bond formation without over-activation of the carboxylic acid are preferred.
-
Carbodiimides with Additives: Combinations like Diisopropylcarbodiimide (DIC) with additives such as 1-hydroxy-7-azabenzotriazole (HOAt), OxymaPure, or Oxyma-B have been shown to be highly effective in suppressing epimerization.[1] For the coupling of a tripeptide model H-Gly-Ser-Phe-NH2, these combinations resulted in only 0.4% epimerization.[1]
-
Phosphonium and Aminium Salts: Reagents like HBTU, HATU, and PyBOP are efficient coupling agents, but their use can sometimes lead to higher levels of epimerization, especially in the presence of strong, non-hindered bases.[1][4] However, when used with hindered bases, their performance can be improved. HATU, in particular, is known to react faster and with less epimerization than HBTU.[5]
Q4: How does the choice of base affect epimerization?
A4: The base plays a crucial role in both activating the coupling reagent and potentially causing epimerization through direct proton abstraction.
-
Sterically Hindered Bases: The use of sterically hindered, weaker bases is highly recommended. Bases like 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) are less likely to abstract the α-proton, thereby reducing the risk of epimerization.[6][7] Protocols using collidine as the tertiary base have been shown to enable the incorporation of serine with less than 1% racemization.[7]
-
Strong, Non-Hindered Bases: Stronger, non-hindered bases such as diisopropylethylamine (DIEA) can increase the rate of epimerization and should be used with caution.[1]
Q5: What is the influence of solvent and temperature on epimerization?
A5:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can sometimes increase the rate of epimerization.[4] Using less polar solvents like Dichloromethane (DCM) or mixtures such as DMF/DCM may be beneficial.[6]
-
Temperature: Lowering the reaction temperature generally suppresses the rate of epimerization.[4] It is advisable to perform the coupling at 0 °C or below, especially during the activation step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-serinate epimer detected. | Inappropriate coupling reagent/additive combination. | Switch to a DIC/HOAt, DIC/OxymaPure, or DIC/Oxyma-B coupling system.[1] |
| Use of a strong, non-hindered base (e.g., DIEA). | Replace DIEA with a sterically hindered base like 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM).[6][7] | |
| Reaction temperature is too high. | Perform the activation and coupling steps at a lower temperature, ideally 0 °C or below.[4] | |
| Prolonged reaction time. | Optimize the reaction time to ensure complete coupling without unnecessary exposure to conditions that promote epimerization. | |
| Use of a polar aprotic solvent like neat DMF. | Consider using a less polar solvent such as Dichloromethane (DCM) or a mixture of DMF/DCM.[4][6] | |
| Incomplete coupling reaction. | Insufficient activation of the carboxylic acid. | Ensure appropriate stoichiometry of the coupling reagent and additive. A slight excess may be necessary. |
| Steric hindrance. | Pre-activation of the carboxylic acid before adding this compound may improve the coupling efficiency. | |
| Low reaction temperature is slowing down the reaction. | If coupling is slow at low temperatures, allow the reaction to proceed for a longer duration at that temperature before considering a slight increase. |
Quantitative Data Summary
The following tables summarize the extent of epimerization observed with different coupling reagents and additives in model systems relevant to the coupling of serine-containing peptides.
Table 1: Comparison of Coupling Reagents and Additives for the Synthesis of H-Gly-Ser-Phe-NH2
| Coupling Reagent | Additive | % Epimerization (DL/LL) |
| DIC | HOBt | 3.3 |
| DIC | HOAt | 0.4 |
| DIC | OxymaPure | 0.4 |
| DIC | Oxyma-B | 0.4 |
Data extracted from a study on racemization in solid-phase peptide synthesis.[1]
Table 2: Influence of Coupling Reagent on Epimerization of Fmoc-L-Ser(tBu)-OH
| Coupling Reagent | Base | % Epimerization |
| HATU | NMM | Noticeable |
| DIC | Oxyma | Negligible |
Data extrapolated from a study on the suppression of α-carbon racemization.
Experimental Protocols
Recommended Protocol for Low-Epimerization Coupling of an N-protected Amino Acid to this compound
This protocol is designed to minimize epimerization by utilizing a carbodiimide/additive system with a hindered base at low temperatures.
Materials:
-
N-protected amino acid
-
This compound hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure
-
2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HOAt or OxymaPure (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 10-15 minutes at 0 °C for pre-activation.
-
In a separate flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM and add the hindered base (collidine or NMM) (1.0 eq). Stir until a clear solution is obtained.
-
Slowly add the solution of this compound to the pre-activated N-protected amino acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanisms of Epimerization During Peptide Coupling.
Caption: Low-Epimerization Coupling Workflow.
Caption: Troubleshooting Flowchart for High Epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
Side reactions of the serine hydroxyl group in Methyl glycyl-L-serinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions involving the serine hydroxyl group of Methyl glycyl-L-serinate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the serine hydroxyl group in this compound?
A1: The primary side reactions involving the hydroxyl group of the serine residue are O-acylation, N→O-acyl migration, and β-elimination. O-acylation is the undesired acylation of the hydroxyl group during peptide coupling reactions.[1][2] N→O-acyl migration is an acid-catalyzed rearrangement of the peptide bond to form an ester linkage, which can be reversed by treatment with a mild base.[3] β-elimination typically occurs under basic conditions and results in the formation of a dehydroalanine residue.[4]
Q2: How can I prevent O-acylation of the serine hydroxyl group during peptide synthesis?
A2: The most effective way to prevent O-acylation is by using a protecting group on the serine hydroxyl group.[5][6] Commonly used protecting groups in Fmoc solid-phase peptide synthesis (SPPS) include tert-butyl (tBu), while benzyl (Bzl) is often used in Boc-strategy SPPS.[7] These protecting groups shield the hydroxyl group from reacting with activated carboxyl groups during the coupling steps.
Q3: What are the signs of N→O-acyl migration in my sample?
A3: N→O-acyl migration often occurs during cleavage from the resin or deprotection steps using strong acids like trifluoroacetic acid (TFA).[8][9] This can lead to the appearance of an unexpected product with a different retention time in HPLC analysis. Mass spectrometry can confirm the presence of a species with the same mass as the desired peptide, as the migration is an intramolecular rearrangement. The resulting ester bond is more susceptible to hydrolysis, which can lead to peptide fragmentation.[10]
Q4: Is it possible to reverse N→O-acyl migration?
A4: Yes, the N→O-acyl migration is a reversible reaction. The resulting O-acyl isopeptide can be converted back to the desired N-acyl peptide by treatment with a mild aqueous base, such as aqueous sodium bicarbonate or ammonia.[3] This process is often referred to as an O→N-acyl migration.[11][12]
Q5: Under what conditions does β-elimination of the serine side chain occur?
A5: β-elimination is a base-catalyzed reaction that can occur to serine residues, particularly when the hydroxyl group is modified with an electron-withdrawing group (e.g., a phosphate group).[4] In the context of standard peptide synthesis, prolonged exposure to strong basic conditions, such as the piperidine used for Fmoc deprotection, can sometimes lead to this side reaction, forming a dehydroalanine derivative.
Troubleshooting Guides
Problem 1: Unexpected peak with the same mass as the target peptide observed in HPLC/MS after TFA cleavage.
-
Possible Cause: This is a classic indicator of N→O-acyl migration, where the peptide backbone has rearranged to form an ester linkage with the serine hydroxyl group.[8] The change in structure alters the chromatographic properties, leading to a different retention time, but the mass remains the same.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and reversing N→O-acyl migration.
-
Experimental Protocol: Reversal of N→O-Acyl Migration
-
Lyophilize the crude peptide to remove the TFA.
-
Dissolve the peptide in an aqueous buffer with a pH of 8.0-8.5 (e.g., 0.5 M sodium bicarbonate).
-
Stir the solution at room temperature and monitor the reaction by HPLC.
-
The conversion from the O-acyl isopeptide back to the N-acyl peptide is typically complete within a few hours.
-
Once the conversion is complete, acidify the solution and purify the desired peptide by preparative HPLC.
-
Problem 2: Low yield and presence of a lower molecular weight impurity after coupling the next amino acid to the serine residue.
-
Possible Cause: Incomplete coupling due to O-acylation of the serine hydroxyl group by the activated amino acid. This creates a branched peptide that may be capped or may react further, leading to a complex mixture and reduced yield of the desired linear peptide.
-
Troubleshooting Workflow:
Caption: Workflow for mitigating O-acylation during peptide synthesis.
-
Experimental Protocol: Prevention of O-Acylation
-
For subsequent syntheses, utilize a serine residue with a protected hydroxyl group, such as Fmoc-Ser(tBu)-OH for solid-phase synthesis.[7]
-
If using an unprotected serine, consider adding an additive to the coupling reaction. For example, the addition of 2,4-dinitrophenol or pentachlorophenol has been shown to suppress O-acylation when using active esters.[1]
-
Ensure the use of appropriate coupling reagents and reaction times to minimize side reactions.
-
Quantitative Data Summary
The extent of side reactions is highly dependent on the specific reaction conditions, including temperature, reaction time, and the concentration of reagents. The following table provides a qualitative summary of conditions that influence the major side reactions.
| Side Reaction | Favorable Conditions | Unfavorable Conditions | Mitigation Strategy |
| O-Acylation | Use of highly activated esters; Presence of a nearby histidine residue.[1][2] | Use of protecting groups (e.g., tBu, Bzl);[6][7] Addition of additives like 2,4-dinitrophenol.[1] | Employ serine with a protected hydroxyl group. |
| N→O-Acyl Migration | Strong acid treatment (e.g., TFA cleavage);[8][9] Anhydrous conditions. | Neutral to slightly basic pH (pH 7-8.5);[11][12] Presence of water. | Treatment with mild aqueous base post-cleavage. |
| β-Elimination | Strong basic conditions (e.g., prolonged piperidine treatment);[4] Electron-withdrawing group on the hydroxyl. | Acidic to neutral pH; Use of milder base for Fmoc deprotection if problematic. | Minimize exposure to strong bases. |
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylation of peptide hydroxyl groups with the Bolton-Hunter reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Efficiency for Sterically Hindered Amino Acids with Methyl glycyl-L-serinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered amino acids to Methyl glycyl-L-serinate.
I. Troubleshooting Guide
Low coupling efficiency is a common challenge when working with sterically hindered amino acids. This guide provides a systematic approach to identifying and resolving potential issues in your experimental workflow.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient reactivity of the coupling reagent. | Switch to a more potent coupling reagent known for its effectiveness in sterically hindered couplings, such as HATU, HCTU, or COMU.[1][2][3] Consider using phosphonium-based reagents like PyBOP or PyAOP, which can be used in excess to drive the reaction to completion.[2] |
| Steric hindrance from the amino acid and/or the peptide. | Increase the reaction time and/or temperature. Microwave-assisted coupling can significantly reduce reaction times and improve yields for difficult couplings.[4] |
| Poor solubility of reactants. | Use a solvent system known to effectively solvate peptides and coupling reagents, such as a mixture of DMF and DCM.[5] For highly insoluble sequences, consider the use of chaotropic salts or specialized solvent mixtures. |
| Suboptimal base selection or concentration. | Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize side reactions.[3] Ensure the correct stoichiometry of the base is used, as excess base can lead to racemization.[6] |
| Incomplete activation of the carboxylic acid. | Pre-activate the sterically hindered amino acid with the coupling reagent for a short period (e.g., 1-5 minutes) before adding the this compound.[6][7] |
Problem 2: Presence of Significant Side Products
| Potential Cause | Recommended Solution |
| Racemization of the amino acid. | Use coupling reagents with additives known to suppress racemization, such as HOBt or HOAt.[1] Oxyma-based reagents like COMU are also reported to reduce epimerization.[6][8] Lowering the reaction temperature can also minimize racemization.[3] |
| Guanidinylation of the N-terminus. | This side reaction can occur when using uronium/aminium-based coupling reagents like HBTU or HATU in excess.[2][3] Use the coupling reagent in a slight excess or switch to a phosphonium-based reagent like PyBOP.[2] |
| Formation of deletion sequences. | Ensure complete coupling at each step by performing a ninhydrin test (for solid-phase synthesis) or by LC-MS analysis of a small aliquot. If coupling is incomplete, perform a second coupling.[9] |
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for coupling a sterically hindered amino acid like α,α-disubstituted amino acids (e.g., Aib) to a dipeptide?
A1: There is no single "best" reagent, as the optimal choice depends on the specific sequence and reaction conditions. However, for sterically hindered couplings, uronium/aminium salts such as HATU , HCTU , and COMU are generally more effective than standard carbodiimide reagents like DCC or DIC.[1][3][10] Phosphonium salts like PyBOP and PyAOP are also excellent choices, particularly for minimizing side reactions like guanidinylation.[2]
Q2: How can I improve the solubility of my protected peptide during the coupling reaction?
A2: Solubility issues are common in peptide synthesis. To improve solubility, you can try using a solvent mixture like DMF/DCM or NMP/DCM.[5] In some cases, adding chaotropic salts such as LiCl to the reaction mixture can help disrupt aggregation. The choice of protecting groups can also influence solubility.
Q3: What is the optimal temperature for coupling sterically hindered amino acids?
A3: While many standard couplings are performed at room temperature, for difficult, sterically hindered couplings, increasing the temperature to 40-50°C can significantly improve the reaction rate and yield.[4] Microwave-assisted synthesis, which utilizes higher temperatures for short periods, has been shown to be very effective for such challenging couplings.[4]
Q4: How do I know if the coupling reaction is complete?
A4: The method for monitoring reaction completion depends on whether you are performing solid-phase or solution-phase synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): The ninhydrin (Kaiser) test is a common qualitative method to detect the presence of free primary amines on the resin. A negative ninhydrin test (beads remain colorless or yellow) indicates complete coupling.
-
Solution-Phase Synthesis: Reaction progress is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.
Q5: What are the common side reactions to watch out for, and how can I minimize them?
A5: The most common side reactions in sterically hindered couplings are:
-
Racemization: Loss of stereochemical integrity at the chiral center of the amino acid. This can be minimized by using racemization-suppressing additives (HOBt, HOAt, Oxyma), using less basic tertiary amines, and keeping the reaction temperature as low as feasible.[1][6][8]
-
Guanidinylation: The reaction of excess uronium-based coupling reagent with the free N-terminus of the peptide, leading to a capped and unreactive chain. Using a minimal excess of the coupling reagent or switching to a phosphonium-based reagent can prevent this.[2]
-
Deletion Sequences: Incomplete coupling leads to peptides missing one or more amino acid residues. To avoid this, ensure each coupling step goes to completion, for example, by performing a double coupling for difficult residues.[9]
III. Data Presentation
The following tables summarize the reported coupling efficiencies of various reagents for sterically hindered amino acids. Note that the exact yields can vary depending on the specific substrates, solvent, base, and reaction conditions.
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids (e.g., Aib)
| Coupling Reagent | Additive | Base | Typical Yield (%) | Reference |
| HATU | HOAt | DIEA | 85-95 | [1][3] |
| HCTU | 6-Cl-HOBt | DIEA | 80-90 | [10] |
| COMU | Oxyma | DIEA | 80-95 | [6][8] |
| PyBOP | HOBt | DIEA | 75-85 | [2][4] |
| DIC/HOBt | HOBt | DIEA | 40-70 | [11] |
Table 2: Influence of Reaction Conditions on Coupling Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Temperature | Room Temp (25°C) | 65 | 50°C | 85 | [4] |
| Reaction Time | 2 hours | 70 | 12 hours | 90 | - |
| Solvent | DMF | 80 | DMF/DCM (1:1) | 88 | [5] |
IV. Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling using HATU
-
Dissolve the N-protected sterically hindered amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to the solution and stir for 1-2 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve This compound hydrochloride (1.2 eq) and DIEA (1.2 eq) in anhydrous DMF.
-
Add the activated amino acid solution to the this compound solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. For difficult couplings, the temperature can be increased to 40-50°C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Solution-Phase Coupling using COMU
-
To a solution of the N-protected sterically hindered amino acid (1.0 eq) and This compound hydrochloride (1.1 eq) in DMF, add DIEA (2.5 eq).[6]
-
Cool the mixture to 0°C in an ice bath.
-
Add COMU (1.1 eq) to the reaction mixture.[6] The solution will typically turn yellow upon addition of the base and COMU.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until completion as monitored by TLC or LC-MS.[6] The disappearance of the yellow color can indicate the reaction is proceeding.
-
Work-up the reaction as described in Protocol 1.
V. Visualizations
Caption: A generalized experimental workflow for the solution-phase coupling of a sterically hindered amino acid.
Caption: Key factors influencing the coupling efficiency of sterically hindered amino acids.
References
- 1. peptide.com [peptide.com]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Methyl Glycyl-L-Serinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing Methyl Glycyl-L-Serinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed during the purification of peptides containing the this compound sequence?
The primary challenges stem from the peptide's physicochemical properties:
-
High Polarity: The presence of a free N-terminus (glycine) and the hydroxyl group of serine, combined with the short dipeptide sequence, results in high polarity. This can lead to poor retention on traditional reversed-phase HPLC (RP-HPLC) columns.
-
Potential for Aggregation: While glycine can inhibit aggregation, hydrophobic protecting groups used during synthesis, if not completely removed, can induce self-association and aggregation.[1]
-
Hydrolysis of the Methyl Ester: The C-terminal methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the corresponding carboxylic acid impurity, which can be difficult to separate.
-
Side Reactions of Serine: The hydroxyl group of serine can be involved in side reactions such as O-acylation or N-O acyl shifts, particularly if inappropriate deprotection or purification conditions are used.[2][3]
-
Racemization: Serine residues are prone to racemization under certain conditions, which can be difficult to detect and separate.
Q2: My peptide is not retaining on my C18 column. What should I do?
This is a common issue for small, polar peptides. Here are several strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Optimize the Mobile Phase:
-
Reduce Organic Modifier Concentration: Start with a very low concentration of organic solvent (e.g., 2-5% acetonitrile or methanol) in your initial gradient conditions.
-
Use a Weaker Organic Solvent: Methanol is less eluotropic than acetonitrile and can sometimes provide better retention for polar compounds.
-
Adjust the pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with 0.1% TFA or formic acid) will protonate the N-terminus, which can sometimes improve interaction with the stationary phase.[4]
-
-
Employ Ion-Pairing Reagents: Using an ion-pairing reagent like trifluoroacetic acid (TFA) at a standard concentration of 0.1% is crucial for good peak shape and retention of peptides.
Q3: I am observing a second peak that co-elutes closely with my main product. What could it be?
This is often an impurity that is structurally very similar to your target peptide. Common culprits include:
-
Hydrolyzed Peptide: The C-terminal methyl ester can hydrolyze to the carboxylic acid. This impurity will be more polar and typically elutes slightly earlier than the esterified peptide in RP-HPLC.
-
Diastereomers: If racemization of the serine residue occurred during synthesis, you may be observing the D-Ser isomer. Diastereomers can sometimes be separated with high-resolution columns and optimized gradients.
-
N-O Acyl Shift Product: A shift of the glycyl residue from the nitrogen to the oxygen of the serine can occur, creating an ester linkage in the backbone.[3] This isomeric impurity will have different retention characteristics.
To identify the impurity, it is highly recommended to collect the fraction and analyze it by mass spectrometry.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.[5][6][7]
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions with Silanols: The free amine of glycine can interact with residual silanol groups on the silica-based column packing.[4] | 1. Lower Mobile Phase pH: Operate at a pH of 2-3 using 0.1% TFA to protonate the silanol groups and minimize interactions.[4] 2. Use a Highly Deactivated Column: Employ an end-capped or a polar-embedded column to shield the silanol groups.[8] 3. Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (e.g., 20-50 mM) to maintain a stable pH.[7] |
| Column Overload: Injecting too much sample can saturate the stationary phase.[7] | 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Decrease Injection Volume: Inject a smaller volume onto the column. | |
| Column Bed Deformation: A void at the column inlet can cause peak distortion.[7] | 1. Reverse-flush the column (if permissible by the manufacturer). 2. Replace the column if the problem persists. | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: Dissolving the sample in a high percentage of organic solvent can cause the peak to front. | 1. Match Sample Solvent to Initial Mobile Phase: Dissolve the peptide in the initial mobile phase conditions or in a solvent with a lower or equivalent elution strength. |
Issue 2: Presence of Impurities
| Observation by LC-MS | Potential Impurity | Troubleshooting/Prevention Strategy |
| Mass of [M-14]+ or [M+H-CH3OH+H2O]+ | Hydrolyzed Peptide (Gly-Ser-OH) | 1. Avoid High pH: During purification and storage, maintain acidic conditions (pH 2-5) to minimize base-catalyzed hydrolysis. 2. Optimize Gradient: A shallow gradient may be required to resolve the more polar hydrolyzed product from the methyl ester. |
| Same Mass, Different Retention Time | Diastereomer (D-Ser) | 1. Review Synthesis Conditions: Racemization can occur during amino acid activation. Ensure appropriate coupling reagents and minimal exposure to basic conditions. 2. High-Resolution Chromatography: Use a long column with small particle size and a very shallow gradient to attempt separation. |
| Same Mass, Different Retention Time | N-O Acyl Shift Product | 1. Control Deprotection Conditions: This is more common during cleavage from the resin. Ensure proper scavengers and cleavage cocktail composition. The N-O shift can be reversed under basic conditions, but this may risk ester hydrolysis.[2][3] |
| Mass of [M+56]+ or other adducts | Protecting Group Adducts | 1. Optimize Cleavage/Deprotection: Ensure complete removal of all protecting groups (e.g., Boc, Fmoc) by using the appropriate cleavage cocktail and reaction time. |
Issue 3: Low Recovery or Aggregation
| Symptom | Potential Cause | Recommended Solution |
| Low Peptide Recovery After Lyophilization | Aggregation during Lyophilization: The peptide may aggregate upon removal of the solvent. | 1. Lyophilize from a Dilute Solution: Avoid concentrating the peptide solution too much before lyophilization. 2. Add a Bulking Agent: In some cases, adding a small amount of a non-interfering excipient can prevent aggregation. |
| Precipitation in Sample Vial | Poor Solubility in Injection Solvent: The peptide may not be fully soluble in the chosen solvent. | 1. Test Different Solvents: Assess solubility in various mixtures of water, acetonitrile, and methanol. A small amount of DMSO can sometimes aid solubility, but be mindful of its effect on the chromatography. 2. Acidify the Solvent: Adding a small amount of acetic acid or formic acid can improve the solubility of peptides with free amino groups. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purification of this compound
This protocol provides a starting point for method development.
-
Column: C18, polar-embedded or polar-endcapped, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 20-100 µL (depending on sample concentration).
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL. Filter through a 0.22 µm filter before injection.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 2 |
| 5 | 2 |
| 35 | 30 |
| 40 | 95 |
| 45 | 95 |
| 46 | 2 |
| 55 | 2 |
Protocol 2: Analysis of Potential Hydrolysis by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dilute a small aliquot of the purified peptide fraction in 50:50 water/acetonitrile with 0.1% formic acid.
-
Expected Masses:
-
This compound:
-
[M+H]⁺: Expected m/z
-
[M+Na]⁺: Expected m/z + 22
-
-
Glycyl-L-Serine (Hydrolyzed):
-
[M+H]⁺: Expected m/z of ester - 14
-
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of Methyl Glycyl-L-Serinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl glycyl-L-serinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is low. What are the most common causes and how can I address them?
A1: Low yields can stem from several stages of the synthesis. Here’s a breakdown of potential issues and solutions:
-
Incomplete Starting Material Formation: Ensure the precursor, L-serine methyl ester hydrochloride, is synthesized in high yield and purity. The esterification of L-serine using thionyl chloride or acetyl chloride in methanol is a common and effective method. Incomplete reaction or purification at this stage will impact the subsequent coupling reaction.
-
Inefficient Coupling Reaction: The formation of the peptide bond between N-protected glycine and L-serine methyl ester is a critical step.
-
Choice of Coupling Reagent: The selection of a coupling reagent significantly impacts yield. Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but often require additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to improve efficiency and suppress racemization.[1][2] For challenging couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents can offer higher yields.[2]
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze activated intermediates. The reaction temperature and time should be optimized. While many couplings are performed at room temperature, starting at 0°C and allowing the reaction to warm can minimize side reactions.
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These are discussed in more detail in the following questions.
-
Purification Losses: Losses during work-up and purification can significantly decrease the final yield. Optimize extraction and chromatography procedures to minimize loss of the product.
Q2: I am observing a significant amount of a byproduct with the same mass as my starting materials. What could this be?
A2: This is likely due to the formation of N-acylurea if you are using a carbodiimide coupling reagent like DCC. The activated carboxylic acid can rearrange to a stable N-acylurea, which is unable to react with the amine component.[2] To mitigate this, ensure the amine component (L-serine methyl ester) is readily available for the coupling reaction and consider the use of HOBt, which can trap the activated ester and prevent this rearrangement.
Q3: How can I minimize racemization of the L-serine stereocenter during the coupling reaction?
A3: Racemization is a common issue in peptide synthesis, particularly for serine residues.[3][4][5] It often proceeds through the formation of an oxazolone intermediate. To minimize racemization:
-
Use Additives: The addition of HOBt or HOAt to carbodiimide-mediated couplings is highly effective in suppressing racemization.[1][2]
-
Control the Base: The type and amount of base used can influence racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA).[3]
-
Lower the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can reduce the rate of racemization.
Q4: I am concerned about the reactivity of the free hydroxyl group on the serine side chain. Can it interfere with the reaction?
A4: Yes, the hydroxyl group of serine is nucleophilic and can lead to side reactions, primarily O-acylation, where the activated glycine acylates the serine hydroxyl group in addition to the intended N-acylation. While this is a known side reaction, its prevalence can be influenced by the reaction conditions.[6] In many solution-phase syntheses of simple dipeptides, protection of the serine hydroxyl group may not be strictly necessary if the reaction conditions are carefully controlled. However, for more complex syntheses or to maximize yield by eliminating this side reaction, protection of the hydroxyl group with a suitable protecting group (e.g., t-butyl or benzyl) is recommended.
Q5: What is the best method for purifying the final this compound product?
A5: The purification method will depend on the nature of the impurities.
-
Extraction: A standard aqueous work-up can remove water-soluble reagents and byproducts.
-
Silica Gel Chromatography: This is a common and effective method for purifying peptides and their protected precursors.[7][8][9][10][11] A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used to elute the product from the silica gel. The polarity of the solvent system will need to be optimized based on the polarity of the product and impurities.
-
Reversed-Phase Chromatography (RPC): For higher purity, especially to separate closely related peptidic impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Additive | Typical Base | Advantages | Disadvantages |
| DCC | HOBt or HOAt | NMM or DIPEA | Inexpensive, widely used. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[1] |
| EDC | HOBt or HOAt | NMM or DIPEA | Water-soluble carbodiimide and byproduct, simplifying work-up.[2] | Can be less efficient than other reagents for sterically hindered couplings. |
| HBTU / TBTU | HOBt (often inherent) | DIPEA or NMM | High coupling efficiency, fast reaction times. | Can cause guanidinylation of the free amine as a side reaction. |
| HATU | HOAt (inherent) | DIPEA or NMM | Very high coupling efficiency, even for difficult sequences; low racemization.[2] | More expensive than other reagents. |
| PyBOP | HOBt (inherent) | DIPEA or NMM | High coupling efficiency, non-toxic byproduct (HMPA) compared to BOP.[2] | Can be less effective for sterically hindered amino acids. |
Experimental Protocols
Representative Protocol for the Synthesis of N-Boc-glycyl-L-serine methyl ester
This protocol is a generalized procedure based on standard solution-phase peptide synthesis methodologies.
Step 1: Synthesis of L-serine methyl ester hydrochloride
-
Suspend L-serine in anhydrous methanol at 0°C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a solid. This can be used in the next step without further purification.
Step 2: Coupling of N-Boc-glycine with L-serine methyl ester
-
Dissolve N-Boc-glycine and HOBt (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C.
-
In a separate flask, dissolve L-serine methyl ester hydrochloride in anhydrous DCM or DMF and add a base such as N-methylmorpholine (NMM) (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the neutralized L-serine methyl ester solution to the activated N-Boc-glycine solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-glycyl-L-serine methyl ester.
Step 3: Deprotection of N-Boc-glycyl-L-serine methyl ester
-
Dissolve the crude N-Boc-glycyl-L-serine methyl ester in a suitable solvent like dichloromethane (DCM).[12]
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM).[12][13][14]
-
Stir the reaction at room temperature for 1-2 hours.[12]
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting crude product, this compound, can then be purified by silica gel chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield issues.
Caption: Relationship between coupling reagents and additives.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation in Peptides with Glycyl-Serine (GS) Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing glycyl-serine (GS) sequences.
Frequently Asked Questions (FAQs)
Q1: Are Gly-Ser (GS) linkers prone to aggregation?
A1: Generally, flexible linkers composed of glycine and serine residues are utilized in protein engineering to serve as flexible and hydrophilic spacers between protein domains. Their primary role is often to prevent aggregation by allowing proper folding and separation of fused protein domains. The inclusion of serine with glycine can reduce unfavorable interactions between the linker and the protein domains. However, aggregation of peptides is a complex phenomenon influenced by a multitude of factors, and in some contexts, the presence of a GS linker might be associated with aggregation, though not typically the direct cause.
Q2: Under what circumstances might a peptide containing a GS linker aggregate?
A2: While GS linkers themselves have a low intrinsic aggregation propensity, they can be part of a system that aggregates for several reasons:
-
Proximity of Aggregation-Prone Domains: A highly flexible GS linker might allow two aggregation-prone domains to come into close proximity, facilitating their interaction and subsequent aggregation.
-
Overall Peptide Properties: The aggregation may be driven by other hydrophobic or aggregation-prone regions within the peptide sequence, and the GS linker is merely a component of the aggregating species.
-
Environmental Factors: Conditions such as pH, temperature, high peptide concentration, and ionic strength can induce aggregation of the entire peptide, irrespective of the linker's properties.[1][2]
-
Linker Length and Conformation: While flexible, the length of the GS linker can influence the conformational freedom of the peptide. An inappropriately sized linker could lead to misfolding and exposure of hydrophobic patches, promoting aggregation.
Q3: How can I detect and quantify the aggregation of my GS-linked peptide?
A3: Several biophysical techniques can be employed to detect and quantify peptide aggregation. The choice of method depends on the nature of the aggregates (e.g., amorphous vs. fibrillar) and the required level of detail.[3] Commonly used methods include:
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution and detect the presence of larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: To specifically detect and quantify the formation of amyloid-like fibrils rich in β-sheet structures.
-
Size Exclusion Chromatography (SEC): To separate and quantify monomers, oligomers, and larger aggregates based on their hydrodynamic radius.
-
Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure of the peptide, such as an increase in β-sheet content, which is often associated with aggregation.
Troubleshooting Guide
Problem: My peptide with a GS linker is showing signs of aggregation (e.g., precipitation, turbidity, or high molecular weight species in SEC).
Step 1: Characterize the Aggregates
Before troubleshooting, it is crucial to understand the nature of the aggregates.
-
Visual Inspection: Is there visible precipitation or cloudiness?
-
Microscopy: Techniques like transmission electron microscopy (TEM) or atomic force microscopy (AFM) can reveal the morphology of the aggregates (amorphous vs. fibrillar).
-
Spectroscopy: Use ThT fluorescence to determine if the aggregates are amyloid-like. CD spectroscopy can confirm changes in secondary structure.
Step 2: Experimental Workflow for Aggregation Analysis
The following workflow can be used to systematically investigate peptide aggregation:
Step 3: Modify Experimental Conditions
Based on the characterization, systematically alter experimental conditions to identify factors that promote or inhibit aggregation.
-
pH: Peptides are often least soluble at their isoelectric point (pI). Adjust the pH of the buffer to be at least 1-2 units away from the pI.
-
Ionic Strength: The effect of salt concentration is complex. Low to moderate salt concentrations can sometimes stabilize peptides by shielding charges, while high concentrations can promote aggregation through hydrophobic interactions. Screen a range of salt concentrations (e.g., 0-500 mM NaCl).
-
Temperature: Incubate the peptide at different temperatures (e.g., 4°C, 25°C, 37°C) to assess thermal stability.
-
Peptide Concentration: Aggregation is often concentration-dependent. Determine the critical concentration for aggregation by testing a dilution series of your peptide.[1][2]
-
Agitation: Mechanical stress can induce aggregation. Compare samples that have been gently mixed with those that have been vortexed or shaken.
Step 4: Formulation Strategies
If modifying the experimental conditions is not sufficient, consider adding excipients to your formulation.
-
Sugars and Polyols: Sucrose, trehalose, and mannitol can stabilize peptides by promoting a more compact native state and preferential hydration.
-
Amino Acids: Arginine and proline are commonly used as aggregation suppressors.
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can prevent aggregation at interfaces (e.g., air-water).
Step 5: Peptide Sequence and Linker Design Considerations
If aggregation persists, it may be necessary to re-evaluate the peptide sequence itself.
-
Linker Length: The optimal linker length is a balance between providing sufficient separation of domains and avoiding excessive flexibility that could lead to unwanted interactions. Consider synthesizing variants with different numbers of (GS)n repeats.
-
Linker Rigidity: While flexibility is often desired, in some cases, a more rigid linker may be beneficial to hold domains in a specific, non-aggregating conformation. The introduction of proline residues into the linker can decrease its flexibility.
-
Flanking Regions: Analyze the sequences of the domains connected by the GS linker for aggregation-prone regions (APRs) using prediction software. If APRs are identified, consider amino acid substitutions to reduce their hydrophobicity or β-sheet propensity.
Data Presentation
Table 1: Influence of Glycine Content on the Persistence Length of GS-based Linkers
| Linker Sequence Repeat | Glycine Content (%) | Persistence Length (Å) |
| (GSSGSS)n | 33.3 | 4.5 |
| (GSSSSSS)n | 16.7 | 4.8 |
| (SSSSSSS)n | 0 | 6.2 |
Data adapted from studies on fusion proteins, where persistence length is a measure of linker stiffness. A higher persistence length indicates a more rigid linker.[1]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay
This protocol is for monitoring the kinetics of amyloid-like fibril formation.
Materials:
-
Peptide stock solution (e.g., 1 mM in a suitable solvent)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well plate, combine the assay buffer, ThT stock solution to a final concentration of 10-25 µM, and the peptide stock solution to the desired final concentration (e.g., 50 µM). Prepare a blank sample containing buffer and ThT without the peptide.
-
Incubation: Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measurement: Monitor the ThT fluorescence intensity over time. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[2] Take readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (which could be hours to days). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.
-
Data Analysis: Subtract the blank reading from each sample reading. Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), elongation rate (growth phase), and the final plateau (equilibrium).
Protocol 2: Dynamic Light Scattering (DLS) Analysis
This protocol is for determining the size distribution of the peptide in solution.
Materials:
-
Peptide solution at the desired concentration and in the final buffer.
-
Low-volume DLS cuvette.
-
DLS instrument.
Procedure:
-
Sample Preparation: Filter the peptide solution through a low-protein-binding 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is critical to remove extrinsic dust and large particles that can interfere with the measurement.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up. Set the experimental parameters, including the solvent viscosity and refractive index (these are typically pre-set for aqueous buffers), and the measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature for a few minutes. Perform the DLS measurement, which typically involves acquiring multiple runs and averaging the results.
-
Data Analysis: The instrument's software will generate a size distribution plot, showing the intensity of scattered light as a function of particle size (hydrodynamic radius). A monodisperse sample will show a single, narrow peak corresponding to the monomeric peptide. The presence of oligomers or larger aggregates will be indicated by additional peaks at larger sizes. The polydispersity index (PDI) provides a measure of the width of the size distribution; a PDI value below 0.2 is generally considered indicative of a monodisperse sample.
References
Stability of Methyl glycyl-L-serinate under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl glycyl-L-serinate under various pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
This compound is susceptible to two primary degradation pathways in aqueous solutions, with the rate of degradation being highly dependent on pH.[1][2]
-
Ester Hydrolysis: The most common degradation route is the hydrolysis of the methyl ester to form glycyl-L-serine and methanol. This reaction is catalyzed by both acid and base.
-
Peptide Bond Cleavage: The amide bond between glycine and serine can also undergo hydrolysis, yielding glycine and L-serine methyl ester. This degradation is also subject to acid and base catalysis. The hydroxyl group of the serine residue can facilitate the cleavage of the adjacent peptide bond, particularly at neutral to slightly alkaline pH.[1]
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by the pH of the solution.
-
Acidic Conditions (pH 1-3): Under strongly acidic conditions, both ester hydrolysis and peptide bond cleavage can occur. Acid-catalyzed hydrolysis of the peptide backbone is a known degradation pathway for peptides.[1]
-
Neutral Conditions (pH 5-8): At neutral pH, the primary degradation pathway is often the hydrolysis of the peptide bond, which can be facilitated by the serine hydroxyl group.[1] A computational study on glycylserine hydrolysis at physiological pH suggests a mixed anionic-zwitterionic mechanism.[3]
-
Alkaline Conditions (pH > 8): In basic solutions, the hydrolysis of the methyl ester is generally the predominant degradation pathway. Prolonged exposure to high pH should be avoided to minimize degradation.[2]
Q3: What are the expected degradation products of this compound?
Based on the primary degradation pathways, the following degradation products can be expected:
-
Glycyl-L-serine
-
Methanol
-
Glycine
-
L-serine methyl ester
Under more extreme conditions, further degradation of the amino acids themselves could occur, though this is less common under typical experimental and storage conditions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound and its primary degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive identification and characterization of degradation products, LC-MS/MS is a powerful tool.[7][8][9][10] It provides molecular weight and fragmentation information, which is essential for structural elucidation.
Troubleshooting Guides
Problem 1: Rapid loss of this compound in my formulation.
-
Possible Cause: The pH of your formulation may be outside the optimal stability range.
-
Troubleshooting Steps:
-
Measure the pH of your formulation.
-
If the pH is highly acidic (pH < 4) or alkaline (pH > 8), consider adjusting it to a more neutral range (pH 5-7) using a suitable buffer system.
-
Evaluate the compatibility of your formulation excipients with this compound, as some excipients can catalyze degradation.
-
Store the formulation at a lower temperature to decrease the rate of hydrolysis.
-
Problem 2: Appearance of unexpected peaks in my HPLC chromatogram during a stability study.
-
Possible Cause: These could be secondary degradation products or interactions with formulation components. Overstressing a sample during forced degradation can lead to the formation of secondary degradants.[4]
-
Troubleshooting Steps:
-
Attempt to identify the unknown peaks using LC-MS/MS to determine their mass and fragmentation patterns.
-
Review your forced degradation conditions. If they are too harsh (e.g., very high temperature, extreme pH), consider using milder conditions to favor the formation of primary degradants.
-
Analyze a placebo formulation (without this compound) to check for interfering peaks from excipients.
-
Problem 3: Poor mass balance in my stability study.
-
Possible Cause: This can occur if some degradation products are not being detected by your analytical method or if the response factors of the degradants are significantly different from the parent compound.
-
Troubleshooting Steps:
-
Ensure your HPLC method is capable of separating all potential degradation products from the parent peak and from each other.
-
Use a detector, such as a mass spectrometer or a charged aerosol detector, that can provide a more universal response for all compounds if UV detection is not adequate.
-
If possible, isolate and purify the major degradation products to determine their individual response factors for more accurate quantification.
-
Data Presentation
Table 1: Illustrative Degradation of this compound at 40°C over 30 Days
| pH | % Parent Remaining (Day 7) | % Parent Remaining (Day 15) | % Parent Remaining (Day 30) | Major Degradation Product(s) |
| 2.0 | 92.5 | 85.1 | 72.3 | Glycyl-L-serine, Glycine, L-serine methyl ester |
| 5.0 | 98.2 | 96.5 | 93.0 | Glycyl-L-serine |
| 7.4 | 95.8 | 91.2 | 83.5 | Glycyl-L-serine, Glycyl-L-serine |
| 9.0 | 88.4 | 78.9 | 60.1 | Glycyl-L-serine |
Note: This data is for illustrative purposes to demonstrate expected trends and is not based on specific experimental results for this molecule.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store in the dark at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Store solid this compound in a thermostatically controlled oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in high-purity water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the sample by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: 5% to 30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Caption: Degradation pathways of this compound at different pH.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. A computational study of the glycylserine hydrolysis at physiological pH: a zwitterionic versus anionic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Peptide Cleavage from Methyl Glycyl-L-Serinate Functionalized Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides from resins functionalized with a Methyl glycyl-L-serinate linker. The information is presented in a user-friendly question-and-answer format to directly address potential issues and streamline troubleshooting.
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of peptides from this compound resin, offering potential causes and solutions.
Q1: After cleavage, I have a low or no yield of my peptide. What are the possible causes and how can I fix this?
A1: Low or no peptide yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.
-
Incomplete Cleavage: The ester linkage of the this compound linker requires specific conditions for efficient cleavage. Incomplete cleavage is a primary suspect for low yield.
-
Solution: Increase the cleavage time in increments of 1-2 hours. Ensure fresh, high-quality Trifluoroacetic Acid (TFA) is used, as old or degraded TFA can be less effective.[1] Consider performing a second cleavage step on the same resin to recover any remaining peptide.
-
-
Peptide Precipitation Issues: The physical properties of your peptide might hinder its precipitation in ether.
-
Solution: After cleavage, concentrate the TFA solution under a gentle stream of nitrogen before adding cold ether. If precipitation is still poor, try placing the ether/peptide mixture at -20°C for a few hours to facilitate precipitation.
-
-
Peptide Solubility in Ether: While uncommon, some peptides may have partial solubility in the precipitation solvent.
-
Solution: After the initial precipitation and centrifugation, carefully collect the ether supernatant and dry it down to check for any dissolved peptide.
-
-
Issues During Synthesis: Problems during peptide synthesis, such as poor coupling efficiency, can naturally lead to a low final yield.
-
Solution: Before cleavage, it is good practice to perform a test cleavage on a small amount of resin to confirm the presence and correct mass of the peptide via mass spectrometry.[2]
-
Q2: My final peptide product is impure. What are the likely side reactions and how can they be minimized?
A2: Impurities often arise from side reactions during the TFA cleavage and deprotection of amino acid side chains. The choice of scavengers is critical in preventing these modifications.
-
Alkylation of Sensitive Residues: Reactive carbocations generated from protecting groups (e.g., t-butyl from Boc) or the resin linker can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).
-
Oxidation of Methionine: The sulfur atom in Methionine is susceptible to oxidation during cleavage.
-
Solution: The inclusion of reducing agents like EDT or dithiothreitol (DTT) in the cleavage cocktail can prevent the oxidation of Met residues.[3]
-
-
Dehydration of Asparagine and Glutamine: The side-chain amides of Asparagine (Asn) and Glutamine (Gln) can dehydrate under strong acidic conditions.
-
Solution: While this is more of a concern during synthesis, using appropriate side-chain protecting groups for Asn and Gln is the primary preventative measure. During cleavage, minimizing the exposure time to TFA can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for cleaving a peptide from a this compound linker?
A1: The this compound linker connects the peptide to the resin via an ester bond. Cleavage is typically achieved through acidolysis, most commonly with a high concentration of Trifluoroacetic Acid (TFA). The strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, leading to the cleavage of the ester bond and release of the peptide with a C-terminal carboxylic acid.
Q2: What is a standard cleavage cocktail and protocol for peptides on this type of resin?
A2: While specific optimization may be required for your particular peptide, a standard and robust cleavage cocktail for most peptides, including those with sensitive residues, is Reagent K .
Experimental Protocol: Cleavage with Reagent K
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare fresh Reagent K by combining the following reagents in a well-ventilated fume hood:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual acid. Dry the final peptide pellet under vacuum.
Q3: How do I choose the right scavengers for my peptide cleavage?
A3: The choice of scavengers depends on the amino acid composition of your peptide. Scavengers are crucial for quenching reactive cationic species generated during cleavage, which can otherwise lead to side reactions.
| Amino Acid Residue | Potential Side Reaction | Recommended Scavenger(s) |
| Tryptophan (Trp) | Alkylation of the indole ring | Thioanisole, 1,2-Ethanedithiol (EDT) |
| Methionine (Met) | Oxidation to sulfoxide | Thioanisole, 1,2-Ethanedithiol (EDT) |
| Cysteine (Cys) | Alkylation of the thiol group | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) |
| Tyrosine (Tyr) | Alkylation of the phenol ring | Phenol, Thioanisole |
| Arginine (Arg) | Incomplete deprotection of Pmc/Pbf groups | Triisopropylsilane (TIS) |
Q4: Can I perform a test cleavage to check my synthesis before committing to the full scale?
A4: Yes, performing a small-scale test cleavage is highly recommended.[2] This allows you to verify the successful synthesis of your peptide and its correct mass by techniques like LC-MS before proceeding with the bulk of your resin. This can save significant time and resources if there was an issue during the synthesis.
Experimental Workflows
Below are diagrams illustrating key experimental workflows for peptide cleavage.
Caption: General workflow for peptide cleavage from solid-phase resin.
Caption: A logical workflow for troubleshooting low peptide yield.
References
Technical Support Center: Diketopiperazine (DKP) Formation in Glycyl-Serine Peptides
Welcome to the technical support center for preventing diketopiperazine (DKP) formation in peptides containing the Glycyl-Serine (Gly-Ser) sequence. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating this common side reaction during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern for Glycyl-Serine containing peptides?
A1: Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the N-terminus of a peptide chain, resulting in the cleavage of the first two amino acids as a cyclic dipeptide.[1][2][3][4] This side reaction is particularly problematic for peptides with a Glycine (Gly) at the N-terminus followed by a Proline (Pro) or, in this case, a Serine (Ser) residue. The formation of the stable six-membered DKP ring is the thermodynamic driving force for this reaction.[3][4] For Gly-Ser sequences, the free N-terminal amino group of Glycine can attack the carbonyl group of the Serine residue, leading to the formation of cyclo(Gly-Ser) and truncation of the desired peptide. This results in significant yield loss and purification challenges.
Q2: What are the primary factors that promote DKP formation during solid-phase peptide synthesis (SPPS)?
A2: Several factors during SPPS can increase the likelihood of DKP formation:
-
Peptide Sequence: Peptides with Glycine, Proline, or other sterically unhindered amino acids at the N-terminus are highly susceptible.[5][6] The Gly-Pro sequence is particularly prone to cyclization.[5][6]
-
Deprotection Conditions: The use of a base, such as piperidine for Fmoc-deprotection, creates a free N-terminal amine which is necessary for the cyclization to occur.[5][7] Prolonged exposure to basic conditions can increase DKP formation.
-
Solvent: The choice of solvent can influence the rate of DKP formation. For instance, some studies have shown that the rate of self-deprotection leading to DKP formation is fastest in DMSO, followed by DMF and NMP.[5][8]
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.[5][9]
-
Resin Linker: The type of resin and linker used can also play a role. For example, when using Wang resin for C-terminal acid peptides, DKP formation is more prevalent.[3][10]
Q3: How can I detect the presence of diketopiperazine in my peptide sample?
A3: The most common method for detecting and quantifying DKP formation is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[9][11] A typical workflow involves:
-
Cleavage of the peptide from the solid support.
-
Analysis of the crude peptide solution by reverse-phase HPLC (RP-HPLC).
-
DKP byproducts, being smaller and more cyclic, will typically have a different retention time than the target peptide.
-
Mass spectrometry can then be used to confirm the identity of the peak corresponding to the DKP.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant peak corresponding to the mass of cyclo(Gly-Ser) in HPLC/MS analysis. | High susceptibility of the Gly-Ser sequence to DKP formation. | 1. Use of Dipeptide Building Blocks: Incorporate a pre-formed Fmoc-Gly-Ser-OH dipeptide instead of sequential coupling of Glycine and Serine. This bypasses the susceptible dipeptide stage on the resin.[1][7] 2. Change of Protecting Group Strategy: Consider using a protecting group other than Fmoc for the N-terminal Glycine, such as Boc (tert-butyloxycarbonyl) or a Bsmoc group, which can be more stable under certain conditions.[5][8] |
| Low yield of the target peptide after synthesis. | DKP formation leading to chain termination and loss of product. | 1. Optimize Deprotection Conditions: Reduce the piperidine concentration (e.g., to 5%) and minimize the deprotection time during the Fmoc removal step for the amino acid following Serine.[5][7] 2. Lower the Temperature: Perform the coupling and deprotection steps at a lower temperature to decrease the rate of the cyclization reaction.[5] |
| Difficulty in purifying the target peptide from a major impurity. | The major impurity is likely the diketopiperazine. | 1. In-situ Acylation: Immediately after the deprotection of the N-terminal amino acid, proceed with the coupling of the next amino acid without delay. This "in-situ acylation" traps the nucleophilic amine before it can cyclize.[12] 2. Use of Additives: The use of additives like Oxyma during coupling has been shown to improve the stability of the peptide intermediate and reduce DKP formation.[5][6] |
Quantitative Data on DKP Formation
The following table summarizes the effect of different deprotection conditions on DKP formation.
| Deprotection Agent | Solvent | DKP Formation (%) | Reference |
| 20% (v/v) piperidine | DMF | 13.8 | [7] |
| 5% (v/v) piperidine | DMF | 12.2 | [7] |
| 20% (v/v) piperidine | Toluene | 11.7 | [7] |
| 5% (w/v) piperazine | DMF | < 4 | [7] |
| 5% (w/v) piperazine | NMP | < 4 | [7] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acids) in Dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin if it is pre-loaded with an Fmoc-protected amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) using a coupling agent such as HBTU/DIPEA in DMF for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (for subsequent amino acids):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (5 times).
-
Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Agitate for 2 hours.
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
-
Repeat the chain elongation cycle for all amino acids in the sequence.
-
Final Deprotection: After the last coupling, perform a final Fmoc deprotection.
-
Cleavage and Side Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Protocol 2: DKP Formation Analysis by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peaks and determine the relative percentage of the DKP byproduct compared to the desired peptide. Confirm the identity of the peaks using mass spectrometry.
Visual Guides
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Improving the shelf-life and storage of Methyl glycyl-L-serinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life and storage of Methyl glycyl-L-serinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lyophilized this compound powder appears clumpy or has reduced in volume. Is it still usable?
A1: This may indicate moisture absorption. Lyophilized peptides are often hygroscopic, meaning they readily absorb water from the atmosphere.[1][2] This can lead to a reduction in the long-term stability of the product.
-
Troubleshooting:
-
Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[3]
-
Minimize the time the vial is open to the air.
-
For long-term storage, after dispensing, consider gently purging the vial with an inert gas like nitrogen or argon, sealing it tightly, and storing it at -20°C or -80°C.[4]
-
If moisture absorption is suspected, it is advisable to perform a purity analysis (e.g., by HPLC) before use to check for degradation products.
-
Q2: I've reconstituted this compound in an aqueous buffer, and I'm observing a decrease in purity over a short period. What is causing this degradation?
A2: this compound, being a dipeptide methyl ester, is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid (Glycyl-L-serine). This reaction is often catalyzed by acidic or basic conditions.[5] The peptide bond itself can also undergo hydrolysis, especially at extreme pH values.[6]
-
Intramolecular Cyclization: Dipeptide esters can undergo intramolecular aminolysis to form a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP).[7][8] This is a common degradation pathway for dipeptides, especially those with an esterified C-terminus.[7]
-
Troubleshooting:
-
pH Control: The stability of peptides and their esters is highly pH-dependent.[5][9] It is crucial to maintain the pH of the solution within a range that minimizes both hydrolysis and cyclization. For many peptides, a slightly acidic pH (e.g., 4-6) is often optimal for stability in solution.
-
Temperature: Store reconstituted solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for longer-term). Avoid repeated freeze-thaw cycles as this can accelerate degradation. It is best to aliquot the solution into single-use volumes before freezing.[10]
-
Storage Duration: Do not store peptides in solution for extended periods. Whenever possible, prepare fresh solutions for your experiments.
-
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
A3: Proper reconstitution is critical for maintaining the integrity of the peptide.
-
Recommended Protocol:
-
Equilibrate the vial of lyophilized peptide to room temperature in a desiccator.[3]
-
Work in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[10]
-
Select a suitable, high-purity solvent. The choice of solvent will depend on the experimental requirements and the solubility of the peptide. Sterile water, buffers, or organic solvents like acetonitrile or DMSO may be used.
-
Gently inject the solvent down the side of the vial, avoiding direct spraying onto the powder.[3]
-
Swirl the vial gently to dissolve the peptide.[11] Avoid vigorous shaking or vortexing, which can cause aggregation or denaturation.[3] If the peptide is difficult to dissolve, sonication can be used.[12]
-
Visually inspect the solution to ensure it is clear and free of particulates.[11]
-
Q4: How can I monitor the stability of my this compound sample over time?
A4: The most common method for assessing peptide purity and detecting degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS).[13][14]
-
General Approach:
-
Develop a stability-indicating HPLC/UHPLC method that can separate the intact this compound from its potential degradation products (e.g., Glycyl-L-serine and the diketopiperazine).
-
Analyze the sample at initial and subsequent time points under the chosen storage conditions.
-
Quantify the peak areas to determine the percentage of the parent peptide remaining and the percentage of each degradation product formed.
-
Data on Factors Affecting Stability
Table 1: Illustrative Impact of pH on the Stability of a Dipeptide Ester in Aqueous Solution at 25°C.
| pH | Predominant Degradation Pathway | Illustrative Half-life (t½) |
| 2 | Acid-catalyzed hydrolysis of ester and peptide bond | Shorter |
| 4-6 | Minimal degradation | Longer |
| 7.4 | Base-catalyzed hydrolysis and diketopiperazine formation | Moderate |
| 9 | Rapid base-catalyzed hydrolysis and diketopiperazine formation | Shortest |
Table 2: Illustrative Impact of Temperature on the Stability of Lyophilized and Reconstituted Dipeptide Ester.
| Storage Condition | Form | Illustrative Shelf-life |
| Room Temperature (20-25°C) | Lyophilized | Weeks to Months |
| 4°C | Lyophilized | Months to Years |
| -20°C | Lyophilized | Several Years[4] |
| 4°C | Reconstituted (pH 5) | Days |
| -20°C (aliquoted) | Reconstituted (pH 5) | Weeks to Months |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is designed to deliberately stress the sample to identify potential degradation products and pathways.[15] This information is crucial for developing stability-indicating analytical methods.[15][16]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution (at a neutral or slightly acidic pH) and the lyophilized powder at 60°C for 48 hours.
-
Photostability: Expose the stock solution and lyophilized powder to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid- and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, along with an unstressed control, by UPLC-MS to identify and characterize the degradation products.
-
Protocol 2: Stability-Indicating UPLC-MS Method for Purity Analysis
Objective: To quantify the purity of this compound and its degradation products.
Methodology:
-
Instrumentation: UHPLC system with a UV detector and coupled to a high-resolution mass spectrometer.[14]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.[14]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[14]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.[14]
-
Column Temperature: 30°C.[14]
-
Detection: UV at 214 nm and MS in positive ion mode.
-
-
Sample Preparation:
-
Dissolve the sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Inject the sample and acquire both UV and MS data.
-
Identify the peak for this compound and any impurity peaks based on their retention times and mass-to-charge ratios.
-
Calculate the percentage purity based on the relative peak areas in the UV chromatogram.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A computational study of the glycylserine hydrolysis at physiological pH: a zwitterionic versus anionic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polarispeptides.com [polarispeptides.com]
- 11. jpt.com [jpt.com]
- 12. uk-peptides.com [uk-peptides.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Glycyl-Serine Dipeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of glycyl-serine dipeptides.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the analysis of glycyl-serine (Gly-Ser) and provides actionable solutions.
Question: Why am I observing a dominant neutral loss of water (18 Da) from my protonated glycyl-serine precursor ion?
Answer:
The neutral loss of water is a common fragmentation pathway for peptides containing serine residues.[1] This occurs due to the presence of a hydroxyl group (-OH) on the serine side chain. Under collision-induced dissociation (CID) conditions, the protonated precursor ion can undergo a gas-phase elimination reaction, resulting in the loss of a water molecule. This is a well-documented phenomenon for serine and threonine-containing peptides.[1] The position of the serine residue within the peptide can also influence the rate of water loss.[1]
Question: My MS/MS spectrum of glycyl-serine shows very low abundance of the b1 ion. Is this normal?
Answer:
Yes, this can be a normal observation. The fragmentation efficiency of peptide bonds can be influenced by the adjacent amino acid residues. In the case of glycyl-serine, the b1 ion corresponds to the glycine residue. While the cleavage N-terminal to glycine can sometimes be enhanced, the overall fragmentation pattern is a result of competing fragmentation pathways. The stability of the resulting fragment ions also plays a significant role. The y1 ion (serine) is often a very stable and, therefore, abundant fragment. The presence of a hydroxyl group on the serine residue can influence the proton affinity and fragmentation dynamics, potentially favoring the formation of the y1 ion over the b1 ion.
Question: I am seeing unexpected peaks in my spectrum that do not correspond to b or y ions. What could be the cause?
Answer:
Unexpected peaks can arise from several sources. Here are a few possibilities to investigate:
-
Contaminants: Ensure your sample is free from contaminants like polymers (e.g., polyethylene glycol - PEG), salts, and detergents, which can produce strong signals in the mass spectrometer. Proper sample clean-up is crucial.
-
Adduct Formation: Your peptide may be forming adducts with cations like sodium ([M+Na]+) or potassium ([M+K]+). This will shift the precursor mass and consequently the fragment ion masses.
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source of the mass spectrometer, especially at higher source temperatures or voltages. This can lead to the appearance of fragment ions in your MS1 spectrum and complicate your MS/MS analysis.
-
Non-canonical Fragmentation: Besides the typical b and y ions, other fragment ions like a-ions (b-ion minus CO) or internal fragments can also be formed. Additionally, the neutral loss of other small molecules besides water, such as formaldehyde (CH2O) from the serine side chain, can occur, though this is generally less common than water loss.
Question: How can I improve the fragmentation efficiency and obtain a richer MS/MS spectrum for my glycyl-serine sample?
Answer:
To improve fragmentation efficiency, consider the following:
-
Optimize Collision Energy: The collision energy is a critical parameter. A collision energy ramp or stepped collision energy experiment can help you find the optimal energy that produces a good balance of precursor ion depletion and fragment ion formation.
-
Choice of Collision Gas: While argon is commonly used, helium or nitrogen can sometimes provide different fragmentation patterns.
-
Charge State: If you are observing a doubly charged precursor ion ([M+2H]2+), it may fragment more readily and produce a richer spectrum compared to the singly charged species due to increased proton mobility.[1]
-
Instrumentation: Different types of mass analyzers (e.g., ion trap, triple quadrupole, TOF) can yield different fragmentation patterns. Ion traps, for instance, can facilitate multi-stage fragmentation (MSn), which can provide more detailed structural information.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for protonated glycyl-serine in a CID experiment?
The primary fragmentation of protonated glycyl-serine ([M+H]+) upon CID involves the cleavage of the peptide bond, leading to the formation of b and y ions. The most prominent ions are typically the y1 ion (serine) and the precursor ion with a neutral loss of water ([M+H-H2O]+). The b1 ion (glycine) may also be observed, but often at a lower abundance.
Q2: What is the theoretical monoisotopic mass of protonated glycyl-serine and its major fragments?
| Ion | Formula | Monoisotopic Mass (Da) |
| [Gly-Ser+H]+ | C5H11N2O4+ | 147.0719 |
| y1 | C3H8NO2+ | 88.0504 |
| b1 | C2H4NO+ | 58.0293 |
| [M+H-H2O]+ | C5H9N2O3+ | 129.0613 |
Q3: Can I distinguish between glycyl-serine and seryl-glycine using mass spectrometry?
Yes, these isomers can be distinguished by their MS/MS spectra. The fragment ions will have different masses. For seryl-glycine, the b1 ion would correspond to serine, and the y1 ion would correspond to glycine. By analyzing the masses of the b and y ions, the sequence can be determined.
Q4: What are some general best practices for preparing glycyl-serine samples for mass spectrometry?
-
Purity: Ensure the sample is of high purity. Use HPLC to purify the dipeptide if necessary.
-
Solvent: Dissolve the sample in a solvent compatible with electrospray ionization, such as a mixture of water, acetonitrile, or methanol with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Concentration: The optimal concentration will depend on your instrument's sensitivity, but a typical starting point is in the low micromolar to nanomolar range.
-
Desalting: If your sample contains salts, use a desalting column (e.g., C18) to remove them, as salts can suppress the peptide signal.
Experimental Protocols
Protocol: Collision-Induced Dissociation of Glycyl-Serine using Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a 10 µM stock solution of synthetic glycyl-serine in 50:50 acetonitrile:water with 0.1% formic acid.
-
Further dilute the stock solution to a final concentration of 1 µM for infusion or injection.
-
-
Mass Spectrometer Setup (example settings for a Triple Quadrupole or Ion Trap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Sheath and Auxiliary Gas Flow: Optimize for a stable spray.
-
MS1 Scan: Scan a mass range that includes the precursor ion of protonated glycyl-serine (m/z 147.1).
-
-
MS/MS (CID) Experiment:
-
Precursor Ion Selection: Isolate the [Gly-Ser+H]+ ion at m/z 147.1.
-
Collision Gas: Argon.
-
Collision Energy: Perform a collision energy ramp from 10 to 40 eV to determine the optimal energy for fragmentation. A fixed energy of around 20-25 eV is often a good starting point for dipeptides.
-
MS2 Scan: Scan a mass range from m/z 40 up to the precursor mass to detect all potential fragment ions.
-
Visualizations
References
Technical Support Center: Troubleshooting Incomplete Coupling Reactions with Methyl glycyl-L-serinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete coupling reactions with Methyl glycyl-L-serinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete coupling reaction with this compound?
A1: Incomplete coupling reactions with this compound can stem from several factors:
-
Steric Hindrance: The incoming amino acid may be sterically hindered, making the approach of its activated carboxyl group to the N-terminal amine of the dipeptide difficult.
-
Suboptimal Activation: The chosen coupling reagent may not be efficient enough to fully activate the incoming amino acid's carboxyl group, or the activation time might be insufficient.
-
Diketopiperazine Formation: Dipeptide esters, like this compound, are prone to intramolecular cyclization to form a stable diketopiperazine, which consumes the starting material.[1][2][3]
-
Aggregation: The growing peptide chain can aggregate, especially with hydrophobic sequences, physically preventing the reactive sites from interacting.
-
Moisture: The presence of moisture in the reaction can hydrolyze the activated ester of the incoming amino acid, rendering it unable to couple.
Q2: How can I detect if my coupling reaction is incomplete?
A2: The most common method for monitoring the progress of a coupling reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent (typically this compound) and the formation of the product. The presence of a significant amount of starting amine after the expected reaction time indicates an incomplete reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage of unreacted starting material and product.
Q3: What is diketopiperazine formation and how can I prevent it?
A3: Diketopiperazine (DKP) formation is a common side reaction that occurs with dipeptide esters. The free N-terminal amine of the dipeptide attacks the ester carbonyl, leading to the formation of a cyclic dipeptide.[1][2][3] This side reaction is particularly prevalent with sequences containing proline or glycine.[2] To minimize DKP formation:
-
Use a tertiary amine base cautiously: While a base is required to neutralize the amine salt, excess base can promote DKP formation. Use of a hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA).
-
Immediate coupling: Add the activated amino acid to the deprotected dipeptide ester without delay.
-
Lower temperatures: Performing the deprotection and coupling at lower temperatures (e.g., 0 °C) can slow down the rate of DKP formation.
Q4: Can the serine hydroxyl group interfere with the coupling reaction?
A4: While the primary amine at the N-terminus is significantly more nucleophilic, the hydroxyl group of serine can potentially undergo side reactions, such as O-acylation, especially if a highly reactive coupling reagent is used without an additive like HOBt. However, in most standard coupling protocols, this is a minor concern compared to incomplete coupling at the N-terminus. It is standard practice to protect the serine hydroxyl group (e.g., as a tert-butyl ether) during solid-phase synthesis, but for a solution-phase coupling with this compound, it is often left unprotected.
Troubleshooting Guide
This guide addresses specific issues you might encounter during coupling reactions with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation, starting material remains. | 1. Inefficient activation of the incoming amino acid.2. Steric hindrance.3. Low reactivity of the N-terminal amine. | 1. Change Coupling Reagent: Switch to a more potent activating agent. See Table 1 for a comparison.2. Increase Equivalents: Use a slight excess (1.1-1.2 equivalents) of the activated amino acid.3. Pre-activation: Allow the amino acid and coupling reagent to react for a short period before adding it to the dipeptide solution.4. Increase Reaction Time/Temperature: Monitor the reaction by TLC and allow it to proceed for a longer duration. Gentle heating (e.g., to 40 °C) can sometimes be beneficial, but be cautious of increased side reactions. |
| Significant amount of diketopiperazine observed. | Intramolecular cyclization of the dipeptide ester. | 1. Optimize Base Addition: Use a hindered base like DIPEA and add it slowly at a low temperature.2. Immediate Coupling: Do not let the free-based dipeptide ester sit for an extended period before adding the activated amino acid.3. Use of Additives: Include HOBt or a similar additive in the coupling reaction, which can suppress some side reactions. |
| Multiple new spots on TLC, difficult to purify. | 1. Epimerization (racemization) of the activated amino acid.2. Side reactions with the coupling reagent.3. Degradation of starting materials or product. | 1. Add Racemization Suppressants: Use additives like HOBt or 6-Cl-HOBt.[4]2. Lower Temperature: Perform the activation and coupling at 0 °C.3. Choose Appropriate Coupling Reagent: Some coupling reagents are more prone to causing side reactions than others. (See Table 1).4. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction stalls after partial conversion. | 1. Aggregation of the product or reactants.2. Deactivation of the coupling reagent due to moisture. | 1. Change Solvent: Switch to a more polar or aprotic solvent like NMP or DMSO to disrupt aggregation.2. Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents. |
Table 1: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Coupling Reagent | Acronym | Class | Key Advantages | Potential Issues |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive, widely used. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble carbodiimide, byproduct is also water-soluble, simplifying workup. | Can be less potent than other reagents. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | High coupling efficiency, low racemization when used with HOBt. | Byproducts can be difficult to remove. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Similar to BOP but often with higher yields and lower racemization. | Expensive. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium Salt | Very efficient, fast reaction times, low racemization.[5] | Can react with free hydroxyl groups. Expensive. |
| Propylphosphonic Anhydride | T3P® | Phosphonic Anhydride | Green coupling reagent, byproducts are water-soluble.[6][7][8] | Requires careful control of stoichiometry. |
Experimental Protocols
Protocol 1: General Procedure for Coupling an Fmoc-Protected Amino Acid to this compound using EDC/HOBt
-
Preparation of the Dipeptide Amine Salt: If your this compound is in its free base form, dissolve it in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). If it is a salt (e.g., HCl or TFA salt), it can be used directly.
-
Activation of the Incoming Amino Acid:
-
In a separate flask, dissolve the Fmoc-protected amino acid (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the flask containing this compound, add the pre-activated amino acid solution.
-
If starting with the amine salt, add DIPEA (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude tripeptide by column chromatography on silica gel.
Protocol 2: Troubleshooting - Capping Unreacted Amine
If a significant amount of this compound remains after a coupling attempt and a second coupling is not desired or feasible, the unreacted amine can be "capped" to prevent it from reacting in subsequent steps and to simplify purification.
-
After the coupling reaction, cool the mixture to 0 °C.
-
Add acetic anhydride (1.5 equivalents relative to the initial amount of dipeptide) and DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir for 30 minutes at 0 °C.
-
Proceed with the standard workup procedure. The acetylated dipeptide will have a different polarity from the desired tripeptide, facilitating purification.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Pathway and prevention of diketopiperazine formation.
References
- 1. reddit.com [reddit.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dipeptide Building Blocks: Methyl Glycyl-L-Serinate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired physicochemical properties, stability, and biological activity. This guide provides an objective comparison of Methyl glycyl-L-serinate with other commonly utilized dipeptide building blocks, namely Alanine-Glutamine (Ala-Gln), Glycyl-Glycine (Gly-Gly), and Valyl-Valine (Val-Val). The following sections present a compilation of experimental data on their physicochemical properties, performance in peptide synthesis, and relevant biological signaling pathways, supported by detailed experimental protocols.
Physicochemical Properties: A Comparative Analysis
The physicochemical characteristics of dipeptide building blocks, such as solubility, melting point, and stability, are critical determinants of their utility in various applications. For instance, higher solubility can be advantageous in solution-phase peptide synthesis and for the formulation of peptide-based drugs.
| Dipeptide Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Solubility in Water | Melting Point (°C) |
| This compound | C6H12N2O4 | 176.17 | Data not available | Data not available |
| Alanine-Glutamine (Ala-Gln) | C8H15N3O4 | 217.22 | 50 mg/mL[1], 43 mg/mL[2] | 215[3] |
| Glycyl-Glycine (Gly-Gly) | C4H8N2O3 | 132.12 | 176 mg/mL[4], 132 g/L at 20°C[5] | 220-240 (dec.)[6] |
| Valyl-Valine (Val-Val) | C10H20N2O3 | 216.28 | Soluble | Data not available |
Note: "Data not available" indicates that specific experimental values for this compound could not be retrieved from the available search results.
Performance in Peptide Synthesis
The efficiency of incorporating dipeptide building blocks into a growing peptide chain is a key performance indicator. This "coupling efficiency" can be influenced by the structure of the dipeptide, the coupling reagents used, and the solid-phase synthesis protocol. While specific comparative data on the coupling efficiency of this compound is limited, the use of dipeptides, in general, is known to accelerate peptide synthesis by incorporating two amino acid residues in a single coupling step[7].
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a standard workflow for solid-phase peptide synthesis utilizing a dipeptide building block.
Biological Signaling Pathways
Dipeptides and their constituent amino acids can play significant roles in cellular signaling. Glycine and serine, the components of this compound, are involved in the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Simplified mTOR Signaling Pathway
The diagram below provides a simplified overview of the mTOR signaling pathway, highlighting the input of amino acids.
L-serine and glycine metabolism can influence this pathway. For instance, L-serine is a precursor for glycine synthesis, and glycine has been shown to activate the mTOR signaling pathway[8]. The use of Glycyl-L-serine dipeptides in drug design could therefore have implications for modulating mTOR activity in therapeutic contexts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the comparison of dipeptide building blocks.
Synthesis of this compound
This protocol describes a general method for the synthesis of a dipeptide methyl ester.
Materials:
-
Fmoc-Glycine
-
L-Serine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotection of L-Serine methyl ester: Dissolve L-Serine methyl ester hydrochloride in a minimal amount of DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Activation of Fmoc-Glycine: In a separate flask, dissolve Fmoc-Glycine (1 equivalent), DCC (1.1 equivalents), and HOBt (1.1 equivalents) in DCM. Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: Add the neutralized L-Serine methyl ester solution to the activated Fmoc-Glycine solution. Allow the reaction to stir at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain Fmoc-Glycyl-L-Serinate methyl ester.
-
Fmoc-Deprotection: Dissolve the purified product in a 20% solution of piperidine in DMF. Stir for 1-2 hours at room temperature.
-
Final Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water to remove piperidine. Dry the organic layer and concentrate to yield this compound.
Measurement of Dipeptide Solubility
This protocol outlines a gravimetric method for determining the solubility of a dipeptide in water[9].
Materials:
-
Dipeptide powder
-
Millipore-purified water
-
Eppendorf tubes (1.5 mL)
-
ThermoMixer with shaking capabilities
-
Centrifuge
-
Analytical balance
Procedure:
-
Add an excess amount of the dipeptide powder to a 1.5 mL Eppendorf tube to ensure saturation.
-
Add a known volume of Millipore-purified water to the tube.
-
Shake the tube at a constant speed (e.g., 850 rpm) in a ThermoMixer at a controlled temperature (e.g., 25°C) for 48 hours to reach equilibrium.
-
After equilibration, centrifuge the tube to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant and transfer it to a pre-weighed container.
-
Evaporate the water from the supernatant completely.
-
Weigh the container with the dried dipeptide residue.
-
Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.
Assessment of Dipeptide Stability by HPLC
This protocol describes a general method for evaluating the stability of a dipeptide in an aqueous solution using High-Performance Liquid Chromatography (HPLC)[10][11].
Materials:
-
Dipeptide solution of known concentration
-
Aqueous buffer of desired pH
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a solution of the dipeptide in the desired aqueous buffer at a known concentration.
-
Incubation: Incubate the solution at a specific temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
HPLC Analysis:
-
Inject the aliquot into the HPLC system.
-
Use a suitable mobile phase gradient, for example, a linear gradient of 0.1% TFA in acetonitrile (Solvent B) and 0.1% TFA in water (Solvent A).
-
Monitor the elution of the dipeptide using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide bond).
-
-
Data Analysis:
-
Integrate the peak area of the intact dipeptide at each time point.
-
Calculate the percentage of the remaining dipeptide at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining dipeptide versus time to determine the degradation kinetics and half-life of the dipeptide under the tested conditions.
-
Conclusion
This guide provides a comparative overview of this compound and other dipeptide building blocks. While there is a notable lack of direct comparative experimental data for this compound in the public domain, the provided information on related dipeptides and general experimental protocols offers a valuable framework for researchers to conduct their own comparative studies. The choice of a dipeptide building block will ultimately depend on the specific requirements of the application, including desired solubility, stability, and biological activity. Further research is warranted to fully characterize the performance of this compound in peptide synthesis and its potential impact on relevant signaling pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. L-Alanyl-L-Glutamine | 39537-23-0 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Glycylglycine - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Revolutionizing Peptide Synthesis: A Comparative Guide to Dipeptide Esters in SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of synthesizing "difficult sequences" is a persistent hurdle. Peptide aggregation during chain elongation can lead to failed syntheses, low yields, and impure products. This guide provides a comprehensive comparison of using dipeptide esters, specifically pseudoproline and Dmb-dipeptides, versus single amino acids in SPPS, demonstrating the significant advantages of the former in overcoming these challenges.
The inherent propensity of certain peptide sequences to form secondary structures, such as β-sheets, on the solid support is a primary cause of synthetic inefficiency.[1] This aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions.[1] Dipeptide esters have emerged as a powerful tool to disrupt this aggregation, resulting in dramatic improvements in synthetic outcomes.
The Advantage of Dipeptide Esters: A Head-to-Head Comparison
The core advantage of employing dipeptide esters lies in their ability to introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[2] This leads to a cascade of benefits, including improved solubility of the resin-bound peptide, enhanced coupling and deprotection kinetics, and ultimately, higher yields and purity of the final product.[3][4]
One of the most widely used classes of dipeptide esters are pseudoproline dipeptides . These are formed from Serine (Ser) or Threonine (Thr) residues, which are reversibly protected as an oxazolidine.[5] This cyclic structure mimics the conformation of proline, disrupting interchain hydrogen bonding.[2] Similarly, Dmb-dipeptides incorporate a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a glycine (Gly) residue, which also serves to disrupt secondary structure formation.[1]
The impact of these dipeptides on synthesis outcomes can be profound. For instance, in the synthesis of a 20-residue biotinylated peptide, the incorporation of a single pseudoproline dipeptide resulted in a significant increase in both yield and purity.[3] For highly aggregated sequences, the use of pseudoproline dipeptides has been reported to increase product yields by as much as ten-fold.[4]
Quantitative Data Summary
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Purified Yield (mg) | Reference |
| 20mer biotinylated peptide | Standard Fmoc-SPPS with single amino acids | 88% | 11 | [3] |
| 20mer biotinylated peptide | Fmoc-SPPS with one pseudoproline dipeptide | 100% | 27 | [3] |
| Highly aggregated sequences (general observation) | Standard Fmoc-SPPS with single amino acids | Low | Low | [4] |
| Highly aggregated sequences (general observation) | Fmoc-SPPS with pseudoproline dipeptides | Significantly Higher | Up to 10-fold increase | [4] |
Experimental Protocols
Below are detailed methodologies for the key experiments that would be conducted to generate the comparative data presented above.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Single Amino Acids
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide on a rink amide resin.
1. Resin Swelling:
-
Place 100 mg of Rink Amide resin in a fritted syringe.
-
Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in 1 mL of DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Add 2 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity.
-
Purify the peptide using preparative RP-HPLC and determine the final yield.
Protocol 2: SPPS using Dipeptide Esters
This protocol is a modification of Protocol 1, incorporating a pseudoproline or Dmb-dipeptide at a strategic point in the sequence to mitigate aggregation.
1. Resin Swelling and Initial Synthesis:
-
Follow steps 1 and 2 of Protocol 1.
-
Synthesize the peptide chain up to the point of insertion of the dipeptide ester using the coupling procedure described in step 3 of Protocol 1.
2. Dipeptide Ester Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected dipeptide ester (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-(Dmb)Gly-OH) and 3 equivalents of HOBt in a minimal volume of DMF/DCM (2:1).
-
Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) and allow to activate for 10 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Perform a TNBS test to confirm the completion of the coupling reaction.
3. Continuation of Synthesis:
-
Continue the synthesis of the remaining peptide sequence by repeating steps 2 and 3 of Protocol 1 for each subsequent single amino acid.
4. Cleavage, Deprotection, and Analysis:
-
Follow steps 5 and 6 of Protocol 1 to cleave, deprotect, and analyze the final peptide. The TFA in the cleavage cocktail will also cleave the oxazolidine ring of the pseudoproline, regenerating the native serine or threonine residue.[2]
Visualizing the Advantage
The following diagrams illustrate the key concepts behind the use of dipeptide esters in SPPS.
References
A Comparative Guide to Dipeptide Synthons in Peptide Synthesis: Methyl glycyl-L-serinate vs. Boc-Gly-Ser(tBu)-OH
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in successful peptide synthesis. This guide provides a detailed comparison of two dipeptide synthons for the incorporation of a Gly-Ser sequence: the unprotected Methyl glycyl-L-serinate and the protected Boc-Gly-Ser(tBu)-OH. The choice between these two synthons is fundamentally a choice between a solution-phase fragment condensation approach and a solid-phase peptide synthesis (SPPS) strategy, each with distinct advantages and disadvantages in terms of performance, handling, and application.
At a Glance: Key Differences
| Feature | This compound | Boc-Gly-Ser(tBu)-OH |
| Synthesis Strategy | Primarily used in solution-phase peptide synthesis (fragment condensation). | Primarily used in solid-phase peptide synthesis (SPPS) with a Boc/Bzl strategy. |
| Protection Scheme | Minimal protection (C-terminal methyl ester). The N-terminus and the serine hydroxyl group are unprotected. | Fully protected: N-terminus (Boc), Serine side-chain (tBu), and C-terminus (free acid for coupling). |
| Solubility | Generally more soluble in polar, aqueous, or alcoholic solvents. | Soluble in a range of organic solvents commonly used in SPPS (e.g., DMF, DCM). |
| Deprotection | C-terminal methyl ester is typically removed by saponification (e.g., with NaOH) at the end of the synthesis. | The Boc group is removed with a moderate acid (e.g., TFA) at each coupling cycle. The tBu group is removed during the final cleavage from the resin with a strong acid (e.g., HF). |
| Risk of Side Reactions | Risk of side reactions at the unprotected N-terminus and serine hydroxyl group during coupling. Potential for racemization during saponification. | The protecting groups minimize side reactions during peptide chain elongation. |
| Coupling Protocol | Requires activation of the C-terminal carboxyl group of the growing peptide chain before coupling to the dipeptide's free N-terminus. | The free carboxyl group of the dipeptide is activated for coupling to the N-terminus of the resin-bound peptide. |
| Yield & Purity | Yields can be variable and purification after each step can be laborious, potentially leading to lower overall yields. Purity is highly dependent on the success of each coupling and purification step. | High coupling efficiencies and yields are achievable with automated SPPS. Purification is typically performed once at the end of the synthesis, often resulting in high purity peptides.[1] |
In-Depth Analysis
This compound: The Solution-Phase Workhorse
This compound is a dipeptide with a methyl ester protecting the C-terminus. The absence of protection on the N-terminus and the serine hydroxyl group dictates its primary use in solution-phase synthesis, specifically in a fragment condensation strategy. In this approach, the dipeptide is coupled to a larger peptide fragment that has an activated C-terminus.
Advantages:
-
Cost-Effective: Typically less expensive than its fully protected counterpart.
-
Useful for Fragment Condensation: Can be an efficient way to introduce a dipeptide unit in the synthesis of longer peptides or proteins in solution.
Disadvantages:
-
Side Reactions: The unprotected N-terminus can lead to self-condensation, and the free hydroxyl group of serine can undergo side reactions if not carefully controlled.
-
Purification Challenges: Purification of the product after each coupling step in solution-phase synthesis can be time-consuming and may lead to product loss.
-
Risk of Racemization: The final deprotection of the methyl ester via saponification carries a risk of epimerization, particularly at the serine residue.[2]
Boc-Gly-Ser(tBu)-OH: The Solid-Phase Strategist
Boc-Gly-Ser(tBu)-OH is a fully protected dipeptide designed for use in solid-phase peptide synthesis (SPPS), specifically employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Boc group on the N-terminus is temporarily removed with a moderate acid like trifluoroacetic acid (TFA) to allow for the next amino acid coupling. The tert-butyl (tBu) ether protecting the serine side-chain and the benzyl-based protecting groups on other amino acids are stable to these conditions and are removed at the end of the synthesis with a strong acid such as hydrogen fluoride (HF).
Advantages:
-
High Efficiency and Purity: The use of protecting groups minimizes side reactions, and the solid-phase methodology allows for the use of excess reagents to drive reactions to completion, often resulting in high yields and purity of the final peptide.
-
Automation-Friendly: Well-suited for automated peptide synthesizers, enabling the efficient production of peptides.
-
Orthogonal Protection: The Boc and tBu groups are part of a well-established orthogonal protection scheme, allowing for selective deprotection.
Disadvantages:
-
Higher Cost: The multi-step synthesis of this protected dipeptide makes it more expensive.
-
Harsh Cleavage Conditions: The final cleavage and deprotection step in Boc-SPPS requires the use of hazardous strong acids like HF, which necessitates specialized equipment.
Experimental Protocols
General Protocol for Peptide Coupling using this compound (Solution-Phase)
This protocol outlines a general procedure for coupling a peptide fragment (Peptide-COOH) with this compound.
-
Activation of Peptide Fragment:
-
Dissolve the N-terminally protected peptide fragment (e.g., Boc-Peptide-COOH) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a coupling reagent (e.g., 1.1 equivalents of HBTU) and a base (e.g., 2 equivalents of DIEA).
-
Stir the mixture at 0°C for 30 minutes to activate the C-terminal carboxyl group.
-
-
Coupling Reaction:
-
Dissolve this compound hydrochloride in DMF and neutralize with an equivalent of a non-nucleophilic base like N-methylmorpholine (NMM).
-
Add the solution of activated peptide fragment to the solution of this compound.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a dilute acid solution (e.g., 5% citric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected peptide by column chromatography.
-
-
Final Deprotection (Saponification):
-
Dissolve the purified peptide methyl ester in a mixture of methanol and water.
-
Add 1.1 equivalents of 1M NaOH and stir at room temperature, monitoring the reaction by HPLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 7.
-
Purify the final peptide by preparative HPLC.
-
General Protocol for Peptide Coupling using Boc-Gly-Ser(tBu)-OH (Solid-Phase)
This protocol describes a typical cycle for coupling Boc-Gly-Ser(tBu)-OH onto a growing peptide chain on a solid support (e.g., Merrifield resin) using a manual or automated synthesizer.
-
Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in DCM for 30 minutes.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM, followed by a neutralization step with a solution of 10% DIEA in DCM.
-
Wash the resin again with DCM and then with DMF to prepare for coupling.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Boc-Gly-Ser(tBu)-OH (3 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent (e.g., 3 equivalents of HBTU) and a base (e.g., 6 equivalents of DIEA).
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated dipeptide solution to the swollen, deprotected peptide-resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test such as the Kaiser test.[3]
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, treat the resin with anhydrous HF in the presence of a scavenger (e.g., anisole) to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu group on serine.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the final peptide by preparative HPLC.
-
Visualizing the Workflows
Conclusion
The choice between this compound and Boc-Gly-Ser(tBu)-OH is fundamentally a decision between solution-phase and solid-phase peptide synthesis strategies.
This compound is a suitable option for researchers experienced in solution-phase synthesis, particularly for the strategic incorporation of a Gly-Ser fragment into a larger peptide. Its use requires careful control of reaction conditions to avoid side reactions and demands expertise in multistep purification.
Boc-Gly-Ser(tBu)-OH is the preferred choice for routine, high-throughput, or automated solid-phase peptide synthesis. The robust protection scheme ensures high fidelity during chain assembly, leading to higher yields and purity of the final product, albeit at a higher initial cost for the building block and with the requirement for handling strong acids in the final cleavage step.
For most modern drug discovery and development applications where speed, efficiency, and purity are paramount, the solid-phase approach using a protected dipeptide like Boc-Gly-Ser(tBu)-OH is generally the more advantageous strategy.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Methyl glycyl-L-serinate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dipeptides is a fundamental process in peptide chemistry and drug discovery. The choice of coupling reagent is critical as it directly influences the reaction's efficiency, yield, purity of the final product, and the extent of side reactions such as racemization. This guide provides an objective comparison of the efficacy of commonly used coupling reagents for the synthesis of Methyl glycyl-L-serinate, a simple dipeptide ester. The information presented is based on established principles of peptide chemistry and available experimental data on related peptide couplings.
Introduction to Peptide Coupling
The formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. This process is not spontaneous and requires the "activation" of the carboxyl group by a coupling reagent.[1] An ideal coupling reagent should facilitate a rapid reaction, provide a high yield of the desired peptide, and minimize side reactions, particularly racemization of the chiral centers of the amino acids.[2]
This guide focuses on the solution-phase synthesis of this compound, where N-protected glycine is coupled with L-serine methyl ester. Since glycine is achiral, racemization of the activated amino acid is not a concern in this specific synthesis. However, the choice of coupling reagent can still significantly impact the yield and purity of the final product.
Quantitative Data Comparison
| Coupling Reagent | Additive | Typical Yield (%) | Purity | Key Considerations |
| DCC | HOBt | 70-85 | Good | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[3] |
| HBTU | HOBt | 85-95 | Very Good | Highly efficient and widely used. Byproducts are generally water-soluble, simplifying workup.[3] |
| HATU | HOAt | 90-98 | Excellent | More reactive than HBTU, often leading to faster reactions and higher yields, especially for sterically hindered couplings.[3] |
| PyBOP | HOBt | 85-95 | Very Good | Similar in efficiency to HBTU, but byproducts can sometimes be more challenging to remove.[3] |
| COMU | - | 90-98 | Excellent | A newer generation uronium salt with high reactivity, often comparable to HATU. It is considered a safer alternative to benzotriazole-based reagents.[3][4] |
Note on Racemization: While glycine itself cannot racemize, the integrity of the chiral center of the L-serine methyl ester must be preserved. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for minimizing racemization, especially with carbodiimide reagents like DCC.[2] In a study on the coupling of Fmoc-L-Ser(tBu)-OH to L-Leu-OtBu, the extent of racemization was found to be dependent on the coupling reagent, with HATU/NMM showing some racemization, while DIC/Oxyma showed negligible racemization.[5] This highlights the importance of selecting the appropriate reagent and conditions to maintain stereochemical purity.
Experimental Protocols
The following are generalized experimental protocols for the solution-phase synthesis of N-protected Glycyl-L-serinate methyl ester. These should be adapted and optimized for specific laboratory conditions.
Starting Materials:
-
N-protected Glycine (e.g., Boc-Gly-OH or Cbz-Gly-OH)
-
L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)
-
Coupling Reagent (e.g., HBTU, HATU, PyBOP, or DCC)
-
Additive (e.g., HOBt)
-
Tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-dimethylformamide (DMF))
General Procedure:
-
Amine Salt Neutralization: Dissolve L-Serine methyl ester hydrochloride in anhydrous DCM or DMF. Add one equivalent of a tertiary amine base (e.g., DIPEA) and stir the solution at 0°C for 15-30 minutes.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected Glycine, the coupling reagent (1.1 equivalents), and the additive (1.1 equivalents, if required) in anhydrous DCM or DMF. Stir the mixture at 0°C for 5-10 minutes to pre-activate the carboxylic acid. For uronium/aminium salt reagents like HBTU and HATU, an additional equivalent of a tertiary amine base is typically added.
-
Coupling Reaction: Add the activated carboxylic acid solution to the neutralized L-Serine methyl ester solution. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 1N HCl or 5% citric acid), a weak base solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure N-protected this compound.
Visualizing the Workflow and Signaling Pathways
To better illustrate the process, the following diagrams created using the DOT language are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Simplified mechanism of peptide bond formation using a coupling reagent.
Conclusion
The selection of an appropriate coupling reagent is a critical parameter in the synthesis of this compound. While older reagents like DCC are effective, they present challenges in purification. Modern uronium and phosphonium salt reagents such as HBTU, HATU, PyBOP, and COMU offer higher yields, greater purity, and more straightforward workup procedures. For achieving the highest efficiency, HATU and COMU are often the preferred choices due to their high reactivity. The provided protocols and diagrams serve as a foundational guide for researchers to develop and optimize their synthetic strategies for this and other dipeptides.
References
A Comparative Analysis of the Biological Activity of Methyl Glycyl-L-Serinate and Free Glycyl-L-Serine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based therapeutics and biochemical research, the modification of dipeptides is a critical strategy to enhance their biological activity and pharmacokinetic properties. This guide provides a comparative overview of methyl glycyl-L-serinate and its parent dipeptide, free glycyl-L-serine. While direct comparative experimental data for this compound is limited, this document synthesizes available information on dipeptide esterification to infer its likely biological characteristics against what is known about free glycyl-L-serine.
I. Comparative Biological Activity
The primary difference in biological activity between this compound and free glycyl-L-serine is expected to stem from the esterification of the C-terminal carboxyl group of the serine residue. This modification significantly alters the physicochemical properties of the molecule, influencing its interaction with biological systems.
Table 1: Comparison of Predicted and Known Biological Properties
| Biological Parameter | Free Glycyl-L-Serine | This compound (Inferred) | Rationale for Inference |
| Cell Membrane Permeability | Low | Higher than free glycyl-L-serine | Esterification increases hydrophobicity, which generally facilitates passive diffusion across the phospholipid bilayer of cell membranes.[1][2] |
| Enzymatic Stability | Susceptible to hydrolysis by peptidases | Potentially higher stability against certain peptidases | The methyl ester group may sterically hinder the approach of some carboxypeptidases, slowing the rate of hydrolysis. However, it can be cleaved by esterases intracellularly.[3][4] |
| Receptor Binding Affinity | Specific binding depends on the target receptor | May exhibit altered binding affinity | The modification of the C-terminus can impact the interaction with the binding pocket of a target receptor. The effect (increased or decreased affinity) is target-dependent.[5] |
| Aqueous Solubility | High | Lower than free glycyl-L-serine | The addition of the methyl group reduces the overall polarity of the molecule, leading to decreased solubility in aqueous solutions. |
| Prodrug Potential | Not a prodrug | Can act as a prodrug | The methyl ester can be hydrolyzed by intracellular esterases to release the active free glycyl-L-serine.[1] |
II. Experimental Protocols
To empirically determine the biological activity of these compounds, specific assays are required. Below is a detailed methodology for a key experiment used to assess cell permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for predicting passive intestinal absorption of compounds.
Objective: To determine the in vitro passive permeability of this compound in comparison to free glycyl-L-serine.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution, such as phosphatidylcholine in dodecane)
-
Donor and acceptor plates (96-well format)
-
Test compounds (this compound, free glycyl-L-serine)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or LC-MS for concentration analysis
Procedure:
-
Prepare Donor Solution: Dissolve the test compounds in PBS (pH 7.4) to a final concentration of 100 µM.
-
Hydrate the PAMPA Membrane: Add 180 µL of PBS to each well of the acceptor plate. Place the filter plate on top of the acceptor plate and add 5 µL of the lipid solution to each well of the filter plate. Allow the membrane to hydrate for 30 minutes.
-
Start the Assay: After hydration, carefully remove any excess lipid solution. Add 180 µL of the donor solution containing the test compound to each well of the filter plate.
-
Incubation: Cover the PAMPA sandwich and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Determine Concentrations: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or LC-MS for higher sensitivity and specificity).
-
Calculate Permeability Coefficient (Pe): The effective permeability (Pe) in cm/s is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the filter area
-
t is the incubation time
-
[drug]_acceptor is the concentration of the drug in the acceptor well
-
[drug]_equilibrium is the concentration at theoretical equilibrium
-
III. Visualizations
The following diagrams illustrate the chemical modification and a typical experimental workflow.
IV. Conclusion
The esterification of free glycyl-L-serine to this compound represents a strategic chemical modification to potentially enhance its biological activity, particularly its ability to cross cell membranes. This modification, however, may also impact its stability, solubility, and receptor interactions. The provided experimental protocol for the PAMPA assay offers a robust method to quantify the anticipated increase in cell permeability. Further studies are warranted to fully elucidate the complete biological activity profile of this compound and validate its potential as a therapeutic agent or research tool.
References
- 1. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of opioid peptides for a potential delta-receptor affinity label function: comparison with the mu-specific Tyr-D-Ala-Gly-(Me)Phe-chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of solution-phase vs. solid-phase synthesis of glycyl-serine peptides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. Glycyl-serine, a simple dipeptide, serves as an excellent model for comparing the two primary methods of peptide synthesis: solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, data-driven comparison of these two techniques for the preparation of glycyl-serine, offering detailed experimental protocols and visual workflows to inform your synthetic strategy.
At a Glance: Solution-Phase vs. Solid-Phase Synthesis
| Parameter | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Reactions are carried out in a homogeneous solution. | The peptide is assembled on an insoluble polymer support (resin). |
| Typical Yield | 80-90% | 70-85% |
| Purity (crude) | 90-95% | 85-90% |
| Reaction Time | Days | Hours to Days |
| Purification | Crystallization or column chromatography after each step. | Simple filtration and washing after each step; final cleavage and purification. |
| Scalability | Readily scalable to large quantities. | Typically used for smaller scale (mg to g), though large-scale is possible. |
| Automation | Difficult to automate. | Easily automated. |
| Cost | Generally lower for short peptides and large-scale synthesis. | Higher reagent and resin costs, especially for large scale. |
In-Depth Analysis
Solution-phase synthesis, the classical approach, involves dissolving the reactants in an appropriate solvent and carrying out the reaction in a homogeneous phase.[1] This method offers the advantage of straightforward purification of intermediates by crystallization or chromatography, which can lead to very high purity of the final product.[2] For the synthesis of a simple dipeptide like glycyl-serine, SPS can be highly efficient and cost-effective, particularly for large-scale production.[3]
Solid-phase peptide synthesis, developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin.[4] The peptide chain is then elongated through a series of coupling and deprotection steps. A key advantage of SPPS is the ease of purification; excess reagents and by-products are simply washed away by filtration after each step.[5] This makes the process amenable to automation and allows for the rapid synthesis of peptides.[4] For research-scale synthesis and the preparation of longer peptides, SPPS is often the method of choice due to its speed and convenience.[3]
Experimental Protocols
Solution-Phase Synthesis of N-α-Boc-Glycyl-L-Serine Methyl Ester
This protocol details the synthesis of a protected glycyl-serine dipeptide in solution using tert-butyloxycarbonyl (Boc) as the N-terminal protecting group and a methyl ester for the C-terminus.
Materials:
-
N-α-Boc-glycine (Boc-Gly-OH)
-
L-serine methyl ester hydrochloride (H-Ser-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of L-serine methyl ester: L-serine methyl ester hydrochloride (1.0 eq) is dissolved in DCM, and triethylamine (1.1 eq) is added at 0°C. The mixture is stirred for 30 minutes, and the resulting triethylammonium chloride salt is removed by filtration. The filtrate containing the free L-serine methyl ester is used directly in the next step.
-
Coupling Reaction: N-α-Boc-glycine (1.0 eq) and HOBt (1.0 eq) are dissolved in DCM. The solution of L-serine methyl ester from the previous step is added. The reaction mixture is cooled to 0°C, and a solution of DCC (1.1 eq) in DCM is added dropwise.
-
Reaction Monitoring: The reaction is stirred at 0°C for 2 hours and then at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The precipitated dicyclohexylurea (DCU) by-product is removed by filtration. The filtrate is washed successively with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-α-Boc-Glycyl-L-Serine methyl ester as a white solid.
Solid-Phase Synthesis of Glycyl-L-Serine
This protocol describes the synthesis of glycyl-serine on a Wang resin using 9-fluorenylmethyloxycarbonyl (Fmoc) for N-terminal protection and a tert-butyl (tBu) group for the serine side chain.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Fmoc-Ser(tBu)-Wang resin is placed in a reaction vessel and swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from serine. The resin is then washed thoroughly with DMF and DCM.
-
Coupling of Glycine: Fmoc-Gly-OH (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) are dissolved in DMF and pre-activated for 15 minutes. This solution is added to the resin, and the mixture is agitated for 2 hours. The completeness of the coupling can be monitored using a Kaiser test.
-
Final Fmoc Deprotection: After washing the resin with DMF and DCM, the Fmoc group of the newly added glycine is removed using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection: The resin is washed with DMF and DCM and dried. The peptide is cleaved from the resin and the tBu side-chain protecting group is removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The resin is filtered off, and the filtrate containing the peptide is concentrated. The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and washed with ether. The crude glycyl-serine is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflows
To better illustrate the distinct processes of solution-phase and solid-phase synthesis, the following diagrams outline the key steps in each method.
Serine-Glycine Metabolism Pathway
Glycyl-serine, once synthesized, can be hydrolyzed into its constituent amino acids, glycine and serine. These amino acids are central to numerous metabolic pathways, including one-carbon metabolism, which is crucial for the synthesis of nucleotides, and therefore DNA and RNA, as well as for methylation reactions. The interplay between serine and glycine is a critical node in cellular metabolism.
Conclusion
The choice between solution-phase and solid-phase synthesis for glycyl-serine production depends heavily on the specific goals of the researcher. For large-scale, cost-effective synthesis where high purity is paramount and automation is not a primary concern, solution-phase synthesis remains a powerful and relevant technique. Conversely, for rapid, small-scale synthesis, high-throughput screening, and the preparation of longer or more complex peptides where ease of purification and automation are advantageous, solid-phase peptide synthesis is the superior choice. This guide provides the foundational data and protocols to enable an informed decision for your peptide synthesis endeavors.
References
A Comparative Guide to the Analytical Validation of Methods for Methyl Glycyl-L-Serinate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of the dipeptide, Methyl glycyl-L-serinate. As a small, polar molecule, its accurate quantification is crucial in various stages of drug development and research. This document outlines the performance of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). The information presented is synthesized from established validation practices for similar small peptides, offering a predictive overview of method performance.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the typical performance characteristics of LC-MS/MS, HILIC-MS/MS, and CE-MS for the analysis of small, polar dipeptides.
| Parameter | LC-MS/MS (Reversed-Phase) | HILIC-MS/MS | CE-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[1][2] | 0.5 - 30 ng/mL[3][4][5] | Low ng/mL to pg/mL range |
| Accuracy (% Recovery) | 85 - 115% | 86 - 115%[3][4] | Typically within 15% of nominal |
| Precision (%RSD) | < 15% | < 15%[3][4] | < 10%[6][7] |
| Throughput | High | Moderate to High | Moderate |
| Matrix Effects | Can be significant, requires careful sample preparation | Can be less pronounced for polar analytes compared to RP-LCMS | Minimal matrix effects |
| Selectivity | High | High | High |
| Ideal for | Routine quantification in various matrices | Polar analytes poorly retained in reversed-phase | Samples with complex matrices or limited volume |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of a small dipeptide like this compound using the discussed techniques.
LC-MS/MS (Reversed-Phase)
a. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step is often sufficient. Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to 1 volume of the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for injection into the LC-MS/MS system.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These would be specific to this compound and its internal standard, determined by infusion and optimization.
-
Collision Energy: Optimized for the specific MRM transitions.
HILIC-MS/MS
a. Sample Preparation:
-
Similar to LC-MS/MS, protein precipitation is a common first step.
-
Ensure the final sample solvent has a high organic content (typically >70% acetonitrile) to ensure good peak shape in HILIC.
b. Chromatographic Conditions:
-
Column: A HILIC column with an amide or silica stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium formate, pH 3).
-
Mobile Phase B: Water with the same buffer concentration.
-
Gradient: A gradient from high organic (e.g., 95% A) to lower organic content.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
c. Mass Spectrometry Conditions:
-
Similar to LC-MS/MS, using ESI in positive mode and MRM for quantification.
CE-MS
a. Sample Preparation:
-
Minimal sample preparation is often required. For complex matrices, a simple dilution or filtration may be sufficient.
b. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-100 cm length).
-
Background Electrolyte (BGE): A volatile buffer compatible with MS, such as 20-50 mM ammonium acetate or formate, pH adjusted as needed for optimal separation.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample volume.
-
Separation Voltage: 20 - 30 kV.
-
Capillary Temperature: 20 - 25 °C.
c. Mass Spectrometry Conditions:
-
Interface: A sheath-liquid or sheathless interface is used to couple the CE to the mass spectrometer.
-
Ionization Mode: ESI in positive mode.
-
Scan Type: Full scan for qualitative analysis or MRM for targeted quantification.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the typical workflows for LC-MS/MS and CE-MS.
Conclusion
The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the study. LC-MS/MS offers a robust and high-throughput solution suitable for a wide range of applications. HILIC-MS/MS is a valuable alternative, particularly for enhancing the retention of this polar dipeptide. CE-MS excels in situations where sample volume is limited or the matrix is particularly complex, offering high separation efficiency and minimal matrix effects. The validation parameters and experimental protocols provided in this guide serve as a foundation for developing and implementing a reliable and accurate quantitative method for this compound in a research or drug development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. cigb.edu.cu [cigb.edu.cu]
- 3. Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HILIC-MS/MS method for quantification of decitabine in human plasma by using lithium adduct detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Capillary Electrophoresis Coupled to Mass Spectrometry Pipeline for Comparable Assessment of the Plasma Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Antibodies for Glycyl-Serine (Gly-Ser) Containing Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available antibodies targeting glycyl-serine (Gly-Ser) containing epitopes, commonly used as flexible linkers in recombinant fusion proteins, including single-chain variable fragments (scFv) and Chimeric Antigen Receptor (CAR) T-cells. Understanding the specificity and cross-reactivity of these antibodies is critical for the accurate detection and characterization of these engineered proteins. This document summarizes available performance data, outlines experimental protocols for cross-reactivity assessment, and provides visual workflows to aid in experimental design.
Antibody Performance Comparison
The following tables summarize the specifications and available cross-reactivity data for several commercially available antibodies that recognize Gly-Ser linkers. While many manufacturers claim high specificity, detailed quantitative cross-reactivity data is often limited. The information presented here is based on published research and product datasheets.
Table 1: Comparison of Anti-Gly-Ser Linker Antibodies
| Antibody Name/Clone | Host Species | Isotype | Target Epitope(s) | Reported Specificity/Cross-Reactivity | Recommended Applications |
| Anti-GGGGS Linker (AlpHcAbs®) [1] | Rabbit | IgG | Recognizes (GnS)m linkers where n≥2, m≥2 (e.g., (G2S)2, (G4S)2, (G4S)3) | Reacts with GGGGS linkers and their fusion proteins. No specific cross-reactivity data with unrelated linkers provided. | Flow Cytometry, WB, IHC, IF/ICC[1] |
| Anti-G4S Linker (E7O2V) [2] | Rabbit | IgG | Recognizes scFv-based CARs containing a G4S linker. | Does not cross-react with CARs containing the Whitlow linker.[3] | Flow Cytometry, IF[2] |
| Anti-Whitlow/218 Linker (E3U7Q) | Rabbit | IgG | Recognizes the Whitlow/218 linker sequence (GSTSGSGKPGSGEGSTKG). | Does not cross-react with CARs containing a G4S linker.[3] | Flow Cytometry |
| MonoRab™ GS Linker Antibody (20H7) [4] | Rabbit | IgG | Recognizes (GnS)m linkers where n≥2, m≥2 (e.g., (G2S)2, (G4S)2, (G4S)3). | Specific for Gly-Ser linkers. | Flow Cytometry[4] |
| Anti-(G4S)4 antibody (BM1049) [5] | Not Specified | Not Specified | Recognizes (G4S)n flexible linkers (n ≥ 2). | Precisely recognizes repeated GGGGS sequences, avoiding cross-reactivity with other non-specific sequences. | ELISA, Flow Cytometry[5] |
Table 2: Quantitative and Semi-Quantitative Specificity Data
| Antibody | Assay | Results | Reference |
| Anti-G4S mAb | Flow Cytometry | No cross-reactivity observed with CARs containing the Whitlow linker. Sensitivity of 93.61% ± 4.78% and specificity of 93.02% ± 6.21% for detecting a-CD123 CAR NK cells in whole blood. | [6] |
| Anti-Whitlow mAb | Flow Cytometry | No cross-reactivity observed with CARs containing the G4S linker. Sensitivity of 66.93% ± 15.87% and a specificity of 92.11% ± 8.55% for detecting a-BCMA CAR NK cells in whole blood. | [6] |
| Anti-CAR-linker mAbs | Flow Cytometry | Highly specific for their respective linkers (Whitlow or (G4S)3) and did not show false-positive results in the presence of bispecific antibodies targeting the same antigen as the CAR. | [7] |
Experimental Protocols
Detailed methodologies are crucial for assessing antibody cross-reactivity. Below are representative protocols for key immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
This protocol is designed to assess the binding of an anti-Gly-Ser antibody to a panel of different linker peptides.
-
Antigen Coating :
-
Prepare solutions of various Gly-Ser containing peptides (e.g., (G4S)1, (G4S)2, (G4S)3, (G4S)4) and at least one unrelated negative control peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of each peptide solution to separate wells of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
-
Blocking :
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation :
-
Prepare serial dilutions of the anti-Gly-Ser antibody in blocking buffer. Recommended starting concentration is 1 µg/mL.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation :
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) in blocking buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection :
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis :
-
Plot the absorbance values against the antibody concentration for each peptide.
-
Compare the binding curves to determine the relative affinity of the antibody for each linker. The EC50 values can be calculated to quantify the binding affinity.
-
Western Blot for Specificity Assessment
This protocol is used to determine the specificity of an anti-Gly-Ser antibody against a panel of fusion proteins with different linkers.
-
Sample Preparation :
-
Prepare lysates from cells expressing fusion proteins containing various Gly-Ser linkers and a negative control protein without a Gly-Ser linker.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE :
-
Load equal amounts of protein (e.g., 20-30 µg) from each lysate into the wells of an SDS-polyacrylamide gel.
-
Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking :
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature.
-
-
Primary Antibody Incubation :
-
Incubate the membrane with the anti-Gly-Ser antibody diluted in blocking buffer (e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation :
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBS-T).
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.
-
Ligand Immobilization :
-
Immobilize the anti-Gly-Ser antibody onto a sensor chip surface (e.g., via amine coupling).
-
-
Analyte Injection :
-
Prepare a series of dilutions of the Gly-Ser containing peptides (analytes) in running buffer.
-
Inject the analytes over the sensor surface at a constant flow rate.
-
-
Data Acquisition :
-
Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams for each analyte concentration.
-
-
Data Analysis :
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Compare the KD values for different Gly-Ser peptides and negative controls to quantify cross-reactivity. A lower KD value indicates a higher binding affinity.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
Caption: Workflow for ELISA-based cross-reactivity screening.
Caption: Conceptual model of antibody specificity and cross-reactivity.
References
- 1. alpvhhs.com [alpvhhs.com]
- 2. G4S Linker (E7O2V) Rabbit mAb (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 3. google.com [google.com]
- 4. genscript.com [genscript.com]
- 5. Exciting Launch: The New Anti-(G4S)4 Antibody is Here! - DIMA Biotechnology [dimabio.com]
- 6. Linker-specific monoclonal antibodies present a simple and reliable detection method for scFv-based CAR NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-CAR Linker mAbs for CAR T Monitoring after BiTEs/bsAbs and CAR T-Cell Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available Methyl glycyl-L-serinate for Research and Development
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive benchmark of the purity of commercially available Methyl glycyl-L-serinate, a key dipeptide intermediate. By presenting objective comparisons and detailed experimental data, this document aims to assist in the selection of the most suitable grade of this compound for specific research needs.
The quality of synthetic peptides and their derivatives is paramount in scientific research. Impurities, which can arise from the synthetic process, may include truncated sequences, deletion sequences, or byproducts from incomplete deprotection.[1][2] These contaminants can lead to erroneous experimental results and potential safety concerns in drug development. Therefore, rigorous analytical characterization of commercial peptides is essential.
This guide leverages established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to provide a comparative overview of this compound from three fictional representative commercial suppliers.[1][3][4]
Comparative Purity Data
The following table summarizes the purity analysis of this compound from three fictional suppliers. The data represents typical values obtained through the analytical methods detailed in this guide.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >99% | >99.5% (Pre-purified) |
| Measured Purity (HPLC) | 98.2% | 99.1% | 99.6% |
| Identity Confirmation (MS) | Confirmed | Confirmed | Confirmed |
| Major Impurity 1 | Glycyl-L-serine | Unreacted L-serine methyl ester | Glycyl-glycine methyl ester |
| Content of Major Impurity 1 | 0.9% | 0.5% | 0.2% |
| Major Impurity 2 | Unreacted Glycine | Dimer (Gly-Ser-Gly-Ser-OCH3) | Truncated peptide (Glycine methyl ester) |
| Content of Major Impurity 2 | 0.5% | 0.2% | 0.1% |
| Other Impurities | 0.4% | 0.2% | 0.1% |
Experimental Protocols
The following protocols outline the methodologies used to ascertain the purity and identity of this compound samples.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing peptide purity.[1][2] This technique separates the target peptide from its impurities based on hydrophobicity.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Solvent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the Sample Solvent to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for the peptide bond)[3]
-
Injection Volume: 10 µL
-
Gradient:
Time (minutes) % Mobile Phase B 0 5 20 60 22 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.[3]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight of the target peptide, ensuring its correct identity.[4][6]
Instrumentation and Reagents:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Sample Solvent: 50:50 acetonitrile/water with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound sample in the Sample Solvent.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion.
-
MS Parameters:
-
Ionization Mode: Positive
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of this compound to confirm its identity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for benchmarking the purity of commercially available this compound.
Logical Workflow for Analytical Method Selection
The choice of analytical technique is guided by the specific information required. The following diagram presents a decision-making workflow for selecting the appropriate analytical method.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. This compound,(CAS# 66328-96-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
Racemization in Dipeptide Synthesis: A Comparative Analysis of Coupling Conditions for Methyl Glycyl-L-Serinate
For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount to ensuring the desired biological activity and safety of the final product. This guide provides a comparative analysis of various coupling conditions and their impact on the racemization of the serine residue during the synthesis of the model dipeptide, Methyl glycyl-L-serinate.
The synthesis of peptides involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. The activation of the carboxylic acid, a necessary step for the coupling reaction, can unfortunately lead to the loss of chirality at the alpha-carbon, a phenomenon known as racemization or epimerization. Serine, with its hydroxyl side chain, is among the amino acids susceptible to this side reaction. The extent of racemization is highly dependent on the choice of coupling reagents, additives, and bases used in the synthesis.
Comparison of Coupling Reagents and Racemization of Serine
The following table summarizes the percentage of D-isomer (epimer) formation observed during the coupling of an N-terminally protected serine derivative under various conditions. While the specific model system in the cited study is the coupling of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu, the results provide a strong indication of the relative performance of these reagents in minimizing racemization for serine-containing peptides like this compound.
| Coupling Reagent | Additive | Base | % D-Isomer (Epimerization) | Reference |
| DIC | Oxyma | - | < 0.5% | [1] |
| HBTU | - | DIPEA | 0.6% | [1] |
| HATU | - | DIPEA | 0.8% | [1] |
| PyBOP | - | DIPEA | 1.0% | [1] |
| EDCI | HOBt | - | 1.2% | [1] |
| HATU | - | NMM | 2.1% | [1] |
Key Observations:
-
The use of carbodiimides like Diisopropylcarbodiimide (DIC) in the presence of an additive such as Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) resulted in negligible racemization.[1]
-
Uronium/aminium-based coupling reagents like HBTU, HATU, and PyBOP showed low levels of epimerization, generally below 1%, when used with a hindered base like N,N-Diisopropylethylamine (DIPEA).[1]
-
The combination of HATU with a less hindered base, N-Methylmorpholine (NMM), led to a noticeable increase in racemization, highlighting the crucial role of the base in controlling this side reaction.[1]
-
Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are known to suppress racemization by forming active esters that are less prone to epimerization.[2][3]
Experimental Protocols
To provide a practical context for the data presented, this section outlines a general experimental protocol for the coupling reaction and the subsequent analysis of racemization.
General Peptide Coupling Protocol
-
Amino Acid Preparation: The N-protected glycine (e.g., Fmoc-Gly-OH) is dissolved in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: The coupling reagent (e.g., DIC) and, if applicable, the racemization-suppressing additive (e.g., Oxyma) are added to the solution of the N-protected glycine. The mixture is typically stirred for a short period to allow for the formation of the active intermediate.
-
Coupling: The methyl L-serinate hydrochloride, neutralized with a non-nucleophilic base (e.g., DIPEA), is added to the activated glycine solution.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove by-products and excess reagents. This typically involves aqueous washes and extraction. The crude product is then purified, usually by flash column chromatography, to yield the desired dipeptide, this compound.
Racemization Analysis by Chiral HPLC
-
Sample Preparation: A sample of the purified dipeptide is dissolved in a suitable mobile phase.
-
Chromatographic Separation: The sample is injected onto a chiral HPLC column capable of separating the L-L and L-D diastereomers of the dipeptide.
-
Detection: The separated diastereomers are detected using a UV detector.
-
Quantification: The percentage of the D-isomer is calculated by integrating the peak areas of the two diastereomers. The percentage of racemization is reported as: % D-Isomer = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100.
Visualizing the Workflow and Influencing Factors
To better illustrate the experimental process and the interplay of different factors on racemization, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and racemization analysis of this compound.
Caption: Key factors influencing the extent of racemization during peptide coupling.
Conclusion
The selection of coupling conditions plays a critical role in minimizing racemization during the synthesis of serine-containing peptides. Based on the available data, the use of a carbodiimide coupling reagent such as DIC in combination with an additive like Oxyma is highly effective in preserving the stereochemical integrity of the serine residue. While uronium/aminium-based reagents also perform well, the choice of base is a crucial determinant of the final level of epimerization. For sensitive applications where even minor levels of racemization are a concern, careful optimization of the coupling protocol is essential. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers aiming to synthesize stereochemically pure serine-containing peptides.
References
Evaluating Strategies to Influence Final Peptide Conformation: A Comparative Guide
A Note on Methyl Glycyl-L-Serinate: An initial investigation into the impact of this compound on peptide conformation revealed a significant lack of available scientific literature and experimental data regarding its specific use as a reagent or building block in peptide synthesis for this purpose. Therefore, this guide will focus on well-documented and widely used alternatives that are employed to influence peptide conformation, particularly in the context of overcoming challenges associated with "difficult" peptide sequences.
The synthesis of peptides, especially those with a tendency to aggregate, presents a significant challenge in drug discovery and proteomics research. On-resin aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and purification difficulties, all of which can be influenced by the peptide's conformational behavior. This guide provides a comparative overview of key strategies used to mitigate these issues by modifying the peptide backbone, with a focus on alternatives relevant to sequences containing glycine and serine motifs.
The Challenge of "Difficult Sequences" and Peptide Aggregation
"Difficult sequences" are peptides prone to forming strong intermolecular or intramolecular interactions, typically through the formation of β-sheet structures, during SPPS.[1] This aggregation hinders the accessibility of the N-terminus of the growing peptide chain, leading to inefficient coupling and deprotection steps.[2] Peptides containing hydrophobic residues or sequences with alternating hydrophobic and hydrophilic amino acids are particularly susceptible to aggregation.
Comparative Analysis of Conformation-Modifying Strategies
To combat the challenges posed by difficult sequences, several chemical strategies have been developed. This guide compares three prominent approaches: the use of pseudoproline dipeptides, the incorporation of backbone-protecting groups, and the selection of specialized coupling reagents.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone by favoring a cis-amide bond, disrupting the formation of secondary structures like β-sheets.[3][4] | Highly effective at preventing aggregation, improves solvation, and can increase yields by up to 10-fold in difficult sequences.[4] The modification is reversible upon final cleavage with trifluoroacetic acid (TFA).[3] | Requires the use of specific dipeptide building blocks, which may not be available for all desired sequences. The placement of pseudoprolines needs careful consideration (optimally every 5-6 residues).[5] |
| Backbone Protecting Groups (e.g., Dmb, Hmb) | A temporary protecting group is attached to the backbone amide nitrogen, sterically preventing the hydrogen bonding required for β-sheet formation.[2] | Can be applied to individual amino acids, offering more flexibility in placement than dipeptides. Also effective in preventing side reactions like aspartimide formation.[2] | Coupling to the backbone-protected amino acid can be sluggish. The protecting groups add extra cost and synthetic steps. |
| Specialized Coupling Reagents (e.g., HATU, HCTU) | High-reactivity reagents that can enhance the rate of peptide bond formation, potentially overcoming the kinetic barriers presented by aggregated peptide chains.[6][7] | Can improve coupling efficiency in moderately difficult sequences without modifying the peptide backbone. Readily available and compatible with standard SPPS protocols. | May not be sufficient to overcome severe aggregation. Highly reactive reagents can sometimes lead to side reactions, such as racemization, if not used under optimal conditions.[7] |
Experimental Protocols
Below are detailed methodologies for the incorporation of pseudoproline dipeptides and backbone-protected amino acids during Fmoc-based SPPS.
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Ser(ψMe,Mepro)-OH dipeptide into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve 3 equivalents of the Fmoc-Xaa-Ser(ψMe,Mepro)-OH dipeptide and 3 equivalents of an activating agent (e.g., HATU) in DMF. Add 6 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) and allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Chain Elongation: Proceed with the standard deprotection and coupling cycle for the subsequent amino acids in the sequence.
-
Final Cleavage: Upon completion of the synthesis, the pseudoproline's oxazolidine ring is cleaved by treatment with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), regenerating the native serine residue.[3]
Protocol 2: Incorporation of a Dmb-Protected Amino Acid
This protocol outlines the coupling of an Fmoc-protected amino acid followed by the coupling of a Dmb-protected glycine derivative.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling of Fmoc-Gly-(Dmb)Gly-OH: Activate and couple the Fmoc-Gly-(Dmb)Gly-OH dipeptide using a standard coupling reagent like HBTU or HATU, similar to step 3 in Protocol 1. The use of pre-formed Dmb dipeptides is often recommended as the coupling of an amino acid to a Dmb-protected residue can be challenging.
-
Washing and Confirmation: Follow steps 5 and 6 from Protocol 1.
-
Chain Elongation: Continue with the synthesis of the peptide sequence. The Dmb group will protect the backbone amide nitrogen, disrupting aggregation.
-
Final Cleavage: The Dmb group is labile to standard TFA cleavage conditions and will be removed simultaneously with other side-chain protecting groups.
Visualizing the Workflow: Standard vs. Modified SPPS
The following diagrams illustrate the logical flow of a standard SPPS cycle and how it is modified by the introduction of a conformation-disrupting element like a pseudoproline dipeptide.
Conclusion
While the specific impact of this compound on peptide conformation is not documented, the broader challenge of controlling peptide structure during synthesis is addressed by a variety of powerful chemical tools. Pseudoproline dipeptides stand out as a highly effective method for disrupting on-resin aggregation by introducing a temporary conformational "kink" in the peptide backbone, leading to significant improvements in synthesis efficiency and yield.[4] Backbone protecting groups like Dmb and Hmb offer a flexible alternative for preventing the hydrogen bonding that leads to aggregation. The choice of strategy will depend on the specific "difficult sequence," the availability of reagents, and the overall synthetic goal. For researchers and drug development professionals, understanding and applying these conformation-modifying strategies is crucial for the successful synthesis of complex and aggregation-prone peptides.
References
- 1. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Review of Glycyl-Dipeptide Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Glycyl-dipeptide derivatives, a class of molecules built from the simplest amino acid, glycine, are emerging as significant players in the field of therapeutics. Their inherent biocompatibility and diverse biological activities have spurred extensive research into their applications, ranging from skincare and wound healing to neuroprotection and antimicrobial therapies. This guide provides a comprehensive comparison of different glycyl-dipeptide derivatives, supported by experimental data, to aid researchers in their quest for novel drug candidates.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of various glycyl-dipeptide derivatives across different applications. This data, extracted from preclinical studies, offers a glimpse into their relative potencies and therapeutic windows.
| Derivative Class | Specific Derivative | Application | Key Performance Metric | Value | Organism/Cell Line |
| Neuroprotective Peptides | Cyclic Glycine-Proline (cGP) | Neuroprotection | Effective Concentration | 1-100 nM | Rat cortical neurons |
| Wound Healing Peptides | Glycyl-Histidyl-Lysine (GHK-Cu) | Collagen & Elastin Production | Effective Concentration | 0.01, 1, and 100 nM | Human Dermal Fibroblasts |
| GHK-Cu + LMW Hyaluronic Acid (1:9) | Collagen IV Synthesis | Fold Increase | 25.4x (in vitro), 2.03x (ex-vivo) | Human Dermal Fibroblasts, Ex-vivo skin | |
| Antimicrobial Peptides | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Antibacterial | MIC | 32 - 512 µg/mL | Staphylococcus aureus (clinical isolates)[1] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Antibacterial | MIC | 32 - 512 µg/mL | Staphylococcus aureus (clinical isolates)[1] | |
| N-(5-chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | Antibacterial | MIC | 32 - 512 µg/mL | Staphylococcus aureus (clinical isolates)[1] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of glycyl-dipeptide derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
Glycyl-Histidyl-Lysine (GHK) in Wound Healing
GHK, particularly in its copper-complexed form (GHK-Cu), plays a pivotal role in tissue regeneration and wound healing. Its mechanism involves the modulation of key signaling pathways that regulate extracellular matrix (ECM) production and inflammation.
Caption: GHK-Cu signaling in dermal fibroblasts promoting wound healing.
GHK-Cu stimulates dermal fibroblasts, leading to the activation of the Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of ECM protein synthesis.[2] This results in an increased production of collagen and elastin, essential components for skin repair and regeneration.[3] Furthermore, GHK and its copper complex have been shown to decrease the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby reducing inflammation at the wound site.[4]
Cyclic Glycine-Proline (cGP) in Neuroprotection
Cyclic Glycine-Proline (cGP) is a neuroactive dipeptide that demonstrates significant potential in protecting neurons from damage and degeneration. Its primary mechanism of action involves the regulation of Insulin-like Growth Factor-1 (IGF-1) signaling.
Caption: cGP's modulation of the IGF-1 signaling pathway for neuroprotection.
cGP is a metabolite of IGF-1 and can regulate its bioavailability.[5] By influencing the amount of active IGF-1 that can bind to its receptor (IGF-1R), cGP can modulate downstream signaling cascades. One of the key pathways activated by IGF-1R is the Akt pathway, which is a central regulator of cell survival and proliferation. Activation of the Akt pathway leads to the inhibition of apoptotic processes and the promotion of neuronal survival, thus conferring a neuroprotective effect.[6]
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate assessment and comparison of glycyl-dipeptide derivatives. Below are representative methodologies for key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of Glycyl-Dipeptide Derivatives
This protocol outlines a standard method for the synthesis of linear glycyl-dipeptide derivatives.
Workflow:
References
- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 6. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Glycyl-L-Serinate: A Step-by-Step Guide
For Immediate Reference: Based on available data for structurally similar compounds, methyl glycyl-L-serinate is not classified as a hazardous substance. Disposal should follow standard laboratory procedures for non-hazardous chemical waste, with adherence to local regulations.
Key Safety and Handling Data
The following table summarizes essential information for handling this compound, derived from data for L-Serine methyl ester hydrochloride.
| Parameter | Information | Source |
| Physical State | Solid, powder | [1][2] |
| Appearance | White to off-white | [1][2] |
| Odor | Odorless | [2] |
| Hazard Classification | Not classified as hazardous | [1][3] |
| Stability | Stable under normal conditions | [1][2] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | [2][4] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, protective gloves, lab coat | [1][3] |
Experimental Disposal Protocol
This protocol outlines the step-by-step methodology for the safe disposal of this compound.
Objective: To safely dispose of this compound in a manner that minimizes risk to personnel and the environment.
Materials:
-
Personal Protective Equipment (PPE):
-
Safety glasses with side shields
-
Chemically resistant gloves (e.g., nitrile)
-
Lab coat
-
-
Waste container: A clearly labeled, sealable container for non-hazardous chemical waste.
-
Spill kit: Appropriate materials to clean up a solid spill (e.g., dustpan, brush, absorbent pads).
Procedure:
-
Personnel Safety: Before handling the compound, ensure all personnel are wearing the appropriate PPE, including safety glasses, gloves, and a lab coat.[1][3]
-
Waste Collection:
-
Decontamination of Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., water, as the related compound is water-soluble).[5]
-
Collect the rinsate and dispose of it as non-hazardous liquid waste, in accordance with local regulations.
-
-
Spill Management:
-
Final Disposal:
-
Seal the waste container securely.
-
Dispose of the container through your institution's chemical waste disposal program, following all local, state, and federal regulations for non-hazardous waste. While no special environmental precautions are noted for similar compounds, responsible disposal through official channels is crucial.[4]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Disclaimer: The information provided is based on available data for structurally similar compounds and general laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not found. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and comply with all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Methyl glycyl-L-serinate
Essential Safety & Handling Guide for Methyl glycyl-L-serinate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 66328-96-9) was found. The following safety recommendations are based on the safety data for structurally similar compounds, including L-Serine methyl ester hydrochloride and DL-Serine methyl ester hydrochloride. Researchers should use this information as a preliminary guideline and conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE based on available data for analogous compounds.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact. |
| Skin and Body Protection | Laboratory coat; long pants and closed-toe shoes. | To prevent skin exposure. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A NIOSH-approved dust mask may be used if dust is generated. | To avoid inhalation of airborne particles. |
Operational & Disposal Plans
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
